Product packaging for Quizalofop-ethyl-d3(Cat. No.:CAS No. 1398065-84-3)

Quizalofop-ethyl-d3

Cat. No.: B1413714
CAS No.: 1398065-84-3
M. Wt: 375.8 g/mol
InChI Key: OSUHJPCHFDQAIT-BMSJAHLVSA-N
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Description

Quizalofop-ethyl-d3 (propionate-3,3,3-d3), provided with the CAS number 1398065-84-3, is a deuterated analog of the herbicide Quizalofop-ethyl. With a molecular formula of C19H14D3ClN2O4 and a molecular weight of 375.82 g/mol, this stable isotopically labeled compound is designed for use as an internal standard in mass spectrometry-based analytical methods. Its primary research application is in the precise quantification of Quizalofop-ethyl and its active form, Quizalofop-P-ethyl, in complex matrices, enabling advanced environmental fate studies, residue monitoring, and metabolism research . The mode of action for the parent compound, Quizalofop-ethyl, involves its systemic movement in plants and subsequent inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This inhibition disrupts the synthesis of essential fatty acids, leading to the effective control of grass weeds. The high specificity of its active form, Quizalofop-P-ethyl, for the ACCase enzyme in grass-family plants makes it a selective herbicide for broadleaf crops . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for detailed specifications, pricing, and delivery information. The compound should be stored refrigerated at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClN2O4 B1413714 Quizalofop-ethyl-d3 CAS No. 1398065-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHJPCHFDQAIT-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Quizalofop-ethyl-d3, a deuterated analog of the herbicide Quizalofop-ethyl. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. The guide details the compound's chemical characteristics, its mechanism of action, and standardized experimental protocols for its analysis, with a focus on its role as an internal standard.

Core Chemical Properties

This compound is primarily utilized as an internal standard in the quantitative analysis of Quizalofop-ethyl in various matrices. Its physical and chemical properties are therefore critical for accurate analytical method development and validation. Below is a summary of the key quantitative data for this compound and its non-deuterated counterparts, Quizalofop-ethyl and its active R-enantiomer, Quizalofop-P-ethyl.

PropertyThis compoundQuizalofop-ethylQuizalofop-P-ethyl
CAS Number 1398065-84-3[1][2][3]76578-14-8[4]100646-51-3[5][6]
Molecular Formula C₁₉H₁₄D₃ClN₂O₄C₁₉H₁₇ClN₂O₄[4]C₁₉H₁₇ClN₂O₄[5][6]
Molecular Weight 375.82 g/mol 372.80 g/mol [6]372.80 g/mol [6][7]
Appearance Not specifiedWhite crystals[4]Colourless crystalline[7]
Melting Point Not specified91.7 - 92.1 °C[7]Not specified
Boiling Point Not specified220°C / 0.2 mmHg[7]Not specified
Water Solubility Not specified0.3 mg/L @ 20°C[7]Not specified
Vapor Pressure Not specified8.65 x 10⁻⁴ mPa @ 20°C[7]Not specified
Log P (Kow) Not specified4.28[7]Not specified

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Quizalofop-ethyl is a selective, post-emergence herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase)[8][9][10][11][12]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, Quizalofop-ethyl disrupts the formation of lipids, leading to the cessation of cell division and ultimately, the death of susceptible grass species. Broadleaf plants are generally tolerant as their ACCase enzyme is structurally different.

G cluster_plant_cell Plant Cell quizalofop Quizalofop-ethyl accase Acetyl-CoA Carboxylase (ACCase) quizalofop->accase Inhibits malonyl_coa Malonyl-CoA accase->malonyl_coa Catalyzes acetyl_coa Acetyl-CoA acetyl_coa->accase Substrate fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids lipids Lipid Production fatty_acids->lipids membranes Cell Membrane Formation lipids->membranes growth Plant Growth membranes->growth

Caption: Signaling pathway of Quizalofop-ethyl's herbicidal action.

Experimental Protocols: Quantification by LC-MS/MS

The following is a detailed methodology for the quantification of Quizalofop-ethyl in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing this compound as an internal standard.

1. Materials and Reagents:

  • Quizalofop-ethyl analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation:

  • Prepare individual stock solutions of Quizalofop-ethyl and this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the Quizalofop-ethyl stock solution with a mixture of acetonitrile and water (80:20, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Spike each working standard solution with the this compound internal standard to a final concentration of 10 ng/mL.

3. Sample Preparation:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of a 1 µg/mL solution of this compound.

  • Add 20 mL of acetonitrile and vortex for 1 minute.

  • Shake the sample on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Perform a solid-phase extraction (SPE) clean-up of the supernatant using a C18 cartridge.

  • Elute the analyte and internal standard with acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile/water (80:20, v/v).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Quizalofop-ethyl: m/z 373.1 → 299.0[13][14]

    • This compound: m/z 376.1 → 302.0

5. Data Analysis:

  • Quantify Quizalofop-ethyl by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

  • Determine the concentration of Quizalofop-ethyl in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The logical flow of the experimental protocol for the analysis of Quizalofop-ethyl is depicted below.

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Standards stock->working inject Inject Sample and Standards working->inject sample Weigh Soil Sample spike_is Spike Sample with IS sample->spike_is extract Extract with Acetonitrile spike_is->extract cleanup SPE Cleanup extract->cleanup reconstitute Reconstitute cleanup->reconstitute reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Integrate Peak Areas detect->integrate curve Construct Calibration Curve integrate->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Workflow for the quantitative analysis of Quizalofop-ethyl.

References

An In-depth Technical Guide to the Mechanism of Action of Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Quizalofop-ethyl, a selective herbicide. The deuterated form, Quizalofop-ethyl-d3, is functionally identical in its biological activity and is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Quizalofop-ethyl residues in various matrices.[1]

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Quizalofop-ethyl is a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, often referred to as "fops".[2] Its primary mode of action is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A carboxylase (ACCase).[3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway: the carboxylation of acetyl-CoA to form malonyl-CoA.

The inhibition of ACCase by Quizalofop-ethyl disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage.[4][6] This disruption ultimately leads to a cessation of growth, particularly in meristematic tissues, and results in the death of susceptible grass species.[3][7]

Bioactivation: From Prodrug to Active Inhibitor

Quizalofop-ethyl as applied is a pro-herbicide. Following absorption through the foliage of the plant, it is rapidly hydrolyzed in plant tissues to its biologically active form, Quizalofop acid (also known as Quizalofop-p).[3] This hydrolysis is a crucial step for its herbicidal activity, as the acid form is the potent inhibitor of ACCase.

Selectivity: Targeting Grassy Weeds

A key characteristic of Quizalofop-ethyl is its high selectivity for grass species (monocots) while exhibiting minimal phytotoxicity to broadleaf plants (dicots).[3][4] This selectivity is attributed to differences in the structure of the ACCase enzyme between these plant groups. Grasses possess a homomeric form of plastidic ACCase that is sensitive to AOPP herbicides. In contrast, broadleaf plants have a heteromeric, AOPP-insensitive form of the enzyme in their plastids.[6]

Signaling and Metabolic Pathway

The application of Quizalofop-ethyl initiates a cascade of events within a susceptible grass plant, leading to its eventual demise. The pathway can be summarized as follows:

  • Foliar Absorption and Translocation: Quizalofop-ethyl is absorbed by the leaves and is systemically translocated throughout the plant via the phloem to areas of active growth, such as the meristems.[4]

  • Hydrolysis to Quizalofop Acid: In the plant cells, esterase enzymes rapidly convert Quizalofop-ethyl to the active Quizalofop acid.[3]

  • ACCase Inhibition: Quizalofop acid binds to the carboxyltransferase (CT) domain of the ACCase enzyme, inhibiting its function.

  • Depletion of Malonyl-CoA: The inhibition of ACCase leads to a rapid decrease in the cellular pool of malonyl-CoA.

  • Cessation of Fatty Acid Synthesis: With the precursor malonyl-CoA unavailable, the synthesis of new fatty acids is halted.

  • Disruption of Cell Membrane Integrity: The lack of new fatty acids for lipid biosynthesis compromises the integrity and function of cellular membranes.

  • Growth Arrest and Necrosis: The disruption of membrane function and the inability to produce new cells in the meristematic regions lead to a cessation of growth, followed by chlorosis (yellowing) and necrosis (tissue death).[4]

Diagram of the Quizalofop-ethyl Mechanism of Action Pathway

Quizalofop_ethyl_MoA cluster_plant Susceptible Grass Plant QE_applied Quizalofop-ethyl (Applied) QE_absorbed Foliar Absorption & Translocation QE_applied->QE_absorbed Spray QE_hydrolysis Hydrolysis (Esterases) QE_absorbed->QE_hydrolysis QA_active Quizalofop Acid (Active Form) QE_hydrolysis->QA_active ACCase Acetyl-CoA Carboxylase (ACCase) QA_active->ACCase Inhibition Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA catalyzed by ACCase FAS Fatty Acid Synthesis Malonyl_CoA->FAS blocked Lipids Lipids for Cell Membranes FAS->Lipids Growth Cell Growth & Division Lipids->Growth Death Weed Death Growth->Death leads to

Caption: Workflow of Quizalofop-ethyl's mechanism of action.

Quantitative Data on ACCase Inhibition

The inhibitory potency of Quizalofop is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Kis). These values can vary depending on the plant species and the specific experimental conditions.

SpeciesHerbicide FormIC50 / Kis (µM)Reference
Wheat (Triticum aestivum)Diclofop0.06[3]
Barley (Hordeum vulgare)Diclofop0.04[3]
Corn (Zea mays)Diclofop0.01[3]
Barnyardgrass (Echinochloa crus-galli)Quizalofop-p-ethylResistant Biotype: >100, Susceptible Biotype: ~1[6][8]
Wheat (Triticum aestivum)QuizalofopResistant Genotypes: 1.8 - 19.3, Susceptible: 0.49

Experimental Protocols

The investigation of the mechanism of action of herbicides like Quizalofop-ethyl relies on various biochemical and physiological assays. A key experiment is the in vitro ACCase inhibition assay.

In Vitro ACCase Inhibition Assay using [¹⁴C]-Bicarbonate

This radiometric assay measures the activity of ACCase by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.

1. Enzyme Extraction:

  • Fresh leaf tissue from the target grass species is harvested and immediately frozen in liquid nitrogen.

  • The tissue is ground to a fine powder and homogenized in an ice-cold extraction buffer containing protease inhibitors and stabilizing agents (e.g., Tris-HCl, EDTA, DTT, glycerol).

  • The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.

  • The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).

2. Assay Reaction:

  • The reaction mixture is prepared in microcentrifuge tubes and typically contains:

    • Assay buffer (e.g., Tricine-KOH, pH 8.0)

    • ATP and MgCl₂ (as cofactors)

    • Acetyl-CoA (the substrate)

    • A known concentration of Quizalofop acid (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO). Control reactions receive the solvent alone.

    • The enzyme extract.

  • The reaction is initiated by the addition of NaH¹⁴CO₃ (radiolabeled bicarbonate).

3. Incubation and Termination:

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

  • The reaction is terminated by the addition of a strong acid (e.g., HCl), which also serves to remove any unincorporated ¹⁴CO₂.

4. Quantification:

  • The acid-stable radioactivity, representing the [¹⁴C]-malonyl-CoA formed, is quantified by liquid scintillation counting.

  • ACCase activity is expressed as nmol of ¹⁴CO₂ fixed per minute per mg of protein.

5. Data Analysis:

  • The percentage of inhibition at each herbicide concentration is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram of the Experimental Workflow for ACCase Inhibition Assay

ACCase_Assay_Workflow Start Start: Harvest Leaf Tissue Homogenize Homogenize in Extraction Buffer Start->Homogenize Centrifuge Centrifuge to obtain Crude Enzyme Extract Homogenize->Centrifuge Assay_Setup Set up Assay Reaction: Enzyme, Buffers, ATP, Acetyl-CoA, Inhibitor Centrifuge->Assay_Setup Add_Radiolabel Initiate with NaH¹⁴CO₃ Assay_Setup->Add_Radiolabel Incubate Incubate at Controlled Temperature Add_Radiolabel->Incubate Terminate Terminate Reaction with Acid Incubate->Terminate Quantify Quantify Radioactivity (Scintillation Counting) Terminate->Quantify Analyze Analyze Data: Calculate % Inhibition and IC50 Quantify->Analyze End End: Determine Inhibitory Potency Analyze->End

Caption: Experimental workflow for the ACCase inhibition assay.

Conclusion

This compound, as an analytical standard, is instrumental in the study of its non-deuterated counterpart. The herbicidal efficacy of Quizalofop-ethyl is a direct consequence of the inhibition of the ACCase enzyme following its conversion to the active Quizalofop acid within susceptible grass species. This targeted inhibition of fatty acid biosynthesis provides a clear and effective mechanism for selective weed control. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and professionals in the fields of agricultural science and drug development.

References

An In-depth Technical Guide to the Synthesis of Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for Quizalofop-ethyl-d3, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development and drug discovery. It details the chemical reactions, experimental methodologies, and relevant quantitative data, presented in a clear and structured format.

Overview of the Synthesis Pathway

Quizalofop-ethyl is a post-emergence herbicide used to control grass weeds in broad-leaved crops.[1] Its synthesis is a multi-step process that has been well-established. The synthesis of the deuterated analog, this compound, follows the same core pathway, with the introduction of deuterium atoms at the ethyl ester group in the final stage.

The general synthesis of Quizalofop-ethyl involves two primary methods. One common commercial route begins with the etherification of 2,6-dichloroquinoxaline with hydroquinone. This reaction, conducted under basic conditions, forms the key intermediate, 2-(6-chloroquinoxalin-2-yloxy)phenol.[2][3] This intermediate is then alkylated with an appropriate ethyl propionate derivative to yield the final product.[2][3]

Another method starts with L-lactic acid to create an R-(+)-2-(4-hydroxyphenoxy) ethyl propionate intermediate, which is subsequently reacted with 2,6-dichloroquinoxaline.[4] For the synthesis of the optically active R-enantiomer, Quizalofop-P-ethyl, a chiral synthesis approach is employed, often involving a stereoselective alkylation step.[3]

For the synthesis of this compound, the final esterification step is modified to incorporate a deuterated ethyl group.

Quantitative Data

The following tables summarize the quantitative data available for the synthesis of Quizalofop-ethyl and its intermediates.

Table 1: Reaction Yields and Product Purity

Step/ProductDescriptionYieldPuritySource
Intermediate2-(4-hydroxyphenoxy)-6-chloroquinoxaline96.4-97.3% (molar yield)98.2-98.7%[5]
Final ProductQuizalofop-P-ethyl95.3% (molar yield)98.2% (chemical), 99.3% (optical)[6]
Final ProductQuizalofop-P-ethyl (Improved Process)Improved98% (total esters), 99% (optical)[7]

Table 2: Analytical Data for Quizalofop-ethyl and its Deuterated Standard

CompoundAnalytical MethodParameterValueSource
Quizalofop-P-ethylLC/MS/MSRetention Time~3.3 min[8]
Quizalofop-P-ethylLC/MS/MSLOQ in Soil0.005 mg/kg[8]
Quizalofop-P-ethylLC/MS/MSIon Transitionm/z 373.1 → 299.0[9]
D3-Quizalofop-ethylN/AConcentration in Solution100 µg/ml in Acetonitrile[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Quizalofop-ethyl, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline

This protocol is based on a patented method for the synthesis of the key intermediate.[5]

  • Reactant Preparation: In a four-necked flask, add 2,6-dichloroquinoxaline (0.2 mol), hydroquinone (22.5 g, 0.204 mol), methanol (5 ml), toluene (5 ml), and water (150 ml).

  • Reaction: Stir the mixture and heat to reflux.

  • Addition of Base: Slowly drip in liquid caustic soda (25.5 g).

  • Insulation and Solvent Removal: Maintain the reaction for 6 hours, then remove the organic solvent.

  • Filtration and Washing: Perform a hot filtration of the reaction mixture. Wash the resulting filter cake with hot water.

  • Product Isolation: The resulting product is an off-white needle-like crystal of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.

Protocol 2: Synthesis of Quizalofop-P-ethyl

This protocol describes the final alkylation step to produce the optically active enantiomer.[6] To synthesize this compound, ethyl-d3 S(-)-tosyllactate would be used in place of the non-deuterated reactant.

  • Reactant Preparation: In a 1000 ml four-necked reaction bulb under a nitrogen atmosphere, add cyclohexane (500 ml), 6-chloro-2-(4-hydroxyphenoxy) quinoxaline (139.1 g, 0.5 mol), S(-)-p-toluenesulfonyl ethyl lactate (139.6 g), and potassium carbonate (108 g, 0.75 mol).

  • Reaction: Heat the mixture to reflux and react for 3 hours. Monitor the reaction progress using HPLC until the content of the starting quinoxaline derivative is less than 0.1%.

  • Work-up: Cool the reaction mixture to 60-70 °C and wash three times with 100 g of water for each wash.

  • Crystallization and Isolation: Cool the mixture to 0-5 °C to induce crystallization. Filter the product and dry to obtain Quizalofop-P-ethyl.

Visualization of Synthesis Pathway

The following diagrams illustrate the key synthesis pathways for Quizalofop-ethyl and the specific adaptation for the d3-labeled compound.

Quizalofop_Ethyl_Synthesis A 2,6-dichloroquinoxaline C 2-(6-chloroquinoxalin-2-yloxy)phenol A->C Etherification (Basic Conditions) B Hydroquinone B->C Etherification (Basic Conditions) E Quizalofop-ethyl C->E Alkylation (K2CO3) D Ethyl (R)-2-bromopropionate D->E Alkylation (K2CO3) Quizalofop_Ethyl_d3_Synthesis_Final_Step C Quizalofop Acid E_d3 This compound C->E_d3 Esterification D_d3 Ethanol-d3 D_d3->E_d3 Esterification

References

Metabolic Fate of Quizalofop-ethyl-d3 in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolic fate of Quizalofop-ethyl in soil. While this guide specifically addresses Quizalofop-ethyl-d3, it is important to note that the majority of available research has been conducted on the non-deuterated parent compound, Quizalofop-ethyl, and its active enantiomer, Quizalofop-p-ethyl. It is a scientifically accepted assumption that the deuterated isotopologue, this compound, will exhibit a nearly identical metabolic profile and degradation kinetics in soil, as the deuterium labeling is not expected to significantly influence the chemical and biological transformations.

Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops. Its environmental fate, particularly its behavior and degradation in soil, is a critical aspect of its overall risk assessment. This guide details the degradation pathways, identifies key metabolites, presents quantitative dissipation data, and outlines the experimental protocols used to generate this information.

Metabolic Pathway in Soil

The primary metabolic pathway of Quizalofop-ethyl in soil is initiated by the rapid hydrolysis of the ethyl ester to its corresponding carboxylic acid, Quizalofop acid. This initial step is a key detoxification process, as the acid metabolite has different herbicidal activity and environmental mobility. Further degradation of Quizalofop acid proceeds through hydroxylation, cleavage of the ether linkage, and eventual mineralization.

The major metabolites identified in soil metabolism studies include:

  • Quizalofop acid: The primary and most significant metabolite.

  • 3-OH-quizalofop acid: A hydroxylated derivative of Quizalofop acid.

  • Hydroxy-quizalofop: A hydroxylated form of the parent compound.

  • Dihydroxy-quinoxaline: A breakdown product resulting from the cleavage of the quinoxaline ring.

  • 2-(4-hydroxyphenoxy)propionic acid: Formed by the cleavage of the ether bond.

The rate of degradation is influenced by several soil properties, including pH, organic matter content, microbial activity, and temperature. Generally, higher pH and increased microbial activity lead to faster degradation of Quizalofop-ethyl.

Quizalofop_Metabolism Quizalofop_ethyl This compound Quizalofop_acid Quizalofop acid-d3 Quizalofop_ethyl->Quizalofop_acid Hydrolysis Hydroxy_quizalofop Hydroxy-quizalofop-d3 Quizalofop_ethyl->Hydroxy_quizalofop Hydroxy_quizalofop_acid 3-OH-quizalofop acid-d3 Quizalofop_acid->Hydroxy_quizalofop_acid Hydroxylation Dihydroxy_quinoxaline Dihydroxy-quinoxaline Quizalofop_acid->Dihydroxy_quinoxaline Ether Cleavage HPPA 2-(4-hydroxyphenoxy)propionic acid-d3 Quizalofop_acid->HPPA Ether Cleavage Mineralization Mineralization (CO2, H2O) Hydroxy_quizalofop_acid->Mineralization Dihydroxy_quinoxaline->Mineralization HPPA->Mineralization

Proposed metabolic pathway of this compound in soil.

Data Presentation: Dissipation of Quizalofop-ethyl and Metabolites

The dissipation of a pesticide in soil is typically expressed as a DT50 value, which is the time required for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data on the dissipation of Quizalofop-ethyl and its primary metabolite, Quizalofop acid, in various soil types and under different experimental conditions.

Table 1: Dissipation Half-life (DT50) of Quizalofop-ethyl in Soil

Soil TypepHOrganic Carbon (%)Temperature (°C)DT50 (days)Reference
Loamy Sand6.81.5202.9 (dark)[1]
Silty Loam7.52.5203.5 (dark)[1]
Silty Clay Loam5.53.2203.9 (dark)[1]
Loamy Soil---0.6 (sunlight)[1]
Silty Loam---0.8 (sunlight)[1]
Silty Clay Loam---1.0 (sunlight)[1]
Hunan Soil--Field5.4[2]
Heilongjiang Soil--Field6.7[2]

Table 2: Dissipation Half-life (DT50) of Quizalofop Acid in Soil

Soil TypepHOrganic Carbon (%)Temperature (°C)DT50 (days)Reference
Wuhan Acidic Soil5.51.22511[3]
Baoding Alkaline Soil8.20.82521[3]
Railway Soil (EB)7.80.320~100[4]
Railway Soil (MBS)8.10.120~100[4]

Note: Data for other metabolites such as 3-OH-quizalofop acid, hydroxy-quizalofop, dihydroxy-quinoxaline, and 2-(4-hydroxyphenoxy)propionic acid are less commonly reported in terms of specific DT50 values. However, studies indicate they are generally formed in smaller amounts and are considered non-persistent to moderately persistent.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the metabolic fate of Quizalofop-ethyl in soil.

Aerobic Soil Metabolism Study (Based on OECD Guideline 307)

This protocol outlines a typical laboratory study to assess the rate and route of degradation of Quizalofop-ethyl in soil under aerobic conditions.

Soil_Metabolism_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection (Characterized) Sieving Sieving (<2mm) Soil_Collection->Sieving Pre_incubation Pre-incubation (Acclimatization) Sieving->Pre_incubation Application Application of This compound Pre_incubation->Application Incubation Incubation in Dark (e.g., 20°C, 40% WHC) Application->Incubation Trapping Trapping of Volatiles (e.g., CO2) Incubation->Trapping Sampling Sampling at Intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days) Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (DT50 Calculation) Analysis->Data_Analysis

Workflow for an aerobic soil metabolism study.

1. Soil Selection and Preparation:

  • Select representative agricultural soils with varying properties (e.g., texture, pH, organic carbon content).

  • Characterize the soils for properties such as pH, organic carbon, particle size distribution, and microbial biomass.

  • Sieve fresh soil samples to <2 mm and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Pre-incubate the soil samples in the dark at the study temperature (e.g., 20°C) for a period of 7 to 14 days to allow for microbial equilibration.

2. Application of Test Substance:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Apply the test substance to the soil samples to achieve a target concentration, typically corresponding to the maximum recommended field application rate.

  • Thoroughly mix the treated soil to ensure uniform distribution.

3. Incubation:

  • Place the treated soil samples into incubation vessels (e.g., biometer flasks).

  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.

  • Maintain aerobic conditions by continuously supplying humidified air.

  • Include traps for volatile organic compounds and carbon dioxide to assess mineralization.

4. Sampling and Analysis:

  • Collect soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Analyze the extracts for the parent compound and its metabolites using a validated analytical method, such as LC-MS/MS.

  • Quantify the trapped carbon dioxide to determine the extent of mineralization.

5. Data Analysis:

  • Calculate the concentration of this compound and its metabolites in the soil at each sampling time point.

  • Determine the dissipation kinetics of the parent compound and the formation and decline of the metabolites.

  • Calculate the DT50 and DT90 values for this compound and, where possible, for the major metabolites.

Analytical Method: LC-MS/MS for Quizalofop-ethyl and Metabolites in Soil (Based on BASF Method D1303/02)

This section provides a detailed protocol for the extraction and analysis of Quizalofop-ethyl and its key metabolites, Quizalofop acid and 3-OH-quizalofop-acid, from soil samples.[6][7]

1. Sample Extraction:

  • Weigh 5 g of soil into a centrifuge tube.

  • Add 15 mL of an extraction solvent consisting of acetonitrile and 6% phosphoric acid in water (80:20, v/v).[7]

  • Shake the mixture vigorously for a specified period (e.g., 30 minutes).[7]

  • Centrifuge the sample to separate the soil from the extract.

  • Repeat the extraction process on the soil pellet with a fresh portion of the extraction solvent.

  • Combine the supernatants from both extractions.

2. Sample Preparation for LC-MS/MS Analysis:

  • For the analysis of Quizalofop-ethyl and Quizalofop acid, take an aliquot of the combined extract and dilute it with an acetonitrile/water mixture (e.g., 90:10, v/v).[7]

  • For the analysis of 3-OH-quizalofop-acid, take a separate aliquot of the combined extract and dilute it with water.[7]

3. LC-MS/MS Analysis:

  • Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Separate the analytes using a suitable C18 reversed-phase column.

  • Employ a gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile).

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target analytes.

Table 3: LC-MS/MS Parameters for the Analysis of Quizalofop-p-ethyl and its Metabolites [7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Quizalofop-p-ethyl (Quantification)373.0299.0Positive
Quizalofop-p-ethyl (Confirmation)375.0300.9Positive
Quizalofop-p (Quizalofop acid) (Quantification)345.0299.0Positive
Quizalofop-p (Quizalofop acid) (Confirmation)345.0100.0Positive
3-OH-quizalofop-acid359166Negative

Conclusion

The metabolic fate of this compound in soil is characterized by a rapid initial hydrolysis to Quizalofop acid-d3, followed by further degradation through hydroxylation and ether cleavage, ultimately leading to mineralization. The persistence of this compound in soil is relatively low, with half-lives typically ranging from a few days to several weeks, depending on soil properties and environmental conditions. Its primary metabolite, Quizalofop acid-d3, is more persistent. The provided experimental protocols offer a robust framework for conducting soil metabolism studies and for the accurate quantification of this compound and its metabolites. This technical guide serves as a valuable resource for researchers and professionals involved in the environmental risk assessment of this herbicide.

References

An In-depth Technical Guide on the Environmental Degradation of Quizalofop-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of Quizalofop-ethyl, a selective post-emergence herbicide. The focus is on its primary degradation pathways—hydrolysis, photolysis, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While this guide focuses on Quizalofop-ethyl, the environmental fate of its deuterated isotopologue, Quizalofop-ethyl-d3, is expected to be analogous, as minor isotopic substitution is unlikely to significantly alter its chemical reactivity under environmental conditions.

Core Concepts in Environmental Degradation

Quizalofop-ethyl, upon release into the environment, undergoes transformation into various metabolites. The primary route of degradation begins with the hydrolysis of the ethyl ester to form its biologically active metabolite, Quizalofop acid.[1][2][3][4] This is followed by further degradation into other compounds.[5][6][7] The rate and extent of these degradation processes are influenced by environmental factors such as pH, temperature, light, and microbial activity.

Quantitative Degradation Data

The persistence of Quizalofop-ethyl and its metabolites in the environment is often quantified by their half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data for the degradation of Quizalofop-ethyl and its primary metabolite, Quizalofop acid.

Table 1: Hydrolysis Half-life (DT50) of Quizalofop-ethyl in Water
pHTemperature (°C)Half-life (DT50)Reference
5AmbientStable[5]
7Ambient1.8 years (estimated)[8]
8Ambient67 days (estimated)[8]
9AmbientStable (for Quizalofop acid)[5]
Table 2: Photolysis Half-life (DT50) of Quizalofop-ethyl
MediumConditionHalf-life (DT50)Reference
Not SpecifiedUnstable to light10-30 days[8]
Water & SoilStable to photolysis-[7]
Table 3: Soil Degradation Half-life (DT50) of Quizalofop-ethyl
Soil TypeConditionHalf-life (DT50)Reference
Silty Clay LoamAerobic139 days[6]
Silt LoamAerobic145 days[6]
Loamy SoilSunlight0.6 days[9][10]
Loamy SoilDark2.9 days[9][10]
Silty LoamSunlight0.8 days[9][10]
Silty LoamDark3.5 days[9][10]
Silty Clay LoamSunlight1.0 day[9][10]
Silty Clay LoamDark3.9 days[9][10]
Not SpecifiedAerobic60 days[11]
Not SpecifiedNot Specified< 1 day[8]

Environmental Degradation Pathways

The degradation of Quizalofop-ethyl in the environment proceeds through several key steps, initiated by the hydrolysis of the parent ester. Microbial activity and photodegradation can further transform the resulting metabolites.

Environmental Degradation Pathway of Quizalofop-ethyl Quizalofop-ethyl Quizalofop-ethyl Quizalofop acid Quizalofop acid Quizalofop-ethyl->Quizalofop acid Hydrolysis (Abiotic & Microbial) 3-OH-quizalofop acid 3-OH-quizalofop acid Quizalofop acid->3-OH-quizalofop acid Microbial Degradation Phenolic Compounds Phenolic Compounds Quizalofop acid->Phenolic Compounds Microbial Degradation CO2 CO2 3-OH-quizalofop acid->CO2 Mineralization Phenolic Compounds->CO2 Mineralization

Fig. 1: Environmental Degradation Pathway of Quizalofop-ethyl

Experimental Protocols for Degradation Studies

The following sections outline typical experimental methodologies for investigating the environmental degradation of Quizalofop-ethyl in soil and water.

Soil Degradation Study Protocol

A common approach to studying the degradation of Quizalofop-ethyl in soil involves incubating the herbicide in soil samples under controlled laboratory conditions and monitoring its dissipation over time.

  • Soil Collection and Preparation :

    • Collect soil from a relevant location, ensuring it is representative of the intended study environment.

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil properties, including pH, organic matter content, texture, and microbial biomass.

  • Fortification and Incubation :

    • Treat the soil samples with a known concentration of Quizalofop-ethyl.

    • Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

    • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for aerobic studies. For anaerobic studies, purge the incubation chambers with an inert gas like nitrogen.

  • Sampling and Extraction :

    • Collect soil subsamples at predetermined time intervals.

    • Extract Quizalofop-ethyl and its metabolites from the soil using an appropriate solvent system, such as acetonitrile and acidified water.[12] A common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

  • Analysis :

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its degradation products.[13][14]

Experimental Workflow for Soil Degradation Study cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Soil Collection Soil Collection Sieving & Homogenization Sieving & Homogenization Soil Collection->Sieving & Homogenization Soil Characterization Soil Characterization Sieving & Homogenization->Soil Characterization Fortification with Quizalofop-ethyl Fortification with Quizalofop-ethyl Soil Characterization->Fortification with Quizalofop-ethyl Incubation (Controlled Temp & Moisture) Incubation (Controlled Temp & Moisture) Fortification with Quizalofop-ethyl->Incubation (Controlled Temp & Moisture) Time-course Sampling Time-course Sampling Incubation (Controlled Temp & Moisture)->Time-course Sampling Solvent Extraction (e.g., QuEChERS) Solvent Extraction (e.g., QuEChERS) Time-course Sampling->Solvent Extraction (e.g., QuEChERS) Extract Cleanup (dSPE) Extract Cleanup (dSPE) Solvent Extraction (e.g., QuEChERS)->Extract Cleanup (dSPE) HPLC-MS/MS Analysis HPLC-MS/MS Analysis Extract Cleanup (dSPE)->HPLC-MS/MS Analysis Data Analysis (Kinetics & Metabolite ID) Data Analysis (Kinetics & Metabolite ID) HPLC-MS/MS Analysis->Data Analysis (Kinetics & Metabolite ID)

Fig. 2: Experimental Workflow for a Soil Degradation Study
Hydrolysis Study Protocol

To assess the abiotic degradation of Quizalofop-ethyl in water, hydrolysis studies are conducted at different pH levels.

  • Buffer Preparation : Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9) to represent different environmental conditions.

  • Fortification : Add a known concentration of Quizalofop-ethyl to each buffer solution.

  • Incubation : Incubate the solutions in the dark at a constant temperature to prevent photodegradation.

  • Sampling and Analysis : At regular intervals, take aliquots from each solution and analyze them directly by HPLC-MS/MS to determine the concentration of the parent compound and any hydrolysis products.

Photolysis Study Protocol

Photodegradation studies evaluate the impact of light on the breakdown of Quizalofop-ethyl.

  • Solution Preparation : Prepare aqueous solutions or soil thin-layer plates treated with Quizalofop-ethyl.

  • Irradiation : Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark.

  • Sampling and Analysis : At specified time points, collect samples and analyze them by HPLC-MS/MS to measure the decline in the parent compound's concentration and the formation of photoproducts.

Concluding Remarks

The environmental degradation of Quizalofop-ethyl is a multifaceted process primarily driven by microbial activity in soil and hydrolysis in alkaline waters. It rapidly transforms into its main metabolite, Quizalofop acid, which is then further degraded. The persistence of these compounds is highly dependent on specific environmental conditions. The protocols and data presented in this guide provide a robust framework for researchers to design and interpret environmental fate studies of Quizalofop-ethyl and related compounds.

References

An In-depth Technical Guide on the Toxicological Profile of Quizalotop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Deuterated Isotopologues: Quizalofop-ethyl-d3 is a deuterated isotopologue of Quizalofop-ethyl, primarily used as an internal standard in analytical testing. The toxicological properties of deuterated compounds are widely considered to be equivalent to their non-deuterated counterparts. Therefore, this guide provides the comprehensive toxicological profile of Quizalofop-ethyl, which is applicable to this compound. Regulatory bodies have established that the toxicological data for Quizalofop-ethyl can be used for the hazard characterization and risk assessment of its active isomer, Quizalofop-p-ethyl, further supporting the use of this data as a proxy.[1]

Executive Summary

Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[2][3] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][4][5] This document provides a detailed overview of its toxicological profile, including acute, sub-chronic, and chronic toxicity, metabolism, genotoxicity, carcinogenicity, and reproductive/developmental effects. The primary target organ for toxicity in repeated-dose studies is the liver.[6][7] Quizalofop-ethyl is not considered to be genotoxic or carcinogenic in humans under normal exposure conditions.[1][8]

Mechanism of Action

The herbicidal activity of Quizalofop-ethyl stems from its ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[4][5] Inhibition of this enzyme disrupts these vital processes, leading to cessation of growth and eventual death of the weed.[5][9] In mammals, Quizalofop-ethyl is rapidly metabolized to its active acid form, Quizalofop-acid.[7][10]

Mechanism_of_Action cluster_plant_cell Grass Plant Cell Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Biosynthesis Cell_Membranes Cell_Membranes Fatty_Acids->Cell_Membranes Essential Component ACCase->Malonyl-CoA Catalyzes Quizalofop-ethyl Quizalofop-ethyl Quizalofop-ethyl->ACCase Inhibits

Caption: Mechanism of action of Quizalofop-ethyl in grass weeds.

Metabolism and Pharmacokinetics

Following oral administration in rats, Quizalofop-ethyl is rapidly and extensively absorbed and metabolized.[1][10][11] The primary metabolic step is the hydrolysis of the ethyl ester to form its main metabolite, quizalofop-acid.[7][10] This conversion happens quickly, and the parent compound, Quizalofop-ethyl, is often undetectable in blood and tissues.[10][11][12] Further metabolism can occur through cleavage of the quinoxaline-phenyl ether bond and conjugation with glucuronic acid.[1] The majority of the administered dose is excreted in the urine and feces within a few days.[2][6] Studies have shown that the (+)-enantiomer of quizalofop-acid is preferentially absorbed and enriched in tissues compared to the (-)-enantiomer.[1][13]

Metabolism_Pathway Quizalofop-ethyl Quizalofop-ethyl Quizalofop-acid Quizalofop-acid Quizalofop-ethyl->Quizalofop-acid Rapid Hydrolysis (in vivo) Further_Metabolites Further_Metabolites Quizalofop-acid->Further_Metabolites e.g., Cleavage, Conjugation Excretion Excretion Quizalofop-acid->Excretion Further_Metabolites->Excretion Urine & Feces

Caption: Simplified metabolic pathway of Quizalofop-ethyl.

Acute Toxicity

Quizalofop-ethyl exhibits low to slight acute toxicity via oral, dermal, and inhalation routes of exposure.[1][6][14]

Study Species Route Value (mg/kg or mg/L) Toxicity Category Reference
Acute Oral LD50Rat (male)Oral1670III[14]
Acute Oral LD50Rat (female)Oral1480III[14]
Acute Dermal LD50RabbitDermal> 5000IV[14]
Acute Inhalation LC50RatInhalation4.8 - 5.8 mg/LIII[14]
Primary Eye IrritationRabbitOcularMild IrritantIII[14]
Primary Dermal IrritationRabbitDermalNot an IrritantIV[14]
Dermal SensitizationGuinea PigDermalNot a SensitizerN/A[14]

Experimental Protocol: Acute Oral Toxicity (OECD TG 423) A stepwise procedure is used with 3 animals of a single sex (typically female) per step.[15] Dosing is based on a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16] Animals are fasted overnight before administration of a single dose by gavage.[8][15] Observations for mortality and clinical signs of toxicity are made for at least 14 days.[16] The classification of the substance is determined by the dose level at which mortality or clear signs of toxicity are observed.[15]

OECD_TG_423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Animals (Single Sex) start->dose_step1 observe1 Observe 48h for Mortality/Toxicity dose_step1->observe1 stop_test Stop Test & Classify observe1->stop_test 2-3 Animals Die dose_lower Dose 3 New Animals at Lower Dose observe1->dose_lower 0-1 Animals Die dose_higher Dose 3 New Animals at Higher Dose observe1:e->dose_higher:w No Effect dose_lower->dose_step1 dose_higher->dose_step1

Caption: Workflow for an Acute Oral Toxicity study (OECD 423).

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies have identified the liver as the primary target organ.[6][7] Effects observed include increased liver weight and histopathological changes such as hepatocellular hypertrophy.[6][8][17] In an 18-month study in mice, other effects noted at high doses included increased adrenal and thyroid weights.[1]

Study Duration Species NOAEL (mg/kg/day) LOAEL (mg/kg/day) Key Findings Reference
90-DayRat26.4Liver lesions, increased liver weight[2][14][17]
90-DayMouse< 15--[14]
6-MonthDog2.5--[14]
1-YearDog10-No observed effects at highest dose tested[2][14][17]
18-MonthMouse1248Systemic effects, increased liver tumors at MTD[14]
2-YearRat0.93.7Systemic effects[8][14]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408) The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats), one dose level per group, for a period of 90 days. During the study, animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. At the end of the 90-day period, animals are euthanized, and hematological and clinical biochemistry parameters are analyzed. A full necropsy is performed, and selected organs are weighed and examined histopathologically.

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted. The results consistently indicate that Quizalofop-ethyl is not genotoxic.[1][18]

Assay Type System Result Reference
Bacterial Reverse MutationS. typhimuriumNegative[1]
Mammalian Gene MutationMouse LymphomaNegative[1]
Chromosome Aberrationin vitroNegative[1]
Unscheduled DNA SynthesisRat HepatocytesNegative[1]
In vivo MicronucleusMouseNegative[1]

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have been conducted. In a 24-month study in rats, a slight, non-statistically significant increase in hepatocellular carcinomas was observed in high-dose females, which was not considered treatment-related.[1] In an 18-month mouse study, an increase in benign and malignant liver tumors occurred at the highest dose, which exceeded the maximum tolerated dose (MTD).[14] Overall, Quizalofop-ethyl is not classifiable as to its carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity

Quizalofop-ethyl does not show evidence of being a primary reproductive or developmental toxicant.[8]

  • Reproductive Toxicity: In a two-generation rat study, parental effects like decreased body weight were seen at the same dose level that caused some postnatal effects (decreased pup weights and survival).[19] There were no effects on reproductive function.[2]

  • Developmental Toxicity: In developmental studies in rats and rabbits, maternal toxicity (e.g., decreased body weight gain) was observed at high doses, but no treatment-related developmental effects were seen in the fetuses up to the highest doses tested.[6][19][20] There is no evidence of increased susceptibility of fetuses or offspring following in utero or postnatal exposure.[6][19]

Neurotoxicity and Immunotoxicity

Available data indicate that Quizalofop-ethyl is not neurotoxic.[6][7] No treatment-related effects on brain weight or histopathology of the nervous system have been observed in toxicity studies.[7] Additionally, studies have shown no evidence of immunotoxicity.[6][19]

References

Technical Guide: Solubility of Quizalofop-ethyl-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Quizalofop-ethyl-d3 in various organic solvents. The information presented herein is intended to support research, analytical method development, and formulation studies involving this deuterated herbicide standard.

Introduction

Quizalofop-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is effective in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1] The herbicidal activity of Quizalofop-ethyl is primarily attributed to its R-enantiomer, known as Quizalofop-p-ethyl.[2][3] The mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible plant species.[2][4][5]

Data Presentation: Solubility in Organic Solvents

The following table summarizes the available quantitative solubility data for Quizalofop-ethyl and its active isomer, Quizalofop-p-ethyl, in a range of organic solvents. This data has been compiled from various sources and is presented to facilitate easy comparison.

SolventQuizalofop-ethyl Solubility (g/L)Quizalofop-p-ethyl Solubility (mg/L)Temperature (°C)
Acetone111250,00020
Acetone650-20
Benzene290-20
Ethanol9-20
Ethanol22-20
Hexane2.6-20
Hexane12-20
Methanol64-20
Xylene120-20
Xylene360-20

Data compiled from multiple sources.[6] Variations in reported values may be due to differences in experimental conditions and the specific isomer tested.

Experimental Protocols: Solubility Determination

The gravimetric method is a common and straightforward technique for determining the solubility of a solid in a liquid.[7][8] The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Evaporating dish or pre-weighed container

  • Drying oven

  • Pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is crucial for accurate results.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish.

    • Record the exact weight of the dish with the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

    • Allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), based on the mass of the solute and the initial volume of the solvent used.

Mandatory Visualization

Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of Quizalofop-ethyl is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and plant growth. By blocking this enzyme, Quizalofop-ethyl disrupts lipid synthesis, leading to the death of susceptible grass species.[2][4][9]

ACCase_Inhibition cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Herbicide Action Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes & Plant Growth Fatty_Acids->Cell_Membranes Quizalofop_ethyl Quizalofop-ethyl Quizalofop_ethyl->Malonyl_CoA Inhibits

Caption: Inhibition of ACCase by Quizalofop-ethyl disrupts the fatty acid synthesis pathway.

Experimental Workflow: Gravimetric Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method as described in the experimental protocol section.

Solubility_Workflow start Start: Excess Solute in Solvent equilibration Equilibration at Constant Temperature (e.g., 24-48h with agitation) start->equilibration filtration Filtration of Supernatant (e.g., 0.22 µm filter) equilibration->filtration weighing1 Weigh Known Volume of Saturated Solution filtration->weighing1 evaporation Solvent Evaporation (Drying Oven) weighing1->evaporation weighing2 Weigh Dried Residue evaporation->weighing2 calculation Calculate Solubility (Mass of Residue / Volume of Solvent) weighing2->calculation end End: Solubility Data calculation->end

Caption: Workflow for the gravimetric determination of solubility.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. Quizalofop-ethyl-d3, a deuterated analog of the widely used herbicide Quizalofop-ethyl, serves as a critical tool in environmental monitoring, residue analysis, and pharmacokinetic studies. The efficacy of this standard is intrinsically linked to its isotopic purity. This technical guide provides an in-depth exploration of the core principles and methodologies for assessing the isotopic labeling purity of this compound.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions relative to all hydrogen isotopes. Concurrently, chemical purity ensures that the compound is free from other chemical contaminants.

Parameter Specification Analytical Method Source
Isotopic Purity (Atom % D) ≥ 98%Mass Spectrometry, NMR SpectroscopyLGC Standards[1]
Chemical Purity ≥ 98%HPLC, GCLGC Standards[1]
d3-Isotopologue Abundance Typically > 98.5%High-Resolution Mass Spectrometry (HR-MS)Inferred from similar deuterated standards[2]
d2, d1, d0-Isotopologue Abundance Typically < 1.5% (combined)High-Resolution Mass Spectrometry (HR-MS)Inferred from similar deuterated standards[2]

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of three deuterium atoms into the ethyl group. While specific proprietary synthesis routes may vary, a common strategy involves the use of deuterated starting materials. One plausible pathway begins with the esterification of Quizalofop acid with d6-ethanol in the presence of an acid catalyst. Subsequent purification steps are crucial to ensure high chemical and isotopic purity.

A general synthetic pathway for the active R-enantiomer, Quizalofop-p-ethyl, starts from D-lactic acid.[3][4] The ethyl ester is formed, and subsequent reactions introduce the chloroquinoxaline phenoxy moiety.[3][4] For the d3-labeled variant, the ethyl esterification step would be modified to use a deuterated ethanol source.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[7][8]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.[9][10]

  • Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum of the molecular ion (or a prominent fragment ion) is acquired.

  • Data Processing: The high resolution of the instrument allows for the separation and quantification of the peaks corresponding to the d3, d2, d1, and d0 isotopologues. The isotopic purity is calculated from the relative intensities of these peaks after correcting for the natural abundance of isotopes.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and quantify the isotopic enrichment.[6][11]

Methodology:

  • Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis: Both ¹H NMR and ²H (Deuterium) NMR spectra are acquired.[6]

  • Data Processing:

    • In the ¹H NMR spectrum, the degree of deuteration can be estimated by the reduction in the integral of the signal corresponding to the protons in the ethyl group.

    • The ²H NMR spectrum will show a signal corresponding to the deuterium atoms, and its integral can be compared to an internal standard to quantify the deuterium content.

    • ¹³C NMR can also be utilized, as the carbon signal coupled to deuterium will exhibit a characteristic splitting pattern and a shift compared to the protonated carbon.

Visualizing Workflows and Pathways

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

Isotopic Purity Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_result Final Purity Assessment Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution LC_MS LC-HRMS Analysis Dissolution->LC_MS Injection NMR NMR Spectroscopy (¹H, ²H, ¹³C) Dissolution->NMR Sample loading MS_Data Mass Spectrum Analysis (Isotopologue Distribution) LC_MS->MS_Data NMR_Data NMR Spectrum Analysis (Signal Integration & Coupling) NMR->NMR_Data Purity Isotopic Purity Calculation (Atom % D, Isotopologue Abundance) MS_Data->Purity NMR_Data->Purity Mechanism of Action cluster_plant Plant Cell cluster_biosynthesis Fatty Acid Biosynthesis cluster_effect Cellular Effect Quizalofop_ethyl Quizalofop-ethyl (Applied to leaves) Hydrolysis Hydrolysis Quizalofop_ethyl->Hydrolysis Quizalofop_acid Quizalofop Acid (Active form) Hydrolysis->Quizalofop_acid ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop_acid->ACCase Inhibits Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Membrane_disruption Disruption of Cell Membrane Synthesis Fatty_Acids->Membrane_disruption Growth_inhibition Inhibition of Plant Growth Membrane_disruption->Growth_inhibition Plant_death Plant Death Growth_inhibition->Plant_death

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Quizalofop-ethyl-d3, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound for their work.

Introduction

Quizalofop-ethyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] Its deuterated analog, this compound, serves as an essential internal standard for quantitative analysis in various matrices, such as soil and water, using techniques like mass spectrometry.[4][5] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of the non-deuterated parent compound. The mechanism of action for Quizalofop-ethyl involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in susceptible grass species.[6][7]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated form, Quizalofop-ethyl, are also provided for comparison, as specific experimental data for the deuterated analog are not always available. It is important to note that the physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Table 1: General and Physical Properties
PropertyThis compoundQuizalofop-ethyl
Appearance White to Light Beige Solid[8]White crystals[1][2][9]
Melting Point 90-92 °C[8]91.7-92.1 °C[3][9]
Boiling Point Data not available220 °C at 0.2 mmHg[1][2][9]
Density Data not available1.35 g/cm³ at 20 °C[3]
Vapor Pressure Data not available8.65 x 10⁻⁴ mPa at 20°C[3]
Table 2: Chemical Identifiers
IdentifierThis compoundQuizalofop-ethyl
CAS Number 1398065-84-3[10][11][12]76578-14-8[1][2][9]
Molecular Formula C₁₉H₁₄D₃ClN₂O₄C₁₉H₁₇ClN₂O₄[1][9][13]
Molecular Weight 375.83 g/mol [12]372.80 g/mol [1][6][13]
Isotopic Enrichment ≥98 atom % D[12]Not Applicable
Table 3: Solubility and Partition Coefficient
PropertyThis compoundQuizalofop-ethyl
Water Solubility Data not available0.3 mg/L at 20 °C[3]
Solubility in Organic Solvents Slightly soluble in Acetonitrile, Chloroform, and Methanol[8]Soluble in Acetone (650 g/L), Ethanol (22 g/L), Xylene (360 g/L), Methanol (64 g/L), and Hexane (12 g/L) at 20 °C[3]
LogP (Kow) Data not available4.28[3][10]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Quizalofop-ethyl and its deuterated analog.

Synthesis of Quizalofop-ethyl

A general multi-step synthesis for Quizalofop-ethyl has been described, which can be adapted for the deuterated version by using a deuterated starting material.[1][11]

Step 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline

  • Add 2,6-dichloroquinoxaline and hydroquinone to a mixed solvent system (e.g., methanol, toluene, and water).[14]

  • Heat the mixture to reflux while stirring.[14]

  • Slowly add a liquid alkali (e.g., sodium hydroxide solution).[14]

  • Maintain the reaction at reflux for several hours.[14]

  • After the reaction is complete, separate the organic solvent.[14]

  • Cool the aqueous phase, leading to the precipitation of the product.[14]

  • Wash the precipitate to obtain high-purity 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.[14]

Step 2: Synthesis of Quizalofop-ethyl

  • Dissolve 2-(4-hydroxyphenoxy)-6-chloroquinoxaline in a suitable solvent such as hexahydrotoluene.[15]

  • Add a chiral propionate derivative, for example, S(-)-p-toluenesulfonyl ethyl lactate, and a base like potassium carbonate.[15]

  • Heat the mixture to reflux for several hours.[15]

  • Monitor the reaction progress by HPLC until the starting material is consumed.[15]

  • After completion, cool the reaction mixture and wash it with water.[16]

  • The organic phase can be treated with activated carbon for decolorization.[16]

  • Remove the solvent under reduced pressure.[16]

  • The final product can be purified by recrystallization from a solvent like ethanol.[16]

For the synthesis of this compound, a deuterated ethyl propionate derivative would be used in the second step.

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of Quizalofop-ethyl residues. A common analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (from soil):

  • Extract a known amount of the soil sample with a suitable solvent mixture, such as acetonitrile and water.

  • Spike the sample with a known concentration of this compound internal standard.

  • Shake or vortex the sample for a defined period to ensure thorough extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Filter the supernatant through a 0.22-μm filter before analysis.[17]

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification.

      • For Quizalofop-ethyl, a characteristic transition would be monitored (e.g., m/z 373.1 → 299.1).

      • For this compound, the corresponding shifted mass transition would be monitored (e.g., m/z 376.1 → 302.1).

    • Quantification: The concentration of Quizalofop-ethyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Mechanism of Action

Quizalofop-ethyl acts as a pro-herbicide. In susceptible plants, it is rapidly hydrolyzed to its active form, quizalofop acid. This active metabolite inhibits the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids. The disruption of lipid synthesis leads to the breakdown of cell membranes and ultimately, the death of the weed.

G cluster_plant_cell Plant Cell (Susceptible Grass Weed) Quizalofop_ethyl Quizalofop-ethyl (Pro-herbicide) Hydrolysis Hydrolysis Quizalofop_ethyl->Hydrolysis Enzymatic Cleavage Quizalofop_acid Quizalofop Acid (Active Herbicide) Hydrolysis->Quizalofop_acid ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop_acid->ACCase Inhibition Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Catalyzes Cell_Membrane Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Essential for Plant_Death Weed Death Fatty_Acid_Synthesis->Plant_Death Disruption leads to

Caption: Mechanism of action of Quizalofop-ethyl in susceptible plants.

References

In-Depth Technical Guide to Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quizalofop-ethyl-d3, a deuterated isotopologue of the herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including molecular properties, analytical methodologies, and biological mechanisms.

Core Molecular Data

The inclusion of deuterium in this compound results in a higher molecular weight compared to the non-labeled compound. This key difference is fundamental for its use as an internal standard in quantitative analytical studies.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Quizalofop-ethylC₁₉H₁₇ClN₂O₄372.8[1]
This compoundC₁₉H₁₄D₃ClN₂O₄375.82 - 375.83[2][3][4][5]

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

Quizalofop-ethyl is a selective, systemic herbicide that targets grassy weeds.[6] Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[6][7][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6] By inhibiting this enzyme, Quizalofop-ethyl disrupts the formation of new cell membranes, ultimately leading to the death of the weed.[6][7] Broadleaf plants are not affected because their ACCase enzyme has a different structure that is not recognized by the herbicide.[6]

Quizalofop-ethyl Mode of Action cluster_plant_cell Grass Weed Cell Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membranes Cell Membranes Fatty Acid Synthesis->Cell Membranes Plant Growth Plant Growth Cell Membranes->Plant Growth ACCase->Malonyl-CoA Catalyzes Quizalofop-ethyl Quizalofop-ethyl Quizalofop-ethyl->ACCase Inhibition

Figure 1: Simplified signaling pathway of Quizalofop-ethyl's herbicidal action.

Experimental Protocols

Synthesis of Quizalofop-ethyl Intermediate

A key intermediate in the synthesis of Quizalofop-ethyl is 2-(4-hydroxyphenoxy)-6-chloroquinoxaline. A method for its synthesis is as follows:

  • Reaction Setup : In a four-necked flask, combine 2,6-dichloroquinoxaline and hydroquinone in a mixed solvent system.

  • Heating and Alkali Addition : Heat the mixture and slowly add liquid alkali.

  • Reaction and Isolation : Maintain the temperature to allow the reaction to proceed. After the reaction is complete, separate the organic solvent.

  • Purification : Cool the remaining solution to allow the product to crystallize. The resulting solid is then washed to yield high-purity 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.

This process is a foundational step in the multi-step synthesis of Quizalofop-ethyl.[9]

Analytical Method for Quizalofop-p-ethyl in Soil

This protocol describes the extraction and analysis of Quizalofop-p-ethyl and its metabolites from soil samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Extraction :

    • A 5 g soil sample is extracted by shaking with a solution of acetonitrile and 6% phosphoric acid in water (80:20, v/v).[10]

    • The extraction is repeated.[10]

  • Sample Preparation for LC-MS/MS :

    • An aliquot of the extract is diluted with an acetonitrile-water mixture (90:10, v/v) for the analysis of Quizalofop-p-ethyl and its metabolite quizalofop-p.[10]

    • A separate aliquot is diluted with water for the analysis of the metabolite 3-OH-quizalofop-acid.[10]

  • LC-MS/MS Analysis :

    • The prepared samples are injected into an LC-MS/MS system for quantification.[10]

    • The method is validated at fortification levels of 0.005 mg/kg and 0.05 mg/kg for Quizalofop-p-ethyl.[10]

Analytical_Workflow start Soil Sample (5g) extraction Extract with Acetonitrile/ Phosphoric Acid Solution start->extraction centrifuge Centrifuge and Collect Supernatant extraction->centrifuge split Split Extract centrifuge->split dilution1 Dilute with Acetonitrile/Water split->dilution1 dilution2 Dilute with Water split->dilution2 analysis1 LC-MS/MS for Quizalofop-p-ethyl and Quizalofop-p dilution1->analysis1 analysis2 LC-MS/MS for 3-OH-quizalofop-acid dilution2->analysis2

Figure 2: Workflow for the analysis of Quizalofop-p-ethyl in soil.
Determination of Quizalofop-p-ethyl in Beans using QuEChERS and HPLC-DAD

This method provides a protocol for the determination of Quizalofop-p-ethyl residues in beans.

  • Sample Preparation (QuEChERS) : An improved Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for sample extraction and cleanup.[11]

  • Chromatographic Conditions :

    • Instrument : High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[11]

    • Mobile Phase : A mixture of acetonitrile and acidified water.[11]

    • Flow Rate : Optimized for separation and detection.[11]

    • Detection Wavelength : Set for optimal absorbance of Quizalofop-p-ethyl.[11]

  • Quantification : The concentration of Quizalofop-p-ethyl is determined by comparing the peak area in the sample chromatogram to a standard curve. The limit of detection for Quizalofop-p-ethyl is 0.003 mg/kg.[11]

References

Enantioselective Metabolism of Quizalofop-ethyl in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the enantioselective metabolism of Quizalofop-ethyl in rats, targeted at researchers, scientists, and professionals in drug development. It covers the metabolic pathways, experimental protocols, and quantitative data derived from recent studies.

Introduction

Quizalofop-ethyl (QE) is a chiral herbicide belonging to the aryloxyphenoxypropionate class. It is widely used for post-emergence control of grass weeds in various broadleaf crops. Like many chiral pesticides, its enantiomers can exhibit different biological activities and metabolic fates. The herbicidally active form is the (+)-enantiomer. Understanding the enantioselective metabolism of QE is crucial for assessing its toxicological risk and environmental impact. In rats, QE is rapidly metabolized to its primary metabolite, quizalofop-acid (QA), with studies indicating a clear enantioselectivity in this process.

Metabolic Pathway and Enantioselectivity

Quizalofop-ethyl undergoes rapid and extensive metabolism in rats, primarily through hydrolysis to quizalofop-acid. The parent compound, QE, is often undetectable in blood and tissues following administration, indicating a swift conversion.[1][2] The metabolism exhibits a notable enantioselectivity, with the concentration of (+)-quizalofop-acid consistently exceeding that of (-)-quizalofop-acid in various biological matrices.[1][2]

In vitro studies suggest that the enantioselectivity observed in vivo is not due to metabolic processes in the liver microsomes. The degradation of QE and the formation of QA in liver microsomes were found to be non-enantioselective.[3] Instead, the enantioselectivity appears to arise from two main processes:

  • Enantioselective degradation in plasma: In rat plasma, (+)-quizalofop-ethyl is preferentially degraded, leading to a higher concentration of (+)-quizalofop-acid.[3]

  • Preferential intestinal absorption: Studies using everted gut sacs have demonstrated that (+)-quizalofop-acid is preferentially absorbed throughout the intestine.[3]

Therefore, the combination of enantioselective degradation in the blood and preferential absorption of the (+)-acid metabolite in the gut are the primary drivers for the observed enantioselectivity of quizalofop metabolism in rats.

dot

Caption: Proposed metabolic pathway of Quizalofop-ethyl in rats.

Experimental Protocols

The following sections detail the methodologies employed in a key study investigating the enantioselective metabolism of Quizalofop-ethyl in rats.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats were used for the in vivo experiments.[1]

  • Administration: Racemic Quizalofop-ethyl was administered to the rats at a dose of 10 mg/kg body weight.[1] Two routes of administration were used: oral (intragastric) and intravenous.[1] For oral administration, the compound was dissolved in dimethyl sulfoxide and suspended in corn oil.[4]

  • Sample Collection:

    • Blood: Blood samples were collected from the tail vein at various time points: 1, 3, 7, 9, 10, 12, 15, 24, 48, 72, and 120 hours after administration.[4]

    • Tissues: Brain, liver, kidney, and lung tissues were collected at 12 and 120 hours post-administration.[4]

    • Urine and Feces: Urine and feces were collected throughout the 120-hour study period.[4]

    • All samples were stored at -20°C until analysis.[4]

dot

experimental_workflow cluster_animal_phase In Vivo Experiment cluster_sampling Sample Collection (0-120h) cluster_analytical_phase Sample Preparation & Analysis start Sprague-Dawley Rats dosing Dosing (10 mg/kg rac-QE) Oral or Intravenous start->dosing blood Blood dosing->blood tissues Tissues (Liver, Kidney, Lung, Brain) dosing->tissues excreta Urine & Feces dosing->excreta extraction Liquid-Liquid Extraction (Ethyl Acetate, HCl) blood->extraction homogenization Tissue Homogenization tissues->homogenization excreta->extraction homogenization->extraction analysis Chiral HPLC Analysis extraction->analysis

Caption: Experimental workflow for in vivo studies.

Sample Preparation
  • Tissues and Feces: Kidney, lung, liver, brain, and feces were homogenized for 3 minutes.[1]

  • Extraction:

    • A 0.2 mL aliquot of blood, 2 mL of urine, or 0.2 g of homogenized tissue was placed in a 15 mL centrifuge tube.[1]

    • 5 mL of ethyl acetate and 100 µL of 1 mol/L HCl were added.[1]

    • The tube was vortexed for 5 minutes and then centrifuged at 3500 rpm for 5 minutes.[1]

    • The upper organic layer was transferred to a new tube.[1]

    • The extraction was repeated with an additional 5 mL of ethyl acetate.[1]

    • The combined extracts were dried under a stream of nitrogen gas at 35°C.[1]

Analytical Method
  • Technique: A validated chiral high-performance liquid chromatography (HPLC) method was used to separate and quantify the enantiomers of quizalofop-acid.[1][2]

Quantitative Data

The following tables summarize the quantitative data on the pharmacokinetics, tissue distribution, and excretion of quizalofop-acid enantiomers in rats following oral administration of racemic Quizalofop-ethyl.

Pharmacokinetic Parameters of Quizalofop-Acid Enantiomers
Parameter(+)-Quizalofop-acid(-)-Quizalofop-acid
Cmax (µg/L) 1080110
Tmax (h) 109
AUC (0-t) (µg/h/L) 625007300
AUC (0-∞) (µg/h/L) 711009000
Oral Bioavailability (%) 72.883.6

Data adapted from Liang et al., 2014.[1]

Tissue Distribution of Quizalofop-Acid Enantiomers (µg/kg)
TissueTime (h)(+)-Quizalofop-acid(-)-Quizalofop-acid
Liver 121480120
12013010
Kidney 121020110
12018010
Lung 1234030
12030Not Detected
Brain 12Not DetectedNot Detected
120Not DetectedNot Detected

Data adapted from Liang et al., 2014.[1][2]

Excretion of Quizalofop-Acid Enantiomers
Excretion Route% of Administered Dose
Urine 8.77
Feces 2.16

Data represents the total amount of quizalofop-acid excreted over 120 hours, adapted from Liang et al., 2014.[1][2]

Conclusion

The metabolism of Quizalofop-ethyl in rats is characterized by a rapid and enantioselective conversion to Quizalofop-acid. The parent compound is quickly cleared, while the acid metabolite persists in the body for an extended period. The observed higher concentrations of the (+)-enantiomer of Quizalofop-acid are primarily attributed to preferential absorption in the intestine and enantioselective hydrolysis in the plasma, rather than enantioselective metabolism in the liver. These findings are critical for a comprehensive understanding of the toxicokinetics and potential health risks associated with Quizalofop-ethyl exposure. The low concentrations of the metabolite in the brain suggest a limited ability to cross the blood-brain barrier.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of Quizalofop-ethyl-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Quizalofop-ethyl-d3 as an internal standard in the quantitative analysis of the herbicide Quizalofop-ethyl. The inclusion of a stable isotope-labeled internal standard is a critical component for developing robust and reliable analytical methods, particularly in complex matrices encountered in environmental monitoring, food safety, and agricultural research.

Introduction to Isotope Dilution Mass Spectrometry and Deuterated Internal Standards

The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards.[1] Deuterated standards, such as this compound, are ideal for this purpose as they are chemically identical to the analyte of interest, Quizalofop-ethyl.[1] This near-perfect chemical analogy ensures that the internal standard co-elutes with the analyte and experiences similar effects during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[2] Consequently, the use of a deuterated internal standard effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision in quantification.[1][3]

G cluster_sample Sample Matrix cluster_process Analytical Process cluster_detection Detection & Quantification Analyte Quizalofop-ethyl (Unknown Amount) Extraction Sample Preparation & Extraction Analyte->Extraction IS This compound (Known Amount) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization Mass Spectrometry (Ionization) Chromatography->Ionization MS_Analyte MS Signal (Analyte) Ionization->MS_Analyte MS_IS MS Signal (Internal Standard) Ionization->MS_IS Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Analyte->Ratio MS_IS->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification

Analyte and Internal Standard

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
Quizalofop-ethyl [Image of Quizalofop-ethyl chemical structure]C₁₉H₁₇ClN₂O₄372.80
This compound [Image of this compound chemical structure with deuterium labels on the ethyl group]C₁₉H₁₄D₃ClN₂O₄375.82

Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops.[4] Its deuterated analog, this compound, is commercially available and serves as an excellent internal standard for quantitative studies.[5]

Experimental Protocol: Quantification of Quizalofop-ethyl in Soil

This protocol provides a general framework for the analysis of Quizalofop-ethyl in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • Quizalofop-ethyl analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS-based Extraction)
  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add anhydrous magnesium sulfate and sodium chloride, and immediately shake for 1 minute.

  • Centrifuge the sample.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube containing PSA and C18 sorbents for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

G start Start: 10g Soil Sample spike Spike with This compound start->spike add_water Add 10 mL Water & Vortex spike->add_water add_acn Add 10 mL Acetonitrile & Vortex add_water->add_acn add_salts Add MgSO₄ & NaCl & Shake add_acn->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer dspe d-SPE Cleanup (PSA & C18) transfer->dspe centrifuge2 Centrifuge dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter end LC-MS/MS Analysis filter->end

LC-MS/MS Conditions
ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 95% A, ramp to 5% A, hold, and return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsQuizalofop-ethyl: m/z 373.1 → 299.1 (Quantifier), m/z 373.1 → 327.1 (Qualifier) This compound: m/z 376.1 → 302.1 (Quantifier)
Dwell Time100 ms
Collision EnergyOptimized for each transition

Note: The specific m/z transitions for Quizalofop-ethyl may vary slightly depending on the instrument and conditions. The provided transitions are examples based on common fragmentation patterns.[6]

Data Analysis and Expected Performance

The concentration of Quizalofop-ethyl in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Quizalofop-ethyl and a constant concentration of this compound.

Calibration Curve

A typical calibration curve for Quizalofop-ethyl should be linear over the expected concentration range in the samples, with a coefficient of determination (R²) greater than 0.99.

Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated method using this compound as an internal standard.

ParameterExpected Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.5 - 5 µg/kg (ppb) in soil
Accuracy (Recovery) 80 - 120%
Precision (RSD) < 15%
Matrix Effect Monitored and compensated by the internal standard

These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly sensitive, selective, and robust method for the quantification of Quizalofop-ethyl in complex matrices. This approach mitigates the impact of experimental variability and matrix effects, ensuring high-quality data for research, regulatory, and safety assessment purposes. The detailed protocol and expected performance characteristics outlined in these application notes serve as a valuable resource for laboratories implementing this analytical methodology.

References

Application Notes and Protocols for Herbicide Residue Analysis using Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-ethyl is a selective post-emergence herbicide widely used for the control of grass weeds in a variety of broadleaf crops.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Quizalofop-ethyl in agricultural commodities and environmental samples to ensure food safety and environmental protection. Accurate and sensitive analytical methods are therefore essential for monitoring these residue levels.

The use of a stable isotope-labeled internal standard, such as Quizalofop-ethyl-d3, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation, instrument response, and matrix effects, leading to enhanced accuracy and precision. This document provides detailed application notes and protocols for the analysis of Quizalofop-ethyl residues in various matrices using this compound as an internal standard.

Principle of the Method

The analytical workflow involves extraction of Quizalofop-ethyl and the internal standard from the sample matrix, followed by cleanup to remove interfering co-extractives. The final determination is performed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), utilizing the unique mass transitions of the native analyte and its deuterated analog.

Materials and Reagents

  • Standards:

    • Quizalofop-ethyl (PESTANAL®, analytical standard)

    • This compound (Available from suppliers of certified reference materials)

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Hexane (HPLC grade)

  • Reagents:

    • Formic acid

    • Ammonium formate

    • Phosphoric acid

    • Anhydrous magnesium sulfate

    • Sodium chloride

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Graphitized carbon black (GCB)

Experimental Protocols

Protocol 1: Analysis of Quizalofop-ethyl in Soil

This protocol is adapted from the BASF Analytical Method D1303/02 for the determination of Quizalofop-p-ethyl and its metabolites in soil.[3][4]

1. Sample Preparation and Extraction:

  • Weigh 5 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 15 mL of an 80:20 (v/v) mixture of acetonitrile and 6% phosphoric acid in water.

  • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction of the soil pellet with another 15 mL of the extraction solvent.

  • Combine the supernatants.

2. Sample Cleanup (Dispersive SPE):

  • To the combined extract, add 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous magnesium sulfate.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode.

Mass Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Quizalofop-ethyl373.1299.0
This compound376.1299.0
Protocol 2: Analysis of Quizalofop-ethyl in Agricultural Products (QuEChERS Method)

This protocol is a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for a variety of plant-based matrices.

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Sample Cleanup (Dispersive SPE):

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 1 minute.

  • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Follow the LC-MS/MS conditions as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Quizalofop-ethyl in various matrices based on published methods. The use of this compound as an internal standard is expected to yield similar or improved performance.

MatrixMethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)Reference
SoilLC-MS/MS0.0050.00170-120[3]
Pome FruitLC-MS/MS0.0500.022570-120[5]
Stone FruitLC-MS/MS0.0500.022570-120[5]
GrapesLC-MS/MS0.0500.022570-120[5]
CarawayLC-MS/MS0.01-70-120[6]
GroundnutGC-MS/LC-MS/MS--85.6-95.5[7]

Visualizations

Experimental Workflow for Quizalofop-ethyl Residue Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing Homogenization->Weighing Spiking Spiking with This compound Weighing->Spiking Solvent_Addition Solvent Addition Spiking->Solvent_Addition Shaking Shaking / Vortexing Solvent_Addition->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 dSPE_Addition Addition of d-SPE Sorbents Centrifugation1->dSPE_Addition Supernatant Vortexing2 Vortexing dSPE_Addition->Vortexing2 Centrifugation2 Centrifugation Vortexing2->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Supernatant LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for Quizalofop-ethyl residue analysis.

Signaling Pathway of Quizalofop-ethyl Action

signaling_pathway Quizalofop_ethyl Quizalofop-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop_ethyl->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Membrane_Formation Cell Membrane Formation Fatty_Acid_Synthesis->Membrane_Formation Leads to Plant_Growth Plant Growth Fatty_Acid_Synthesis->Plant_Growth Essential for Membrane_Formation->Plant_Growth Essential for

Caption: Mode of action of Quizalofop-ethyl.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Quizalofop-ethyl and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3. The described protocol is applicable to researchers, scientists, and professionals in drug development and environmental analysis engaged in the detection of Quizalofop-ethyl in various matrices. The method utilizes a straightforward sample preparation procedure and highly selective Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, ensuring accurate and precise quantification.

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses. Due to its widespread use, there is a need for sensitive and reliable analytical methods to monitor its presence in environmental and agricultural samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy in quantitative analysis. This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of Quizalofop-ethyl, employing this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Quizalofop-ethyl analytical standard (purity ≥98%)

  • This compound analytical standard (purity ≥98%, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., soil, water, agricultural product)

Sample Preparation

The following protocol is a general guideline and may require optimization for specific matrices.

Soil Samples:

  • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile containing 0.1% formic acid.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Vortex for 1 minute to ensure thorough mixing.

  • Shake on a mechanical shaker for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Water Samples:

  • To 10 mL of the water sample, add 10 mL of acetonitrile.

  • Spike with the this compound internal standard.

  • Vortex for 1 minute.

  • The sample is ready for direct injection or can be further concentrated using solid-phase extraction (SPE) if lower detection limits are required.

Agricultural Products (QuEChERS Method):

  • Homogenize 10 g of the sample with 10 mL of water.

  • Add 10 mL of acetonitrile and the internal standard.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant for cleanup by dispersive SPE (d-SPE) with appropriate sorbents (e.g., PSA, C18).

  • After a second centrifugation step, the final extract is filtered and transferred to an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and collision energies for the detection of Quizalofop-ethyl and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Quizalofop-ethyl 373.0299.020Quantifier
373.0271.025Qualifier
This compound 376.0299.020Quantifier
376.0274.025Qualifier

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Method Validation

The method should be validated according to established guidelines to ensure its performance. Key validation parameters include:

  • Linearity: A linear response should be established over the desired concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ for Quizalofop-ethyl in various matrices is typically in the low ng/g or ng/mL range.

  • Accuracy and Precision: Assessed by analyzing spiked samples at multiple concentration levels. Recoveries should be within 70-120% with a relative standard deviation (RSD) of <15%.

  • Matrix Effects: Evaluated by comparing the response of the analyte in matrix extracts to that in a pure solvent. The use of a deuterated internal standard is crucial to mitigate matrix effects.

  • Specificity: Confirmed by the absence of interfering peaks at the retention time of the analytes in blank matrix samples.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Quizalofop-ethyl.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Soil, Water, etc.) is_spike Internal Standard Spiking (this compound) sample->is_spike Homogenize extraction Extraction with Acetonitrile cleanup Cleanup (Filtration / d-SPE) extraction->cleanup is_spike->extraction lc_separation LC Separation (C18 Column) cleanup->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Internal Standard Calibration ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for Quizalofop-ethyl analysis.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of Quizalofop-ethyl in various sample matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for potential matrix interferences and procedural variations. This method is well-suited for routine monitoring, environmental fate studies, and residue analysis in the context of food safety and drug development.

Application Notes and Protocols for the Quantitative Analysis of Quizalofop-ethyl in Environmental Samples using Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quizalofop-p-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1] Monitoring its presence and the concentration of its metabolites in environmental matrices like soil and water is crucial for ensuring environmental safety and regulatory compliance.[2][3] Accurate and precise quantification of these residues can be challenging due to complex sample matrices that can cause signal suppression or enhancement during analysis (matrix effects).[3]

The use of a stable isotope-labeled internal standard, such as Quizalofop-ethyl-d3, is a highly effective strategy to counteract these challenges.[4][5] By adding a known amount of the deuterated standard to the sample at the initial stage of preparation, it experiences the same procedural variations and matrix effects as the native analyte. This allows for accurate correction of any losses during sample preparation and variability in instrument response, leading to robust and reliable quantification.[6]

These application notes provide detailed protocols for the quantitative analysis of Quizalofop-ethyl and its primary metabolites, Quizalofop-p and 3-OH-quizalofop-acid, in water and soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.

Application Note 1: Analysis in Water Samples

This protocol details the determination of Quizalofop-p-ethyl and its metabolites in water (e.g., drinking, surface water) using a "dilute-and-shoot" method coupled with LC-MS/MS.

Experimental Protocol

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Reagents: Formic Acid, Ammonium Formate

  • Standards:

    • Quizalofop-p-ethyl analytical standard

    • Quizalofop-p-ethyl-d3 (Internal Standard - IS)

    • Quizalofop-p analytical standard

    • 3-OH-quizalofop-acid analytical standard

  • Equipment: Volumetric flasks, pipettes, autosampler vials, vortex mixer, LC-MS/MS system.

2. Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quizalofop-p-ethyl, Quizalofop-p-ethyl-d3, and metabolites by dissolving the pure standards in acetonitrile. Store at 4°C.[2]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by fortifying control water samples with known concentrations of the analytes and a constant concentration of the internal standard.[7]

3. Sample Preparation

  • Weigh 10 ± 0.1 g of the water sample into a suitable container.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Vortex the sample to ensure homogeneity.

  • Take a 0.5% aliquot of the spiked sample.

  • For Quizalofop-p-ethyl and Quizalofop-p analysis: Dilute the aliquot with acetonitrile:water (90:10, v/v).[7]

  • For 3-OH-quizalofop-acid analysis: Take a separate 0.5% aliquot and dilute with acetonitrile:water (55:45, v/v).[7]

  • Vortex the final diluted solutions and transfer them to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

  • LC System: UPLC/HPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[8]

  • Mobile Phase:

    • A: 4mM ammonium formate with 0.1% formic acid in water.[8]

    • B: 4mM ammonium formate with 0.1% formic acid in methanol.[8]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL.[8]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the target analytes and one for the internal standard.

Quantitative Data Summary for Water Analysis

AnalyteLimit of Quantitation (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)Fortification Levels (mg/kg)Average Recovery (%)
Quizalofop-p-ethyl0.001[7]0.0002[7]0.001 and 0.01[7]70-120%
Quizalofop-p0.001[7]0.0002[7]0.001 and 0.01[7]70-120%
3-OH-quizalofop-acid0.001[7]0.0002[7]0.001 and 0.01[7]70-120%

Note: Recovery ranges are based on typical validation guidelines for residue analysis.

Workflow Diagram for Water Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Weigh 10g Water Sample Spike 2. Spike with This compound (IS) Sample->Spike Vortex1 3. Vortex Spike->Vortex1 Aliquot 4. Take Aliquots (0.5%) Vortex1->Aliquot Dilute_QPE 5a. Dilute with ACN:H2O (90:10) (for Quizalofop-p-ethyl/acid) Aliquot->Dilute_QPE Dilute_OH 5b. Dilute with ACN:H2O (55:45) (for 3-OH-quizalofop-acid) Aliquot->Dilute_OH Vial_QPE 6a. Transfer to Vial Dilute_QPE->Vial_QPE Vial_OH 6b. Transfer to Vial Dilute_OH->Vial_OH LCMS 7. LC-MS/MS Analysis (ESI+, MRM) Vial_QPE->LCMS Vial_OH->LCMS

Caption: Workflow for the analysis of Quizalofop-p-ethyl in water.

Application Note 2: Analysis in Soil Samples

This protocol describes a solvent extraction method for determining Quizalofop-p-ethyl and its metabolites in soil, followed by LC-MS/MS analysis.

Experimental Protocol

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN) and Water (LC-MS grade)

  • Reagents: Phosphoric acid (H₃PO₄)

  • Standards:

    • Quizalofop-p-ethyl analytical standard

    • Quizalofop-p-ethyl-d3 (Internal Standard - IS)

    • Quizalofop-p analytical standard

    • 3-OH-quizalofop-acid analytical standard

  • Equipment: Centrifuge tubes, mechanical shaker or vortexer, centrifuge, volumetric flasks, pipettes, autosampler vials, LC-MS/MS system.

2. Standard Preparation

  • Follow the same procedure for preparing Stock Solutions, Working Standard Solutions, Internal Standard Spiking Solution, and matrix-matched Calibration Standards as described in the water analysis protocol, using blank soil extract as the matrix.

3. Sample Preparation

  • Weigh 5 ± 0.1 g of a homogenized soil sample into a centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add extraction solvent (acetonitrile - 6% phosphoric acid in water (80:20, v/v)).[2][9]

  • Shake vigorously for a specified time (e.g., 30 minutes) using a mechanical shaker.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant (extract). Repeat the extraction on the soil pellet and combine the supernatants.[9]

  • For Quizalofop-p-ethyl and Quizalofop-p analysis: Take an 8% aliquot from the combined extract and dilute it with acetonitrile-water (90:10, v/v).[2][9]

  • For 3-OH-quizalofop-acid analysis: Take a separate 40% aliquot from the combined extract and dilute it with water.[2][9]

  • Filter the final diluted solutions and transfer them to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

  • The instrumental conditions are generally the same as those described for water analysis. Optimization of the gradient program and MRM transitions may be necessary based on the specific instrument and soil matrix.

Quantitative Data Summary for Soil Analysis

AnalyteLimit of Quantitation (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)Fortification Levels (mg/kg)Average Recovery (%)
Quizalofop-p-ethyl0.005[8]0.001[9]0.005 and 0.05[2]70-120%[8]
Quizalofop-p0.005[8]0.001[9]0.005 and 0.05[2]70-120%[8]
3-OH-quizalofop-acid0.001[8]0.0002[9]0.001 and 0.01[2]70-120%[8]

Workflow Diagram for Soil Sample Analysis

G cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample 1. Weigh 5g Soil Sample Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Add Extraction Solvent (ACN/H3PO4) Spike->Extract Shake 4. Shake & Centrifuge Extract->Shake Supernatant 5. Collect Supernatant (Extract) Shake->Supernatant Aliquot_QPE 6a. Take 8% Aliquot Dilute with ACN:H2O Supernatant->Aliquot_QPE Aliquot_OH 6b. Take 40% Aliquot Dilute with H2O Supernatant->Aliquot_OH Filter_QPE 7a. Filter & Transfer to Vial Aliquot_QPE->Filter_QPE Filter_OH 7b. Filter & Transfer to Vial Aliquot_OH->Filter_OH LCMS 8. LC-MS/MS Analysis (ESI+, MRM) Filter_QPE->LCMS Filter_OH->LCMS

Caption: Workflow for the analysis of Quizalofop-p-ethyl in soil.

References

Application Note: Sample Preparation for the Analysis of Quizalofop-ethyl-d3 in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of water samples for the quantitative analysis of Quizalofop-ethyl, using Quizalofop-ethyl-d3 as an internal standard. Two primary methods are presented: a straightforward "Dilute and Shoot" method suitable for rapid screening and a more comprehensive QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for complex matrices or when lower detection limits are required.

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] Its presence in water sources is a matter of environmental and public health concern, necessitating sensitive and reliable analytical methods for its monitoring. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing.

This application note details two effective sample preparation methods for the analysis of Quizalofop-ethyl in water by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Methods Overview

Two distinct sample preparation protocols are outlined:

  • Direct Aqueous Analysis ("Dilute and Shoot"): This method, adapted from the BASF Analytical Method D1304/02, is a simple and rapid approach involving the dilution of the water sample with an organic solvent mixture prior to direct injection into the LC-MS/MS system.[3][4][5] It is best suited for relatively clean water matrices.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This widely adopted technique involves a two-step process of salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[6][7][8][9] It is highly effective for a wide range of pesticides in various matrices and is recommended for water samples with higher levels of interfering compounds.

Quantitative Data Summary

The following tables summarize the typical performance data for the described methods.

Table 1: Performance of the Direct Aqueous Analysis Method [4][5]

ParameterValueNotes
Limit of Quantitation (LOQ)0.001 mg/kgFor Quizalofop-p-ethyl
Limit of Detection (LOD)0.0002 mg/kgFor Quizalofop-p-ethyl
Fortification Levels0.001 mg/kg and 0.01 mg/kgUsed for method validation
Mean Recoveries70-120%In drinking and surface water
Relative Standard Deviation (RSD)≤20%

Table 2: General Performance of the QuEChERS Method for Pesticide Analysis in Water [6][7][10]

ParameterTypical Value RangeNotes
Recovery63-116%Dependent on the specific pesticide and sorbent used.
Relative Standard Deviation (RSD)<12%
Limit of Detection (LOD)0.02–3.0 µg/LAnalyte dependent.
Limit of Quantitation (LOQ)0.1–9.9 µg/LAnalyte dependent.

Experimental Protocols

Protocol 1: Direct Aqueous Analysis ("Dilute and Shoot")

This protocol is based on the BASF Analytical Method D1304/02 for the analysis of Quizalofop-p-ethyl in water.[3][4][5]

Materials:

  • Glass culture tubes

  • Vortex mixer

  • Autosampler vials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound internal standard solution

  • Quizalofop-ethyl calibration standards

Procedure:

  • Sample Collection: Collect water samples in clean glass containers. Store samples at or below 4°C if not analyzed immediately.

  • Sample Weighing: Weigh 10 ± 0.1 g of the water sample into a glass culture tube.

  • Internal Standard Spiking: Spike the sample with an appropriate volume of this compound internal standard solution.

  • Dilution:

    • For the analysis of Quizalofop-p-ethyl, take a 0.5% aliquot of the sample and dilute it with an acetonitrile:water (90:10, v/v) solution.[3][5]

    • Ensure all samples, including blanks and calibration standards, have the same final solvent composition to minimize matrix effects.[5]

  • Homogenization: Vortex the sample thoroughly to ensure a homogeneous solution.[5]

  • Transfer: Transfer an aliquot of the final diluted sample into an autosampler vial for LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 Analysis sample 1. Weigh 10g Water Sample spike 2. Spike with this compound sample->spike dilute 3. Dilute with Acetonitrile/Water (90:10) spike->dilute vortex 4. Vortex to Mix dilute->vortex transfer 5. Transfer to Autosampler Vial vortex->transfer lcmms LC-MS/MS Analysis transfer->lcmms G cluster_0 Extraction cluster_1 Cleanup (d-SPE) cluster_2 Analysis sample 1. 10 mL Water Sample spike 2. Spike with Internal Standard sample->spike add_acn 3. Add 10 mL Acetonitrile spike->add_acn add_salts 4. Add MgSO4 and NaCl add_acn->add_salts shake_centrifuge 5. Shake and Centrifuge add_salts->shake_centrifuge transfer_supernatant 6. Transfer Acetonitrile Layer shake_centrifuge->transfer_supernatant add_dspe 7. Add PSA and C18 Sorbents transfer_supernatant->add_dspe vortex_centrifuge 8. Vortex and Centrifuge add_dspe->vortex_centrifuge final_extract 9. Collect Final Extract vortex_centrifuge->final_extract lcmms LC-MS/MS Analysis final_extract->lcmms

References

Application Note and Protocol for the Extraction of Quizalofop-ethyl-d3 from Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the extraction of Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3, from soil samples for quantitative analysis. The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops. Monitoring its presence and concentration in soil is crucial for environmental risk assessment and to ensure food safety. The use of a deuterated internal standard, such as this compound, is a highly effective method to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in extraction efficiency and instrument response.[1] This protocol outlines a robust and validated procedure for the extraction and cleanup of Quizalofop-ethyl and this compound from soil matrices, primarily based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been shown to be efficient for pesticide residue analysis in soil.[2][3][4]

Principle of the Method

A soil sample is first homogenized and a representative subsample is weighed. The sample is then spiked with a known amount of this compound internal standard solution. Extraction is performed using an organic solvent, typically acetonitrile, often acidified to improve the stability of the acidic pesticide.[2] A salting-out step using anhydrous magnesium sulfate and sodium chloride is employed to induce phase separation and drive the analytes into the organic layer. The extract then undergoes dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components. The final extract is then ready for analysis by a suitable analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for the quantification of Quizalofop-ethyl.

Materials and Reagents

  • Quizalofop-ethyl analytical standard (purity ≥98%)

  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Acetic Acid, glacial (ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄), analytical grade

  • Sodium Chloride (NaCl), analytical grade

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented soils)

  • Deionized water (18 MΩ·cm)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge capable of ≥4000 rpm

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or nylon)

Experimental Protocol

Standard Solution Preparation

Prepare a stock solution of Quizalofop-ethyl and this compound in acetonitrile at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions and a spiking solution of this compound at appropriate concentrations by serial dilution in acetonitrile. Store all standard solutions at 4°C in the dark.

Sample Preparation and Fortification
  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.

  • Homogenize the sieved soil thoroughly.

  • Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube.

Extraction
  • Add 10 mL of deionized water to the soil sample in the 50 mL centrifuge tube and vortex for 30 seconds to hydrate the soil.

  • Spike the sample with an appropriate volume (e.g., 100 µL) of the this compound working solution.

  • Add 10 mL of acetonitrile (acidified with 1% acetic acid) to the tube.[3]

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents. For most soil types, a combination of 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 is effective.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis (LC-MS/MS)

The final extract is analyzed by LC-MS/MS. The specific parameters for the LC and MS systems should be optimized for the detection and quantification of Quizalofop-ethyl and this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Quizalofop-ethyl in soil using methods similar to the one described.

ParameterQuizalofop-ethylReference
Limit of Quantification (LOQ) 0.005 - 0.02 mg/kg[2][5]
Limit of Detection (LOD) 0.001 - 0.008 mg/kg[2][5]
Recovery Rate 70 - 116%[2][3][6]
Relative Standard Deviation (RSD) < 20%[2][4]

Experimental Workflow Diagram

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis s1 Weigh 10g of Homogenized Soil s2 Add 10 mL Deionized Water s1->s2 s3 Spike with this compound s2->s3 e1 Add 10 mL Acetonitrile (1% Acetic Acid) s3->e1 e2 Vortex for 1 minute e1->e2 e3 Add 4g MgSO4 + 1g NaCl e2->e3 e4 Shake for 1 minute e3->e4 e5 Centrifuge at 4000 rpm for 5 minutes e4->e5 c1 Transfer 1 mL of Supernatant e5->c1 c2 Add d-SPE Sorbents (150mg MgSO4, 50mg PSA, 50mg C18) c1->c2 c3 Vortex for 30 seconds c2->c3 c4 Centrifuge at 10,000 rpm for 2 minutes c3->c4 a1 Filter Supernatant (0.22 µm) c4->a1 a2 LC-MS/MS Analysis a1->a2

References

Application Note: Quantification of Quizalofop-ethyl Metabolites in Rat Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the pharmacokinetic analysis of Quizalofop-ethyl and its primary active metabolite, Quizalofop-acid, in rat plasma. Due to the rapid and extensive metabolism of Quizalofop-ethyl to Quizalofop-acid in vivo, accurate quantification of the metabolite is crucial for understanding its pharmacokinetic profile.[1][2][3] This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating Quizalofop-ethyl-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a deuterated internal standard is a best practice in bioanalysis, as it effectively corrects for matrix effects, extraction variability, and instrument response fluctuations.[4][5][6][7]

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in various broadleaf crops.[8][9] In mammals, it undergoes rapid and extensive metabolism, primarily through the hydrolysis of the ethyl ester to its biologically active metabolite, Quizalofop-acid.[1][10] In fact, the parent compound, Quizalofop-ethyl, is often undetectable in blood and tissues shortly after administration, making the pharmacokinetic profile of Quizalofop-acid the primary focus of in vivo studies.[1][2][11]

Accurate quantification of drug metabolites is essential for pharmacokinetic and toxicokinetic assessments. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for developing a robust bioanalytical method. A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively normalize for variations during sample preparation and analysis, thereby improving data quality and reliability.[6][7]

This document provides a detailed protocol for a pharmacokinetic study of Quizalofop-ethyl in rats, focusing on the quantification of Quizalofop-acid using LC-MS/MS with this compound as an internal standard.

Experimental Protocols

In-Life Phase: Animal Dosing and Sampling

A typical experimental design for a pharmacokinetic study in rats is as follows:

  • Test System: Male Sprague-Dawley rats (n=6 per group).

  • Administration:

    • Intravenous (IV) Group: Administer a single dose of Quizalofop-ethyl (e.g., 10 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose of Quizalofop-ethyl (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the jugular vein into heparinized tubes at pre-dose (0 h) and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 h).

  • Plasma Preparation: Centrifuge the collected blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Phase: Sample Preparation

This protocol utilizes solid-phase extraction (SPE) for the cleanup and concentration of Quizalofop-acid from plasma samples.

  • Spiking Internal Standard: To 100 µL of rat plasma, add 10 µL of this compound working solution (concentration will depend on the expected analyte levels, e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of 2% formic acid in water.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of Quizalofop-acid. Method development and validation are required.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 20% B

    • 4.1-5.0 min: 20% B

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions (Hypothetical):

    • Quizalofop-acid: Precursor ion > Product ion (e.g., m/z 345 > 299)

    • This compound (as Quizalofop-acid-d3 after in-source conversion/metabolism): Precursor ion > Product ion (e.g., m/z 348 > 302)

Data Presentation

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. The following tables summarize representative data for the enantiomers of Quizalofop-acid following oral and intravenous administration of racemic Quizalofop-ethyl to rats.

Table 1: Pharmacokinetic Parameters of Quizalofop-acid (QA) Enantiomers After a Single 10 mg/kg Dose of Quizalofop-ethyl in Rats.

ParameterAdministration(+)-Quizalofop-acid(-)-Quizalofop-acid
AUC (mg/L*h) Intragastric1631.20 ± 241.04246.57 ± 70.68
Intravenous2239.11 ± 300.55294.75 ± 85.38
Oral Bioavailability (%) -72.883.6
Data adapted from Liang et al., 2014.[1]

Table 2: Excretion of Quizalofop-acid (QA) Enantiomers in Rats.

Excretion Route(+)-Quizalofop-acid (%)(-)-Quizalofop-acid (%)Total (%)
Urine 7.950.828.77
Feces 1.990.172.16
Data represents the percentage of the administered dose excreted within a specific timeframe. Adapted from Liang et al., 2014.[1]

Mandatory Visualizations

Metabolic Pathway of Quizalofop-ethyl

G cluster_ingestion Administration cluster_metabolism Rapid In Vivo Metabolism cluster_excretion Excretion Quizalofop_ethyl Quizalofop-ethyl Quizalofop_acid Quizalofop-acid (Active Metabolite) Quizalofop_ethyl->Quizalofop_acid Ester Hydrolysis (Primary Metabolic Step) Urine Urine Quizalofop_acid->Urine Major Route Feces Feces Quizalofop_acid->Feces Minor Route

Caption: Metabolic fate of Quizalofop-ethyl in mammals.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_animal_phase In-Life Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Dosing Animal Dosing (IV & Oral) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spike with this compound (IS) Plasma->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for the bioanalysis of Quizalofop-acid.

Conclusion

This application note provides a comprehensive protocol for conducting pharmacokinetic studies of Quizalofop-ethyl by quantifying its major metabolite, Quizalofop-acid. The presented methodology, which includes a detailed in-life phase, sample preparation using SPE, and LC-MS/MS analysis, is designed to yield high-quality data. The incorporation of this compound as an internal standard is a critical component of this protocol, ensuring the accuracy and robustness of the results by compensating for analytical variability. This approach is well-suited for researchers in drug development and related fields requiring reliable bioanalytical methods for pharmacokinetic assessments.

References

Application Note: Chromatographic Separation of Quizalofop-ethyl-d3 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides detailed methodologies for the chromatographic separation and quantification of Quizalofop-ethyl-d3, a deuterated internal standard for the herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and food safety.

Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[1] Monitoring its presence in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by mass spectrometry, as it compensates for matrix effects and variations in sample preparation and instrument response.

Chromatographic Methods for Quizalofop-ethyl Analysis

Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of Quizalofop-ethyl and its related compounds. The choice of method often depends on the matrix and the specific goals of the analysis, such as chiral separation of enantiomers or routine residue monitoring.

Table 1: Summary of Chromatographic Conditions for Quizalofop-ethyl Analysis

ParameterMethod 1: Chiral Normal-Phase HPLCMethod 2: Reversed-Phase HPLC-UVMethod 3: Reversed-Phase HPLC-MS/MS
Stationary Phase CHIRALPAK AD-H, 5 µm, 250 mm x 4.6 mmBrownlee™ C18, 5 µm, 250 mm x 4.6 mm[2]C18 column
Mobile Phase n-heptane:isopropanol (90:10, v/v)[3]Acetonitrile:distilled water (4:1, v/v)[2][4]Acetonitrile and acidified water[5]
Flow Rate 0.6 mL/min[3]1.5 mL/min[2][4]1 mL/min[5]
Injection Volume 1.5 µL[3]20 µL[2]20 µL[5]
Column Temperature 25 °C[3]30 °C[2][4]Not specified
Detection UV at 237 nm[3]UV at 260 nm[2][4]Tandem Mass Spectrometry (MS/MS)[6]
Analyte Quizalofop-p-ethyl (R-enantiomer)[3]Quizalofop-p-ethyl[2]Quizalofop-p-ethyl and its metabolites[6]
LOQ Not specified54.1 µg/mL[2]0.005 mg/kg (in soil)[6][7]

Experimental Protocol: Quantification of Quizalofop-ethyl using this compound by HPLC-MS/MS

This protocol describes a sensitive and selective method for the quantification of Quizalofop-ethyl in a complex matrix, such as soil or agricultural products, using this compound as an internal standard.

1. Materials and Reagents

  • Quizalofop-ethyl analytical standard

  • This compound (in acetone or acetonitrile)[1][8]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other acidifier as needed)

  • Sample extraction solvents (e.g., acetonitrile, ethyl acetate)

  • QuEChERS salts or other solid-phase extraction (SPE) cartridges as required for sample cleanup

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of Quizalofop-ethyl and this compound (e.g., 100 µg/mL) in acetonitrile.[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Quizalofop-ethyl stock solution to cover the expected concentration range in the samples. Fortify each calibration standard with a constant concentration of the this compound internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix extract.

3. Sample Preparation (QuEChERS Method Example)

  • Weigh a homogenized sample (e.g., 10 g of soil or crop material) into a 50 mL centrifuge tube.

  • Add the internal standard solution (this compound).

  • Add extraction solvent (e.g., 10 mL of acetonitrile).

  • Add QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant for cleanup by dispersive SPE (dSPE).

  • Transfer the cleaned extract into a vial for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Quizalofop-ethyl and this compound.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of Quizalofop-ethyl to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Quizalofop-ethyl in the samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quizalofop-ethyl Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Solvent Extraction (e.g., QuEChERS) Spike->Extract Clean Extract Cleanup (dSPE) Extract->Clean HPLC HPLC Separation Clean->HPLC Inject MSMS MS/MS Detection HPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Analytical workflow for the quantification of Quizalofop-ethyl.

Signaling Pathway and Logical Relationships

The primary mode of action for Quizalofop-ethyl is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. This leads to a disruption of cell membrane formation and ultimately plant death. The use of a deuterated internal standard is a logical approach to ensure high accuracy in quantitative analysis by correcting for variations during the analytical process.

Logical_Relationship cluster_herbicide Herbicidal Action cluster_analysis Analytical Rationale Quiz Quizalofop-ethyl ACCase Inhibition of ACCase Quiz->ACCase FattyAcid Disruption of Fatty Acid Synthesis ACCase->FattyAcid Membrane Cell Membrane Damage FattyAcid->Membrane Death Plant Death Membrane->Death Analyte Quizalofop-ethyl (Analyte) Coelution Co-elution Analyte->Coelution IS This compound (Internal Standard) IS->Coelution Ratio Peak Area Ratio (Analyte/IS) Coelution->Ratio Correction Correction for Variability Ratio->Correction Accuracy Accurate Quantification Correction->Accuracy

References

Application Notes and Protocols for Quizalofop-ethyl-d3 Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, sugar beets, and vegetables.[1][2][3][4][5][6] It belongs to the aryloxyphenoxypropionate chemical class, often referred to as "fop" herbicides.[3][4] The herbicidal activity of Quizalofop-ethyl is primarily attributed to its R-enantiomer, Quizalofop-p-ethyl.[4][7]

This document provides detailed application notes and protocols for the use of Quizalofop-ethyl-d3 as a certified reference material (CRM) for calibration and accurate quantification of Quizalofop-ethyl in various matrices. The use of a deuterated internal standard like this compound is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of analytical data.[8]

Physicochemical Properties of Quizalofop-ethyl

A summary of the key physicochemical properties of Quizalofop-ethyl is presented in the table below.

PropertyValueReference
Chemical Nameethyl 2-[4-(6-chloroquinoxalin-2-yl)oxy]phenoxy]propanoate[9]
CAS Number76578-14-8[9][10][11]
Molecular FormulaC₁₉H₁₇ClN₂O₄[1][4][5][9]
Molecular Weight372.8 g/mol [1][4][9]
AppearanceColorless to pale brown crystals[1][9][12]
Water Solubility0.3 - 0.4 mg/L @ 20°C[1][12]
Melting Point76-77 °C[12]
XLogP34.3[9]

Mode of Action

Quizalofop-ethyl is a systemic herbicide that is absorbed through the leaves of grass weeds and translocated throughout the plant, accumulating in the meristematic tissues.[1][3][4][7][9] Its mode of action involves the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[2][3][4][5][7][13] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[2][3][4][5] By inhibiting ACCase, Quizalofop-ethyl disrupts the production of lipids, leading to a cessation of cell membrane formation and ultimately, the death of the susceptible grass weed.[2][3][4][5] Broadleaf crops are generally tolerant to Quizalofop-ethyl due to the presence of an insensitive form of the ACCase enzyme.[5]

cluster_plant_cell Susceptible Plant Cell Acetyl-CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Lipids Lipids Fatty Acid Synthesis->Lipids Plant Death Plant Death Fatty Acid Synthesis->Plant Death Cell Membrane Formation Cell Membrane Formation Lipids->Cell Membrane Formation Plant Growth Plant Growth Cell Membrane Formation->Plant Growth ACCase->Malonyl-CoA Catalysis ACCase->Plant Death Quizalofop_ethyl Quizalofop-ethyl Quizalofop_ethyl->ACCase Inhibition cluster_workflow LC-MS/MS Sample Preparation and Analysis Workflow start Start water_sample 1. Collect Water Sample start->water_sample add_is 2. Add this compound (Internal Standard) water_sample->add_is spe 3. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute add_is->spe evaporate 4. Evaporate Eluate spe->evaporate reconstitute 5. Reconstitute in Mobile Phase evaporate->reconstitute lcmsms 6. LC-MS/MS Analysis reconstitute->lcmsms data_analysis 7. Data Analysis and Quantification lcmsms->data_analysis end End data_analysis->end

References

Analytical Standards for Quizalofop-ethyl-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Quizalofop-ethyl-d3 as an analytical standard. This compound is the deuterated form of Quizalofop-ethyl, a selective post-emergence herbicide. Due to its isotopic labeling, this compound is an ideal internal standard for the quantitative analysis of Quizalofop-ethyl and its active enantiomer, Quizalofop-p-ethyl, in various matrices by mass spectrometry-based methods.

Overview of Quizalofop-ethyl and its Deuterated Standard

Quizalofop-ethyl is an aryloxyphenoxypropionate herbicide used to control grass weeds in broadleaf crops.[1] It is a chiral compound, with the R-enantiomer (Quizalofop-p-ethyl) being the more biologically active form.[2][3] Analytical monitoring of Quizalofop-ethyl residues in environmental and food samples is crucial for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard like this compound is the preferred method for achieving high accuracy and precision in quantitative analyses by correcting for matrix effects and variations in sample preparation and instrument response.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Quizalofop-ethyl and its deuterated analog is presented in Table 1.

PropertyQuizalofop-ethylThis compound
CAS Number 76578-14-81398065-84-3[4]
Molecular Formula C₁₉H₁₇ClN₂O₄C₁₉H₁₄D₃ClN₂O₄
Molecular Weight 372.80 g/mol 375.82 g/mol
Appearance White crystalline solidNot specified, typically a solid
Solubility Insoluble in waterPresumed insoluble in water

Analytical Methodologies

The following sections detail the protocols for the analysis of Quizalofop-ethyl using this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and selective quantification of Quizalofop-ethyl in complex matrices. The use of this compound as an internal standard allows for accurate quantification by isotope dilution.

2.1.1. Experimental Protocol: LC-MS/MS Analysis

Sample Preparation (General Procedure for Soil Samples):

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).

  • Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters:

The following table summarizes the typical instrumental parameters for the analysis of Quizalofop-ethyl and this compound.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Quizalofop-ethyl373.0299.015For quantification[4]
Quizalofop-ethyl375.0300.915For confirmation[4]
This compound 376.0 299.0 15 Internal Standard

Note: The collision energy should be optimized for the specific instrument used.

2.1.2. Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Extraction with Acetonitrile Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation and Reconstitution Centrifuge->Evaporate Filter Filtration Evaporate->Filter Inject Injection into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Quizalofop-ethyl Calibrate->Quantify

Caption: Workflow for the quantitative analysis of Quizalofop-ethyl using LC-MS/MS with an internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis where high sensitivity is not required, HPLC with a UV detector can be employed. While not as selective as MS/MS, the use of this compound as an internal standard can still improve the accuracy of quantification.

2.2.1. Experimental Protocol: HPLC-UV Analysis

Sample Preparation:

Follow the same sample preparation procedure as described for LC-MS/MS analysis (Section 2.1.1).

HPLC-UV Instrumental Parameters:

ParameterRecommended Condition
HPLC System Isocratic or Gradient HPLC system with UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 235 nm

2.2.2. Workflow for HPLC-UV Analysis

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Extraction Spike->Extract Cleanup Solid Phase Extraction (SPE) Cleanup Extract->Cleanup Evaporate Evaporation and Reconstitution Cleanup->Evaporate Inject Injection into HPLC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 235 nm Separate->Detect Integrate Peak Area Integration Detect->Integrate Calibrate Internal Standard Calibration Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for HPLC-UV analysis of Quizalofop-ethyl with an internal standard.

Signaling Pathways and Logical Relationships

The primary application of this compound is as an internal standard in analytical workflows. The logical relationship for its use in quantification is based on the principle of isotope dilution mass spectrometry.

Isotope_Dilution_Logic cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_quantification Quantification Analyte Quizalofop-ethyl (Unknown Amount) Mix Addition of Internal Standard to Sample Analyte->Mix IS This compound (Known Amount) IS->Mix Extraction Extraction and Cleanup Mix->Extraction LCMS LC-MS/MS Measurement Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Logical diagram illustrating the principle of isotope dilution for quantification.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Quizalofop-ethyl in various samples. The protocols provided herein offer a starting point for method development and can be adapted to specific laboratory instrumentation and sample matrices. The use of this compound as an internal standard in conjunction with LC-MS/MS analysis is highly recommended for achieving the lowest detection limits and the highest degree of accuracy in residue analysis.

References

Application Note: Analysis of Quizalofop-ethyl-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Quizalofop-ethyl-d3, a deuterated internal standard for the herbicide Quizalofop-ethyl, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes the predicted mass spectrometry fragmentation pathway, characteristic ion transitions, and a comprehensive experimental workflow for accurate quantification in various matrices.

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Regulatory monitoring and environmental fate studies require sensitive and specific analytical methods for its detection. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response. This document outlines the expected fragmentation behavior of this compound and provides a robust analytical protocol.

Predicted Mass Spectrometry Fragmentation of this compound

The chemical formula for Quizalofop-ethyl is C₁₉H₁₇ClN₂O₄, with a molecular weight of approximately 372.8 g/mol .[3][4] In positive ion electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]⁺ at m/z 373.1. The deuterated analog, this compound, is expected to have a molecular weight of approximately 375.8 g/mol , resulting in a [M+H]⁺ ion at m/z 376.1.

Collision-induced dissociation (CID) of the [M+H]⁺ ion of Quizalofop-ethyl primarily results in the cleavage of the ester group. The most abundant product ion is observed at m/z 299.1, corresponding to the loss of the ethyl propionate moiety. Another significant fragment is observed at m/z 345.1, resulting from the loss of ethylene (C₂H₄) from the ethyl ester.

For this compound, assuming the deuterium labels are on the ethyl group, the fragmentation pattern is predicted to shift accordingly. The precursor ion will be at m/z 376.1. The major product ion, resulting from the loss of the deuterated ethyl propionate group, is expected to remain at m/z 299.1. The fragment resulting from the loss of deuterated ethylene (C₂D₂H₂) would be expected at m/z 345.1.

Fragmentation Pathway Diagram

G Predicted Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 376.1 fragment1 [M+H - C₂D₃H₂O₂]⁺ m/z 299.1 precursor->fragment1 Loss of deuterated ethyl propionate fragment2 [M+H - C₂D₂H₂]⁺ m/z 345.1 precursor->fragment2 Loss of deuterated ethylene

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the key mass transitions for the analysis of Quizalofop-ethyl and its deuterated internal standard, this compound. These transitions are suitable for developing a multiple reaction monitoring (MRM) method.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantitative)Product Ion 2 (m/z) (Qualitative)
Quizalofop-ethyl373.1299.1345.1
This compound 376.1 299.1 345.1

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices.

Materials and Reagents
  • Quizalofop-ethyl analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • QuEChERS extraction salts (e.g., EN 15662)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Quizalofop-ethyl and this compound in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Quizalofop-ethyl stock solution in a suitable solvent (e.g., acetonitrile/water) to create calibration standards.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to an appropriate concentration for spiking into samples and calibration standards.

Sample Preparation (QuEChERS Method)
  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard spiking solution.

    • Add QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Clean-up (d-SPE):

    • Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the transitions listed in the quantitative data summary table.

    • Optimize collision energies and other source parameters for maximum signal intensity.

Experimental Workflow Diagram

G Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample extraction QuEChERS Extraction sample->extraction Add Acetonitrile & IS cleanup Dispersive SPE Cleanup extraction->cleanup Transfer Supernatant final_extract Filtered Final Extract cleanup->final_extract lcms LC-MS/MS Analysis (MRM) final_extract->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The methodology presented provides a reliable framework for the quantitative analysis of this compound. The predicted fragmentation pattern and MRM transitions serve as a strong starting point for method development. The use of a deuterated internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making it suitable for a wide range of research and monitoring applications.

References

Application Notes and Protocols for Plant Metabolism Studies Using Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Quizalofop-ethyl-d3 in plant metabolism studies. The inclusion of a deuterated internal standard is critical for accurate quantification of Quizalofop-ethyl and its metabolites in complex plant matrices.

Introduction

Quizalofop-ethyl is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops. Understanding its metabolic fate in plants is crucial for assessing its efficacy, persistence, and potential environmental impact. Plant metabolism studies are essential to identify and quantify the parent compound and its metabolites, providing valuable data for regulatory submissions and risk assessment.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis in complex biological matrices. It compensates for matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results. This document outlines the methodologies for conducting such studies, from sample preparation to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Quizalofop-ethyl in Plants

In plants, Quizalofop-ethyl is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of the ethyl ester to its corresponding active acid form, Quizalofop acid. This acid metabolite can then undergo further transformation, including hydroxylation and conjugation with endogenous molecules like glucose.

G cluster_0 Metabolic Pathway Quizalofop-ethyl Quizalofop-ethyl Quizalofop_acid Quizalofop Acid Quizalofop-ethyl->Quizalofop_acid Hydrolysis Phenol_Metabolites Phenol Metabolites (e.g., 6-chloroquinoxaline-2-ol) Quizalofop_acid->Phenol_Metabolites Metabolism Conjugates Glucose Conjugates Quizalofop_acid->Conjugates Conjugation

Caption: Metabolic pathway of Quizalofop-ethyl in plants.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[1][2]

Materials:

  • Homogenized plant sample (e.g., leaves, stems, roots)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN and the appropriate amount of this compound internal standard solution.

  • Shake vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper ACN layer (supernatant) to a clean tube containing 150 mg of PSA and, if necessary, 25 mg of GCB.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (suggested transitions):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Quizalofop-ethyl373.1299.1
Quizalofop acid345.1299.1
This compound376.1302.1

Note: The specific transitions and collision energies should be optimized for the instrument in use.

Experimental Workflow

The overall workflow for a plant metabolism study of Quizalofop-ethyl using a deuterated internal standard is depicted below.

G cluster_1 Experimental Workflow A Plant Treatment with Quizalofop-ethyl B Sample Collection (Time Course) A->B C Homogenization B->C D Spiking with This compound (IS) C->D E QuEChERS Extraction D->E F d-SPE Cleanup E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H

Caption: Workflow for Quizalofop-ethyl metabolism study.

Data Presentation

The following tables summarize typical quantitative data obtained from validation studies for the analysis of Quizalofop-ethyl and its metabolites in plant matrices.

Table 1: Method Performance for Quizalofop-ethyl and Quizalofop Acid in Adzuki Bean[1]
AnalyteSpiked Level (mg/kg)Recovery (%)RSD (%)
Quizalofop-p-ethyl0.0295.32.35
0.298.71.89
2101.21.54
Quizalofop-p-acid0.0392.43.12
0.396.82.56
399.52.01
Table 2: Limits of Detection (LOD) and Quantification (LOQ)[1][3]
CompoundMatrixLOD (mg/kg)LOQ (mg/kg)
Quizalofop-p-ethylAdzuki Bean Plant0.0050.015
Quizalofop-p-acidAdzuki Bean Plant0.0080.02
Quizalofop-ethylVarious Agricultural Products0.00750.01
Table 3: Dissipation and Half-life of Quizalofop-ethyl in Various Plants
PlantApplication Rate (g a.i./ha)Half-life (days)Reference
Onion500.85[3]
Adzuki BeanNot specified3.4 - 6.7[2]
SunflowerNot specifiedNot specified, detectable for 18 days[4]

Conclusion

The protocols and data presented in these application notes provide a robust framework for conducting plant metabolism studies of Quizalofop-ethyl. The use of this compound as an internal standard, coupled with the QuEChERS extraction method and LC-MS/MS analysis, ensures high-quality, reliable data. This information is invaluable for researchers, scientists, and drug development professionals involved in the evaluation and registration of this herbicide. Adherence to these methodologies will facilitate accurate assessment of the metabolic fate of Quizalofop-ethyl in various plant species.

References

Application Notes & Protocols for Tracing Herbicide Uptake in Crops Using Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide widely used for the control of grassy weeds in broadleaf crops such as soybeans, cotton, rapeseed, and sugar beets.[1][2][3][4] Its efficacy relies on its ability to be absorbed by the foliage and translocated throughout the plant.[1][5] Understanding the dynamics of this uptake, translocation, and metabolism is crucial for optimizing herbicide application, ensuring crop safety, and assessing environmental fate.

The use of stable isotope-labeled compounds, such as Quizalofop-ethyl-d3, provides a powerful tool for these investigations. This compound is chemically and biologically identical to its non-labeled counterpart, but its increased mass allows it to be distinguished and quantified with high precision using mass spectrometry (MS). This enables researchers to trace the exact path and fate of the herbicide within the plant, differentiating it from any potential background contamination.

These application notes provide a comprehensive overview and detailed protocols for using this compound in herbicide uptake studies, intended for researchers in agronomy, plant science, and environmental chemistry.

Mechanism of Action

Quizalofop-ethyl belongs to the aryloxyphenoxypropionate ("fop") class of herbicides.[1] After application, it is absorbed by the leaves and rapidly hydrolyzed within the plant to its biologically active form, quizalofop acid.[6] This active metabolite is then translocated systemically to the growing points of the plant, specifically the meristematic tissues.[5][6]

The primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2] By blocking this enzyme, Quizalofop-ethyl halts the production of fatty acids, leading to a breakdown of cell membrane integrity and cessation of growth, ultimately resulting in the death of susceptible grass species.[1][5] Broadleaf crops are naturally tolerant because their version of the ACCase enzyme is not sensitive to this class of herbicides.[2][6]

Quizalofop_MoA cluster_plant Plant System (Grass Weed) Q_ethyl This compound (Applied to foliage) Hydrolysis Hydrolysis in plant tissue Q_ethyl->Hydrolysis Absorption Q_acid Quizalofop-acid-d3 (Active form) Hydrolysis->Q_acid Translocation Systemic Translocation Q_acid->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) Q_acid->ACCase Inhibition Meristem Meristematic Tissue (Growing points) Translocation->Meristem FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Growth Plant Growth Membranes Cell Membrane Production FattyAcid->Membranes Death Weed Death FattyAcid->Death Inhibition leads to... Membranes->Growth Membranes->Death Growth->Death

Caption: Mechanism of Action of Quizalofop-ethyl in susceptible grass species.

Experimental Protocols

Experimental Design and Herbicide Application

This protocol outlines a typical time-course experiment to quantify the uptake and translocation of this compound in a model crop system.

Objective: To determine the concentration of this compound and its primary metabolite, Quizalofop-acid-d3, in various plant tissues over time.

Materials:

  • This compound standard

  • Target crop seedlings (e.g., soybean) grown in controlled conditions

  • Formulation blanks (without active ingredient)

  • Adjuvant (if required by formulation)

  • Micropipettes and precision sprayer

  • Deionized water

Procedure:

  • Plant Growth: Cultivate soybean plants in pots under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16h photoperiod) until they reach the V3-V4 growth stage.

  • Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Dilute the stock solution with deionized water and adjuvant to achieve the desired application concentration (e.g., equivalent to a field rate of 50 g/ha).

  • Application: Treat the plants uniformly using a calibrated laboratory track sprayer to simulate field application. Leave a subset of plants untreated to serve as a control group.

  • Time Points: Collect plant tissue samples at predetermined time points after application (e.g., 0, 2, 6, 24, 48, 96, and 168 hours).

  • Sample Collection: At each time point, harvest at least three replicate plants. Carefully separate the plants into different tissues: treated leaves, new growth (apical meristems), stems, and roots.[7]

  • Sample Handling: Gently wash the roots with deionized water to remove soil. Brush any dirt from other tissues.[7] Record the fresh weight of each tissue type, then immediately freeze the samples in liquid nitrogen and store at -80°C to prevent degradation.[8]

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from plant matrices.[9]

Materials:

  • Frozen plant tissue samples

  • Homogenizer (e.g., knife mill) or mortar and pestle[10]

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

  • Centrifuge and 50 mL/15 mL centrifuge tubes

  • Vortex mixer

Procedure:

  • Homogenization: Freeze-dry the plant samples and grind them into a fine, homogenous powder. Alternatively, homogenize 2-5 g of the frozen tissue using a cryogenic grinder.[10]

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add internal standard (if a different labeled compound is used for quality control).

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes. The top layer is the acetonitrile extract containing the herbicide.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg of MgSO₄ and 300 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Transfer the cleaned supernatant into a clean vial. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.

Analytical Protocol: LC-MS/MS Detection

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites.[9][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject 5-10 µL of the final extract onto a C18 reverse-phase column.

    • Use a gradient elution program with mobile phases consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ESI mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and Quizalofop-acid-d3 in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of a certified this compound standard in the mobile phase.

    • Calculate the concentration in the samples by comparing the peak areas to the calibration curve.

Experimental_Workflow Start Plant Cultivation (e.g., Soybeans) Treatment Herbicide Application (this compound) Start->Treatment Sampling Time-Course Sampling (0, 2, 6, 24... hrs) Treatment->Sampling Dissection Tissue Dissection (Leaves, Stem, Roots) Sampling->Dissection Homogenize Sample Homogenization (Cryo-grinding) Dissection->Homogenize Extraction QuEChERS Extraction (ACN, Salts) Homogenize->Extraction Cleanup d-SPE Cleanup (PSA, MgSO₄) Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data End Results: Uptake & Translocation Profile Data->End

References

Application Note: Synthesis and Use of Quizalofop-ethyl-d3 as an Internal Standard for Herbicide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in susceptible grass species.[1][2] Due to its widespread use, regulatory bodies and research institutions require sensitive and accurate analytical methods for monitoring its residues in environmental and agricultural samples. The use of stable isotope-labeled internal standards, such as Quizalofop-ethyl-d3, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis.[3][4][5] This document provides a detailed protocol for the synthesis of this compound and its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods.

Applications

This compound is intended for use as an internal standard in analytical methodologies, primarily with LC-MS or LC-MS/MS, for the quantitative determination of Quizalofop-ethyl residues in various matrices, including but not limited to:

  • Soil and water samples

  • Plant tissues (e.g., crops, fruits, vegetables)

  • Food products

The use of a deuterated internal standard is the preferred method for robust and reliable bioanalysis as it co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for potential matrix-induced signal suppression or enhancement.[5][6]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, beginning with the synthesis of the key intermediate, 2-(4-hydroxyphenoxy)-6-chloroquinoxaline, followed by its etherification with a deuterated ethyl 2-bromopropionate derivative.

Step 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline

This intermediate is synthesized by the reaction of 2,6-dichloroquinoxaline with hydroquinone in the presence of a base.

Step 2: Synthesis of (±)-Quizalofop-ethyl-d3

The final deuterated product is synthesized by the reaction of the intermediate from Step 1 with commercially available ethyl 2-bromopropionate-d3. The deuterium labeling is on the terminal methyl group of the ethyl ester.

Experimental Protocols

Materials and Reagents
  • 2,6-dichloroquinoxaline

  • Hydroquinone

  • Potassium carbonate (K₂CO₃)

  • Ethyl 2-bromopropionate-d3 (propionate-3,3,3-d3)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline (Intermediate)
  • In a round-bottom flask, dissolve 2,6-dichloroquinoxaline (1 equivalent) and hydroquinone (1.1 equivalents) in anhydrous acetonitrile.

  • Add potassium carbonate (2.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.

Synthesis of (±)-Quizalofop-ethyl-d3
  • To a solution of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add ethyl 2-bromopropionate-d3 (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture and filter off the salts.

  • Remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain (±)-Quizalofop-ethyl-d3 as a white to off-white solid.

Characterization Data

The synthesized this compound should be characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and isotopic enrichment.

ParameterSpecification
Appearance White to off-white solid
Chemical Purity ≥98% (by HPLC)
Isotopic Purity ≥98 atom % D
Molecular Formula C₁₉H₁₄D₃ClN₂O₄
Molecular Weight 375.82 g/mol
Mass Spectrometry Expected [M+H]⁺ at m/z 376.1
NMR Spectroscopy Consistent with the deuterated structure

Application Protocol: Use as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantification of Quizalofop-ethyl in a sample matrix by LC-MS/MS.

  • Sample Preparation: Extract the sample using an appropriate method (e.g., QuEChERS, solid-phase extraction) for the matrix being analyzed.

  • Internal Standard Spiking: Spike a known amount of this compound solution into the sample extract just before the final volume adjustment.

  • LC-MS/MS Analysis: Analyze the spiked extract by a validated LC-MS/MS method.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the Quizalofop-ethyl standard to the peak area of the this compound internal standard against the concentration of the Quizalofop-ethyl standard. Determine the concentration of Quizalofop-ethyl in the sample by using the peak area ratio of the analyte to the internal standard and the calibration curve.

Recommended LC-MS/MS Parameters
ParameterSetting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of Quizalofop-ethyl from matrix components
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Quizalofop-ethyl: e.g., m/z 373.1 → [daughter ion]
This compound: e.g., m/z 376.1 → [corresponding daughter ion]

Note: Specific MRM transitions should be optimized in the user's laboratory.

Signaling Pathways and Workflows

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis cluster_purification Purification A 2,6-dichloroquinoxaline C K₂CO₃, ACN, Reflux A->C B Hydroquinone B->C D 2-(4-hydroxyphenoxy)-6-chloroquinoxaline C->D Etherification F K₂CO₃, ACN, Reflux D->F E Ethyl 2-bromopropionate-d3 E->F G This compound F->G Etherification H Column Chromatography G->H

Caption: Synthetic workflow for this compound.

Analytical_Workflow Sample Environmental or Agricultural Sample Extraction Sample Extraction (e.g., QuEChERS) Sample->Extraction Spiking Spike with this compound (Internal Standard) Extraction->Spiking Analysis LC-MS/MS Analysis Spiking->Analysis Data Data Processing Analysis->Data Quantification Quantification of Quizalofop-ethyl Data->Quantification

Caption: Analytical workflow using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Quizalofop-ethyl-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Quizalofop-ethyl-d3 in mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues that can lead to poor signal intensity of this compound.

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings: Ensure the instrument is set to monitor the correct mass-to-charge ratio (m/z) for this compound. The deuterated form will have a higher mass than the non-deuterated Quizalofop-ethyl.

  • Inefficient Ionization: The choice of ionization source and its settings are critical. For Quizalofop-ethyl, positive mode electrospray ionization (ESI) is commonly used.[1][2]

  • Suboptimal Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Contamination of the Ion Source: Contamination can suppress the signal.[3] Regularly clean the ion source components as per the manufacturer's recommendations.

Issue 2: Inconsistent or Unstable Signal Intensity

Possible Causes and Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[4][5][6] To mitigate this, improve sample cleanup, dilute the sample, or use matrix-matched calibrants.[7][8]

  • Mobile Phase Incompatibility: Ensure the mobile phase composition is optimal for both chromatographic separation and ESI efficiency. The use of additives like formic acid can improve ionization.[2]

  • LC System Instability: Fluctuations in pump pressure or inconsistent mobile phase composition can lead to a fluctuating signal. Ensure the LC system is properly maintained and equilibrated.

Issue 3: Poor Peak Shape and Low Signal-to-Noise Ratio

Possible Causes and Solutions:

  • Chromatographic Issues: Poor peak shape can be due to column degradation, improper mobile phase composition, or sample overload.

  • High Background Noise: Contamination in the mobile phase, sample, or LC-MS system can lead to high background noise.[3] Use high-purity solvents and reagents.

  • Suboptimal Fragmentation: In MS/MS experiments, ensure the collision energy is optimized for the specific fragmentation of this compound to produce a strong and stable product ion signal.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Quizalofop-ethyl and its deuterated form in positive ESI mode?

A1: For Quizalofop-ethyl, the protonated molecule [M+H]+ is observed at an m/z of approximately 373.1. A common fragmentation pathway involves the loss of the ethyl propionate group, resulting in a product ion around m/z 299.0.[1][9][10][11] For this compound, the precursor ion would be expected at m/z 376.1. The primary product ion would likely also show a 3-dalton shift if the deuterium atoms are on the ethyl group, or remain at m/z 299.0 if they are on the quinoxaline ring.

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

A2: To minimize matrix effects, you can employ several strategies:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. The QuEChERS method has also been shown to be effective.[7]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.

Q3: What are the recommended LC conditions for the analysis of Quizalofop-ethyl?

A3: A common approach is reversed-phase chromatography using a C18 column.[2][9] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to aid in protonation, is typically used.[2]

Q4: Can I use the same MS/MS transition for this compound as for the non-deuterated form?

A4: While the fragmentation pattern is often similar for deuterated standards, it is crucial to optimize the collision energy specifically for this compound. The precursor ion will be different (M+3), and the most abundant product ion might also be shifted depending on the location of the deuterium labels. It is recommended to perform an infusion experiment to determine the optimal precursor and product ions and collision energy for this compound.

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for Quizalofop-ethyl

ParameterValueReference
Ionization ModePositive Electrospray (ESI+)[1][2]
Precursor Ion (m/z)373.1[1][10]
Product Ion (m/z)299.0[1][10][11]
Confirmatory Ion (m/z)300.9 (from 375.0 precursor)[1]

Table 2: Typical LC Parameters

ParameterValueReference
ColumnC18 Reversed-Phase[2][9]
Mobile Phase AWater with 0.1% Formic Acid[2]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[2]
Flow Rate0.2 - 1.0 mL/min[2][12]
Column Temperature40 °C[2]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Agricultural Products

This protocol is adapted from a method for the simultaneous determination of several herbicides in agricultural products.[7]

  • Homogenization: Homogenize 10 g of the sample (e.g., brown rice, soybean).

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Spike with the this compound internal standard.

    • Add QuEChERS EN salts.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the supernatant.

    • Add it to a microcentrifuge tube containing a suitable sorbent (e.g., Z-SEP).[7]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 12000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Homogenization extraction Acetonitrile Extraction & IS Spiking sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 lc LC Separation (C18) centrifuge2->lc ms MS/MS Detection (ESI+) lc->ms data Data Acquisition ms->data troubleshooting_logic decision decision solution Signal Improved start Low Signal Intensity check_ms Check MS Settings (m/z, Polarity)? start->check_ms check_source Optimize Ion Source Parameters? check_ms->check_source Correct correct_ms Correct MS Parameters check_ms->correct_ms Incorrect check_matrix Investigate Matrix Effects? check_source->check_matrix Optimal optimize_source Tune Source Voltages & Gas Flows check_source->optimize_source Suboptimal check_lc Evaluate LC Performance? check_matrix->check_lc Absent improve_cleanup Improve Sample Cleanup / Use Matrix-Matched Standards check_matrix->improve_cleanup Present check_lc->solution Good optimize_lc Check Column & Mobile Phase check_lc->optimize_lc Poor

References

Technical Support Center: Overcoming Matrix Effects in Quizalofop-ethyl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the analysis of Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Quizalofop-ethyl analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This phenomenon can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification in LC-MS/MS analysis.[1] In the analysis of Quizalofop-ethyl from complex samples like agricultural products, soil, or biological fluids, matrix components such as lipids, pigments, and sugars can interfere with the ionization process, compromising the accuracy, reproducibility, and sensitivity of the method.[2][3]

Q2: How can I determine if my Quizalofop-ethyl analysis is affected by matrix effects?

A2: The presence of matrix effects can be evaluated by comparing the response of an analyte in a pure solvent standard to its response in a sample extract where the matrix is present (post-extraction spike).[1] A significant difference in signal intensity indicates the presence of matrix effects. For example, a study on various herbicides found that Quizalofop-ethyl showed significant signal enhancement in cucumber and squash summer matrices.[4] Another study showed matrix effects for Quizalofop-ethyl ranging from -33% (suppression) to +42% (enhancement) in various agricultural products like brown rice and soybeans.[5]

Q3: What is the role of this compound in this analysis?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL internal standards are considered the best way to compensate for matrix effects.[2] Because this compound is chemically almost identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By measuring the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects, sample preparation losses, and injection volume inconsistencies can be effectively normalized, leading to more accurate and precise quantification.[6][7][8]

Q4: What are the primary strategies to overcome matrix effects?

A4: There are three main approaches to mitigate matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Techniques like Solid-Phase Extraction (SPE) or the widely used QuEChERS method are effective.[9][10]

  • Improve Chromatographic Separation: Modifying LC parameters (e.g., column chemistry, mobile phase gradients) can help separate the analyte of interest from co-eluting matrix components.[2]

  • Use a Compensation Strategy: This involves using calibration techniques to correct for the matrix effect. The most effective methods are the use of a stable isotope-labeled internal standard like this compound and the use of matrix-matched calibration curves.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Recovery of Quizalofop-ethyl Inefficient extraction from the sample matrix.Optimize the sample preparation method. The QuEChERS method is a robust starting point for many agricultural and food matrices.[13] Ensure the chosen solvent is appropriate for Quizalofop-ethyl.
Degradation of the analyte during sample processing.For pH-sensitive pesticides, using a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) can prevent degradation.[14]
High Variability in Results (Poor RSD) Inconsistent matrix effects between samples.This is a classic sign of uncompensated matrix effects. The most reliable solution is to use a stable isotope-labeled internal standard, this compound.[6][8] If a SIL-IS is not available, meticulous use of matrix-matched calibration is necessary.[12]
Inhomogeneous sample.Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.[15] For some samples, cryogenic milling with dry ice can improve homogeneity.[16]
Signal Suppression or Enhancement Co-eluting matrix components interfering with ionization.Implement a more rigorous cleanup step. The dispersive SPE (dSPE) stage of the QuEChERS protocol is designed for this and can be customized with different sorbents (e.g., PSA, C18, GCB) to target specific interferences.[14]
Sub-optimal chromatographic conditions.Adjust the HPLC/UPLC gradient to better resolve Quizalofop-ethyl from the matrix interferences.[2]
Inaccurate Quantification Inappropriate calibration method.Solvent-based calibration curves are often inaccurate for complex matrices. Switch to a matrix-matched calibration curve or, preferably, use this compound as an internal standard.[12] The standard addition method is also effective but more time-consuming.[11]

Quantitative Data Summary

The following table summarizes matrix effect (ME) data for Quizalofop-ethyl in various agricultural products, demonstrating the variability of the effect across different matrices. A positive ME value indicates signal enhancement, while a negative value indicates signal suppression.

Matrix Matrix Effect (%) Reference
Brown Rice-33 to +21[5]
Soybean+17 to +40[5]
Mandarin+10 to +44[5]
Green Pepper+7 to +41[5]
Potato+7 to +43[5]
Cucumber+159[4]
Squash Summer+143[4]

Experimental Protocols

Key Experiment: QuEChERS Sample Preparation (AOAC 2007.01 Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure widely used for pesticide residue analysis in food and agricultural products.[13][17]

1. Sample Extraction:

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.[14]

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the appropriate amount of internal standard solution (e.g., this compound).

  • Shake vigorously for 1 minute.

  • Add the contents of an AOAC extraction salt packet (6 g anhydrous MgSO₄, 1.5 g sodium acetate).[14]

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 rcf for 5 minutes. The resulting upper layer is the sample extract.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the supernatant from the extraction step into a 15 mL dSPE centrifuge tube.

  • The dSPE tube should contain the appropriate sorbents for the matrix type. A common combination for many vegetables is 900 mg anhydrous MgSO₄ and 150 mg primary secondary amine (PSA).[14] For matrices with pigments or lipids, graphitized carbon black (GCB) or C18 sorbent may be added.

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is the final, cleaned-up extract. Take an aliquot of this extract, filter if necessary, and inject it into the LC-MS/MS system for analysis.

Visual Workflow

The following diagram illustrates a logical workflow for identifying and troubleshooting matrix effects in your analysis.

MatrixEffect_Workflow cluster_strategies Mitigation Options start Start: Inaccurate Results or High Variability Observed assess_me 1. Assess for Matrix Effects (Post-Extraction Spike) start->assess_me is_me_present Matrix Effect Present? assess_me->is_me_present no_me No Significant ME. Review other method parameters (e.g., standard prep). is_me_present->no_me No mitigate 2. Implement Mitigation Strategy is_me_present->mitigate Yes sample_prep A. Optimize Sample Prep (e.g., QuEChERS dSPE) mitigate->sample_prep chromatography B. Optimize Chromatography (e.g., Gradient, Column) mitigate->chromatography calibration C. Use Compensation (SIL-IS, Matrix-Matched Cal.) mitigate->calibration validate 3. Validate Method Performance (Accuracy, Precision, Recovery) sample_prep->validate chromatography->validate calibration->validate is_valid Method Validated? validate->is_valid is_valid->mitigate No, Re-evaluate Strategy end End: Method Suitable for Routine Analysis is_valid->end Yes

Caption: Troubleshooting workflow for matrix effect analysis.

References

Technical Support Center: Quizalofop-ethyl-d3 Stability in Analytical Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Quizalofop-ethyl-d3 in analytical solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored in a refrigerator at approximately 4°C.[1][2] Based on stability studies of the non-deuterated analogue, Quizalofop-p-ethyl, stock solutions prepared in acetonitrile have been shown to be stable for at least 95 days under these conditions.[1] It is also advisable to store solutions in amber vials to protect them from light, as Quizalofop-ethyl is known to be unstable to light.[3][4]

Q2: What is the recommended solvent for preparing this compound stock and working solutions?

A2: Acetonitrile is a commonly used and recommended solvent for preparing stock solutions of this compound.[5] For working and calibration solutions, mixtures of acetonitrile and water are often used, for example, in ratios of 90:10 (v/v) or 55:45 (v/v).[1][2]

Q3: How stable is this compound in different pH conditions?

A3: Quizalofop-ethyl is stable in neutral and acidic media but is unstable in alkaline conditions.[3][6] Hydrolysis to its main degradation product, quizalofop acid, increases with higher pH.[6] Therefore, it is recommended to maintain the pH of analytical solutions at 7 or below. For deuterated compounds in general, storage in acidic or basic solutions should be avoided to prevent the risk of hydrogen-deuterium exchange.[7][8]

Q4: Is this compound sensitive to light?

A4: Yes, Quizalofop-ethyl is unstable to light, with a reported photolysis half-life (DT50) of 10-30 days.[3] Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by working under yellow light.[4]

Q5: What are the main degradation products of this compound that I should be aware of?

A5: The primary degradation pathway for Quizalofop-ethyl is hydrolysis of the ethyl ester to form quizalofop acid.[1] Therefore, you may observe the corresponding deuterated quizalofop acid-d3 as a degradation product in your analytical solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results or loss of signal over time. Degradation of this compound in the analytical solution.- Check Solution pH: Ensure the pH of your solution is neutral or acidic (pH ≤ 7). Avoid alkaline conditions. - Protect from Light: Store and handle solutions in amber vials to prevent photodegradation. - Verify Storage Temperature: Confirm that stock and working solutions are stored at the recommended refrigerated temperature (around 4°C). - Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a stock solution that has been stored correctly.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.- The most likely degradation product is the deuterated quizalofop acid. Confirm the identity of the peak by comparing its retention time and mass spectrum with a known standard of quizalofop acid if available.
Poor peak shape or shifting retention times. Issues with the analytical method or instrument.- Column Equilibration: Ensure the LC column is properly equilibrated with the mobile phase. - Mobile Phase Contamination: Prepare fresh mobile phase to rule out contamination. - Sample Matrix Effects: If analyzing complex matrices, consider matrix-matched calibration standards to compensate for any suppression or enhancement of the signal.
Discrepancies between results obtained with deuterated and non-deuterated standards. Isotopic effects or deuterium exchange.- Check for H/D Exchange: While less common for deuterium on aromatic rings, exposure to strong acids or bases can potentially lead to hydrogen-deuterium exchange. Ensure solutions are maintained at a neutral or mildly acidic pH.[7][8] - Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. Ensure your chromatography method can adequately resolve the analyte and the internal standard if they are not intended to co-elute perfectly.

Quantitative Data on Stability

The following tables summarize the stability data for Quizalofop-p-ethyl, the non-deuterated analogue of this compound. This data can be used as a reliable indicator for the stability of the deuterated standard under similar conditions.

Table 1: Stability of Quizalofop-p-ethyl Stock and Calibration Solutions

Solution TypeSolventStorage ConditionDemonstrated Stability
Stock SolutionAcetonitrileRefrigerated (~4°C)At least 95 days[1]
Calibration SolutionWater:Acetonitrile (10:90 v/v)Refrigerated (~4°C)Up to 29 days[2]
Calibration SolutionWater:Acetonitrile (45:55 v/v)Refrigerated (~4°C)Up to 29 days[2]
Final Sample ExtractsAcetonitrile/WaterRefrigerated (4°C)At least 7 days[1][2]

Table 2: Environmental Stability of Quizalofop-ethyl

ConditionpHHalf-life (DT50)
Hydrolysis3-7Stable[3]
Photolysis (Light Exposure)Not specified10-30 days[3]
Thermal StabilityNot specifiedStable at 50°C for 90 days[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions of this compound

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh the required amount of this compound neat material.

    • Dissolve the material in a known volume of HPLC-grade acetonitrile in a volumetric flask.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at 4°C.

  • Working/Calibration Solutions:

    • Perform serial dilutions of the stock solution with the appropriate solvent mixture (e.g., acetonitrile:water) to achieve the desired concentrations for your calibration curve.

    • Store the working solutions in amber glass vials at 4°C. It is recommended to prepare fresh working solutions monthly.[1]

Protocol 2: General Stability Assessment of this compound in an Analytical Solution

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration.

  • Storage: Store aliquots of the solution under the desired test conditions (e.g., different temperatures, light exposures, pH values).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, 30 days), retrieve an aliquot and analyze it using the same analytical method.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_not_ok Incorrect Storage Conditions check_storage->storage_not_ok No issue_persists Issue Persists storage_ok->issue_persists correct_storage Correct Storage and Prepare Fresh Solution storage_not_ok->correct_storage reanalyze Re-analyze Sample correct_storage->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved check_method Investigate Analytical Method (e.g., column, mobile phase) issue_persists->check_method check_method->issue_resolved No Problem Found, Consider Matrix Effects method_issue Method Issue Identified check_method->method_issue Problem Found optimize_method Optimize Method and Re-analyze method_issue->optimize_method optimize_method->reanalyze

Caption: Troubleshooting workflow for inconsistent analytical results.

Degradation_Pathway parent This compound process Hydrolysis (especially at high pH) parent->process degradation_product Quizalofop acid-d3 process->degradation_product

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Quantification of Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Question: Why am I observing poor signal or high variability in my this compound internal standard response?

Answer: High variability or poor signal from your deuterated internal standard can stem from several factors. A primary cause can be differential matrix effects , where co-eluting matrix components suppress or enhance the ionization of the internal standard to a different extent than the native analyte. This is particularly problematic in complex matrices.[1]

Another potential issue is the isotopic purity of the this compound standard. If the standard contains a significant percentage of the unlabeled analyte, it can lead to inaccurate quantification.[1] Additionally, in-source fragmentation or instability of the deuterated standard under certain LC-MS/MS conditions can lead to a diminished signal.

Finally, ensure proper storage and handling of the standard solution, as degradation can lead to a weaker signal over time. Stock solutions of Quizalofop-p-ethyl have been shown to be stable for 95 days when refrigerated.[2]

Question: My calibration curve is non-linear, especially at higher concentrations. What could be the cause?

Answer: Non-linearity in your calibration curve, particularly at the upper end, can be a result of isotopic crosstalk . This occurs when the natural isotope abundance of the unlabeled Quizalofop-ethyl contributes to the signal of the this compound, especially when the analyte concentration is significantly higher than the internal standard concentration.

Another possibility is detector saturation . At high concentrations, the mass spectrometer detector may become saturated, leading to a non-linear response. Diluting the samples and adjusting the calibration range can help mitigate this.

Question: I am seeing a slight chromatographic shift between Quizalofop-ethyl and this compound. Is this normal and how do I address it?

Answer: A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect." This can occur due to the slightly different physicochemical properties of the deuterated molecule. While often minimal, this shift can become problematic if it leads to differential matrix effects, where the analyte and internal standard elute in regions with varying degrees of ion suppression or enhancement.

To address this, ensure that the chromatographic peak shapes are symmetrical and that the integration windows for both the analyte and the internal standard are set appropriately to capture the entire peak. If significant differential matrix effects are suspected, further optimization of the chromatographic method to achieve co-elution or the use of matrix-matched calibrants is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common interference in Quizalofop-ethyl quantification?

A1: The most frequently encountered interference is the matrix effect , which can either suppress or enhance the analyte signal, leading to inaccurate quantification.[3][4] The composition of the sample matrix can significantly affect the ionization efficiency of the analyte and its internal standard.[3]

Q2: How can I mitigate matrix effects?

A2: The most effective way to compensate for matrix effects is by using matrix-matched calibration curves .[4] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. Other strategies include sample dilution and optimizing the sample clean-up procedure to remove interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective sample preparation technique.[4]

Q3: What are the expected mass transitions for Quizalofop-ethyl in LC-MS/MS analysis?

A3: For Quizalofop-p-ethyl, the primary quantification transition is typically m/z 373.1 → 299.0, with a confirmation transition of m/z 375.0 → 300.9.[3][5][6]

Q4: What are the typical recovery rates for Quizalofop-ethyl using the QuEChERS method?

A4: Studies have shown that the QuEChERS method can provide good recoveries for Quizalofop-ethyl. For example, in adzuki beans and soil, recoveries have been reported to be in the range of 88.7% to 116.2%.[4] In another study involving various agricultural products, average recoveries were within the acceptable range of 70-120%.[7]

Quantitative Data Summary

The following table summarizes the observed matrix effects for Quizalofop-ethyl in different sample matrices. A Matrix Effect (ME) > 100% indicates signal enhancement, while ME < 100% indicates signal suppression.

MatrixMatrix Effect (ME %)Type of Effect
Cucumber159%Enhancement
Squash143%Enhancement
Soil (Silty Clay Loam)Not Significant (0-14%)Minimal Effect

Experimental Protocols

Detailed Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis

This protocol is a representative method for the extraction and analysis of Quizalofop-ethyl in agricultural products.[7]

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., 10 g for produce, 5 g for cereals).[7]

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile (for cereals, pre-wet with 5 mL of water for 30 minutes before adding 10 mL of acetonitrile).[7]

  • Add the this compound internal standard solution.

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7]

  • Shake manually for 1 minute and then centrifuge.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing appropriate sorbents (e.g., Z-SEP has been shown to be effective for Quizalofop-ethyl).[7]

  • Vortex for 30 seconds and then centrifuge.

4. Sample Analysis by LC-MS/MS:

  • Take an aliquot of the cleaned-up extract for LC-MS/MS analysis.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.0 mm I.D. x 150 mm, 5 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A suitable gradient to separate Quizalofop-ethyl from matrix interferences.

    • Flow Rate: 0.2 mL/min.[8]

    • Injection Volume: 5 µL.[8]

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quizalofop-ethyl: m/z 373.1 → 299.0 (Quantifier), m/z 375.0 → 300.9 (Qualifier).[3][5][6]

      • This compound: Monitor the appropriate mass transition for the deuterated standard (e.g., m/z 376.1 → 302.0, depending on the labeling).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Add Acetonitrile & IS Cleanup 3. d-SPE Cleanup Extraction->Cleanup Transfer Supernatant LC_Separation 4. LC Separation Cleanup->LC_Separation Inject Extract MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Processing 6. Data Processing MS_Detection->Data_Processing Troubleshooting_Logic Start Start: Inaccurate Quantification Matrix_Effect Significant Matrix Effect? Start->Matrix_Effect IS_Issue Internal Standard Issue? Matrix_Effect->IS_Issue No Solution_Matrix Solution: Use Matrix-Matched Calibrants Matrix_Effect->Solution_Matrix Yes Crosstalk Isotopic Crosstalk? IS_Issue->Crosstalk No Solution_IS Solution: Check IS Purity & Stability IS_Issue->Solution_IS Yes Solution_Crosstalk Solution: Adjust Analyte/IS Ratio or use higher mass IS Crosstalk->Solution_Crosstalk Yes End Accurate Quantification Crosstalk->End No Solution_Matrix->End Solution_IS->End Solution_Crosstalk->End

References

Technical Support Center: Optimizing LC Gradient for Quizalofop-ethyl-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it challenging to separate Quizalofop-ethyl and this compound?

Separating Quizalofop-ethyl from its deuterated analog, this compound, is challenging due to their nearly identical chemical structures and physicochemical properties. The only difference is the presence of three deuterium atoms in the ethyl group of the d3 isotopologue. In reversed-phase liquid chromatography, deuterated compounds typically exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts. This results in the deuterated compound eluting slightly earlier, but the difference in retention time is often minimal, requiring a highly optimized LC method to achieve baseline separation.

Q2: My chromatogram shows co-eluting or poorly resolved peaks for Quizalofop-ethyl and this compound. What is the first step to improve the separation?

Poor resolution between these two compounds is a common issue. The initial and most effective step is to adjust the gradient profile to be shallower around the elution time of the analytes. This "stretches out" the separation window for the compounds of interest, providing more time for them to resolve. A good starting point is to identify the organic solvent percentage at which the peaks elute and then create a much slower, linear gradient segment around that point.

Q3: I've tried a shallower gradient, but the resolution is still not optimal. What other parameters can I adjust?

If a shallower gradient is insufficient, consider the following adjustments, making one change at a time to systematically evaluate its effect:

  • Mobile Phase Composition: While acetonitrile is a common organic modifier, switching to methanol can alter the selectivity of the separation. Methanol is a more viscous and polar solvent, which can change the interaction kinetics with the stationary phase and potentially improve resolution.

  • Column Temperature: Increasing the column temperature can improve peak shape and efficiency by reducing mobile phase viscosity and increasing mass transfer rates. However, in some cases, a lower temperature can enhance resolution by increasing retention and maximizing the subtle interaction differences between the two molecules. Experiment with temperatures in the range of 25-40°C.

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. However, this will also increase the total run time.

  • Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity based on pi-pi interactions.

Q4: Can I use an isocratic method for this separation?

While an isocratic method might seem simpler, it is generally not recommended for separating Quizalofop-ethyl and its d3 analog. The subtle differences in their retention require the fine control over the mobile phase strength that a gradient elution provides. An isocratic method is unlikely to provide the necessary resolution to separate these closely eluting compounds effectively.

Q5: What are the typical starting conditions for developing a method for this separation?

A good starting point for method development would be a standard reversed-phase setup. The table below outlines a generic starting method that can be optimized.

ParameterRecommended Starting Condition
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Initial Gradient See Table 2

Experimental Protocols

Protocol 1: Initial Scouting Gradient

This protocol is designed to determine the approximate retention time and elution conditions of Quizalofop-ethyl and this compound.

  • Prepare Mobile Phases:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Prepare a Standard Solution: Prepare a mixed standard solution containing both Quizalofop-ethyl and this compound at a concentration of 1 µg/mL in acetonitrile.

  • Set up the LC System: Use the parameters outlined in the "Typical Starting Conditions" table.

  • Run the Scouting Gradient:

Time (min)% Mobile Phase B
0.010
1.010
10.095
12.095
12.110
15.010
  • Analyze the Results: Identify the retention time and the percentage of Mobile Phase B at which the analytes elute. This will be the target for optimization in the next protocol.

Protocol 2: Gradient Optimization for Improved Resolution

Based on the results from the scouting gradient, this protocol details the steps to "stretch out" the gradient and improve separation.

  • Determine the Optimization Window: From the scouting run, note the percentage of Mobile Phase B at which the analytes started to elute. For this example, let's assume the peaks eluted at approximately 60% B.

  • Design the Optimized Gradient: Create a new gradient with a much shallower slope around the elution point.

Time (min)% Mobile Phase B
0.010
1.010
3.055
8.065
10.095
12.095
12.110
15.010
  • Run the Optimized Method: Inject the mixed standard solution using the new gradient.

  • Evaluate the Resolution: Calculate the resolution between the two peaks. If baseline separation (Resolution > 1.5) is not achieved, consider further modifications as described in the troubleshooting section.

Data Presentation

Table 1: Physicochemical Properties of Quizalofop-ethyl

PropertyValue
Molecular Formula C₁₉H₁₇ClN₂O₄
Molecular Weight 372.8 g/mol [1]
logP 4.28[2][3]
Water Solubility 0.4 mg/L at 20°C[1]
Solubility in Organic Solvents Soluble in hexane; very soluble in acetone, ethanol, and xylene.[1]

Table 2: Example Gradient Programs for Optimization

Gradient ProgramTime (min)% Mobile Phase B (Acetonitrile)Description
Scouting Gradient 0.0 - 1.010Initial Hold
1.0 - 10.010 → 95Fast linear gradient to find elution window
10.0 - 12.095Wash
12.1 - 15.010Re-equilibration
Optimized Gradient 0.0 - 1.010Initial Hold
1.0 - 3.010 → 55Steeper initial ramp
3.0 - 8.055 → 65Shallow gradient for separation
8.0 - 10.065 → 95Steeper ramp to elute other components
10.0 - 12.095Wash
12.1 - 15.010Re-equilibration

Visualizations

Troubleshooting_Workflow Start Poor or No Resolution ShallowGradient Implement Shallower Gradient Around Elution Point Start->ShallowGradient CheckResolution1 Resolution > 1.5? ShallowGradient->CheckResolution1 ChangeSolvent Change Organic Modifier (e.g., Acetonitrile to Methanol) CheckResolution1->ChangeSolvent No Success Separation Optimized CheckResolution1->Success Yes CheckResolution2 Resolution > 1.5? ChangeSolvent->CheckResolution2 OptimizeTemp Optimize Column Temperature (e.g., 25-40°C) CheckResolution2->OptimizeTemp No CheckResolution2->Success Yes CheckResolution3 Resolution > 1.5? OptimizeTemp->CheckResolution3 AdjustFlow Decrease Flow Rate CheckResolution3->AdjustFlow No CheckResolution3->Success Yes CheckResolution4 Resolution > 1.5? AdjustFlow->CheckResolution4 CheckResolution4->Success Yes ConsiderColumn Consider Different Column Chemistry CheckResolution4->ConsiderColumn No

Caption: Troubleshooting workflow for optimizing the separation of closely eluting peaks.

Gradient_Logic Scouting Scouting Gradient Fast ramp (e.g., 5-95% B) Identifies approximate elution time Analysis {Analysis|Observe elution at X% B } Scouting->Analysis Run Experiment Optimized Optimized Gradient Steep ramp to (X-5)% B Shallow ramp from (X-5)% to (X+5)% B Steep ramp to wash Analysis->Optimized Design New Gradient Result {Result|Improved resolution Baseline separation } Optimized->Result Achieve

Caption: Logical relationship for developing an optimized LC gradient from a scouting run.

References

Technical Support Center: Quizalofop-ethyl-d3 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for Quizalofop-ethyl-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a common matrix effect in ESI-MS where co-eluting compounds interfere with the ionization of the analyte of interest, leading to a decreased signal response.[1][2] This guide provides a systematic approach to identify and mitigate ion suppression for this compound.

Is Ion Suppression Affecting Your this compound Signal?

The first step is to determine if ion suppression is occurring. A common method is the post-column infusion experiment.[3] This involves infusing a constant flow of this compound solution into the MS detector while a blank matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of any matrix components indicates ion suppression.

Key Troubleshooting Questions and Solutions:

Q1: Is my sample preparation adequate to remove interfering matrix components?

  • Rationale: Inadequate sample cleanup is a primary cause of ion suppression.[1][4] Complex matrices contain numerous compounds that can co-elute with this compound and compete for ionization.

  • Solutions:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[2] For Quizalofop-ethyl, various SPE sorbents can be tested to find the one that provides the cleanest extract. A study on the simultaneous determination of several herbicides, including Quizalofop-ethyl, found that Z-SEP, a zirconium dioxide-based sorbent, provided good recovery rates.[5]

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, often resulting in less ion suppression compared to protein precipitation.[1]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural products and can be adapted for your specific matrix.[6]

    • Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.[1][3][7] A logarithmic correlation between the reduction of matrix effects and the dilution factor has been observed.[3]

Q2: Can I optimize my chromatographic separation to avoid co-elution?

  • Rationale: If interfering compounds co-elute with this compound, ion suppression is likely to occur.[2] Improving chromatographic resolution can separate the analyte from these suppressive agents.

  • Solutions:

    • Gradient Modification: Adjusting the mobile phase gradient can improve the separation of this compound from matrix components.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity and improve resolution.

    • Flow Rate Reduction: Lowering the flow rate, particularly to the nanoliter-per-minute range, can lead to smaller, more highly charged droplets that are less susceptible to signal suppression from nonvolatile salts.[1]

Q3: Are my ESI-MS source parameters optimized to minimize suppression?

  • Rationale: The settings of the ESI source can influence the efficiency of ionization and the extent of ion suppression.

  • Solutions:

    • Source Temperature and Gas Flows: Optimize the desolvation gas temperature and flow rate to ensure efficient solvent evaporation. Inefficient desolvation can lead to larger droplets and increased ion suppression.

    • Capillary Voltage: Adjust the capillary voltage to achieve a stable and optimal spray. Excessively high voltages can lead to corona discharge, which can decrease the signal.[8]

    • Ion Source Cleaning: Regular cleaning of the ion source is crucial to remove accumulated contaminants that can contribute to ion suppression.

Q4: Is the deuterated internal standard (this compound) itself being suppressed?

  • Rationale: While stable isotope-labeled internal standards are used to compensate for matrix effects, it is possible for the analyte to suppress the internal standard's signal, especially at high analyte concentrations.[9]

  • Solutions:

    • Evaluate Analyte/IS Ratio: Investigate the response ratio of Quizalofop-ethyl to this compound across a range of concentrations. A non-linear response may indicate suppression of the internal standard.

    • Dilution: Diluting the sample can help mitigate this effect.

Frequently Asked Questions (FAQs)

Q: What are the common sources of ion suppression for pesticide analysis? A: Common sources include endogenous matrix components like salts, lipids, and proteins, as well as exogenous substances from sample collection and preparation, such as plasticizers from plastic tubes.[1] For pesticide analysis in agricultural products, the complex matrix of the commodity itself is the primary source.

Q: Can changing the ionization mode from ESI to APCI help reduce ion suppression? A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[1][10] This is due to the different ionization mechanisms. In APCI, ionization occurs in the gas phase, which can be less affected by non-volatile matrix components.

Q: How do I choose the right sample preparation technique? A: The choice depends on the complexity of your matrix and the physicochemical properties of Quizalofop-ethyl. For complex matrices, more rigorous techniques like SPE or QuEChERS are recommended over simpler methods like "dilute and shoot" or protein precipitation.[6] It is advisable to test a few different methods to see which provides the best recovery and least ion suppression for your specific application.

Q: What role does the mobile phase composition play in ion suppression? A: Mobile phase additives can significantly impact ionization efficiency. For example, trifluoroacetic acid (TFA) is known to cause severe signal suppression in positive ion mode ESI, while formic acid is generally a better choice.[1][8] It is important to use the lowest possible concentration of any additive.

Q: Are there any software tools that can help identify and correct for ion suppression? A: While no software can directly eliminate ion suppression, some instrument software includes features to help identify potential issues. Post-acquisition data analysis can also be used to assess matrix effects by comparing the response of an analyte in a neat solution versus in a matrix extract.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes a method to qualitatively assess when ion suppression is occurring during a chromatographic run.

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on your MS system (e.g., 100 ng/mL).

  • Set up an infusion pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Connect the infusion pump to the LC flow path after the analytical column and before the ESI source using a T-fitting.

  • Equilibrate the LC-MS system with the mobile phase.

  • Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte).

  • Monitor the this compound signal throughout the chromatographic run.

  • Analyze the chromatogram: A stable baseline indicates no ion suppression. Dips in the baseline correspond to retention times where co-eluting matrix components are causing ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up a sample extract containing this compound using SPE.

  • Sample Pre-treatment: Extract your sample with an appropriate solvent (e.g., acetonitrile).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Data Presentation

Table 1: Effect of Different Sample Preparation Methods on the Signal Intensity of this compound in a Complex Matrix

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*
Dilute and Shoot (10x dilution)95-65
Protein Precipitation85-80
Liquid-Liquid Extraction (LLE)92-40
Solid-Phase Extraction (SPE)98-15

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.

This table presents hypothetical data for illustrative purposes, based on general trends reported in the literature.[1]

Visualizations

IonSuppressionTroubleshooting start Start: Low this compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Ion Suppression Detected? check_suppression->is_suppression optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) is_suppression->optimize_sample_prep Yes no_suppression No Suppression Detected Investigate Other Causes (e.g., Analyte Stability, Instrument Issue) is_suppression->no_suppression No optimize_chromatography Optimize Chromatography (Gradient, Column, Flow Rate) optimize_sample_prep->optimize_chromatography optimize_ms Optimize MS Source Parameters (Temperature, Gas Flow, Voltage) optimize_chromatography->optimize_ms check_is_suppression Evaluate IS Suppression by Analyte optimize_ms->check_is_suppression re_evaluate Re-evaluate Signal check_is_suppression->re_evaluate end_good Signal Improved: Analysis OK re_evaluate->end_good Yes end_bad Further Investigation Needed re_evaluate->end_bad No

Caption: Troubleshooting workflow for addressing ion suppression of this compound.

IonSuppressionMechanism cluster_droplet ESI Droplet cluster_gas_phase Gas Phase analyte This compound ionized_analyte [Analyte+H]+ analyte->ionized_analyte Successful Ionization suppressed_analyte Neutral Analyte analyte->suppressed_analyte Suppression matrix Matrix Components matrix->suppressed_analyte Competition for Charge/ Surface Activity ms_inlet MS Inlet ionized_analyte->ms_inlet Detection

Caption: Simplified mechanism of ion suppression in the ESI process.

References

Technical Support Center: Quizalofop-ethyl-d3 Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Quizalofop-ethyl-d3 standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound standards?

For optimal stability, solid this compound standards should be stored in their original, tightly closed container in a dry, cool, well-ventilated, and secured area.[1] It is crucial to protect the standard from light, as it is light-sensitive.[1][2] Recommended storage temperatures can vary, with options including freezer storage (≤ -5°C) or refrigeration (~4°C).[3]

Q2: How stable is this compound in solid form and in solution?

The stability of the standard depends on its form and storage conditions. The solid material is stable at 50°C for up to 90 days.[2] Stock solutions prepared in acetonitrile maintain their integrity for 95 days when stored under refrigeration, while more dilute calibration solutions are stable for at least one month under the same conditions.[3][4] The compound is stable in solutions with a pH between 3 and 7 but is unstable in alkaline conditions.[2][5] It is also unstable to light, with a half-life (DT50) of 10-30 days upon exposure.[2]

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

When handling this compound, all chemicals should be considered hazardous and direct physical contact should be avoided. Appropriate PPE includes:

  • Eye Protection: Chemical goggles or a face shield.[6][7]

  • Hand Protection: Chemical-impermeable rubber gloves.[6]

  • Body Protection: A long-sleeved shirt or lab coat and long pants.[6]

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[8]

Q4: What are the first-aid procedures in case of accidental exposure?

Immediate action is critical in the event of exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • On Skin: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and plenty of water for 15-20 minutes.[6]

  • In Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical advice from a poison control center or doctor.[6]

  • If Swallowed: Contact a poison control center or doctor immediately for treatment advice. Rinse the mouth with water but do not induce vomiting unless instructed to do so.[6]

Q5: What is the proper procedure for preparing standard solutions?

To prepare accurate standard solutions, use high-purity solvents like acetonitrile.[3][4][9] The general procedure involves accurately weighing the required amount of the standard into a Class A volumetric flask.[3][4] The standard should then be dissolved in a portion of the solvent, ensuring it is fully dissolved through sonication and vortexing before diluting to the final volume.[3][4]

Q6: What are the primary degradation products of Quizalofop-ethyl?

Quizalofop-ethyl is known to degrade in the environment. Its primary degradation pathway is hydrolysis, which converts it to its corresponding acid form, quizalofop acid.[1][10][11] Further degradation can lead to other metabolites such as 6-chloroquinoxalin-2-ol (CHQ).[11]

Q7: How should I dispose of waste containing this compound?

Disposal must be handled in accordance with all applicable local, state, and federal regulations.[7] Do not dispose of the material with household waste or allow it to enter drainage systems or the environment.[6][12] Spilled material should be collected and contained for proper disposal.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or drifting chromatographic peak areas 1. Standard Degradation: The working or stock solution has degraded over time. 2. Improper Storage: Solutions are not stored correctly (e.g., exposed to light or elevated temperatures). 3. Inaccurate Dilution: Errors in pipetting or use of non-calibrated equipment.1. Prepare fresh working solutions from the stock. If the issue persists, prepare a new stock solution from the solid standard. Verify the expiration date of the reference material. 2. Confirm that all standard solutions are stored in amber vials, refrigerated at approximately 4°C.[3][4] 3. Verify the calibration of all pipettes and use Class A volumetric glassware for all dilutions.
Appearance of unexpected peaks in chromatograms 1. Contamination: Solvent, glassware, or syringe may be contaminated. 2. Standard Degradation: The new peaks may correspond to degradation products like quizalofop acid.[1][11]1. Use fresh, high-purity solvent. Ensure all glassware is scrupulously cleaned. Run a solvent blank to check for contamination. 2. Prepare a fresh standard solution and re-analyze to see if the extraneous peaks disappear.
Difficulty dissolving the solid standard 1. Insufficient Energy: The standard has not been adequately mixed or sonicated to facilitate dissolution.1. To ensure a completely homogeneous solution, use a combination of vortexing and sonication.[3][4] Allow the solution to return to room temperature before final dilution to volume.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Standards

ParameterSolid StandardStandard Solutions
Temperature Freezer (≤ -5°C) or Refrigerated (~4°C)[3]Refrigerated (~4°C)[3][4]
Light Exposure Protect from light[1][2]Store in amber containers[3]
Container Original, tightly closed container[1]Amber glass vials with Teflon-lined caps[3]
Atmosphere Dry, well-ventilated area[1]Tightly sealed to prevent solvent evaporation

Table 2: Stability Data for Quizalofop-ethyl

FormConditionDurationReference
Solid 50°C90 days[2]
In Organic Solvents 40°C90 days[2]
Stock Solution (Acetonitrile) Refrigerated (~4°C)95 days[3][4]
Calibration Solutions Refrigerated (~4°C)1 month[3][4]
Light Sensitivity Ambient LightDT50 = 10-30 days[2]
pH Stability pH 3-7Stable[2]

Experimental Protocols

Protocol: Preparation of Standard Solutions

Objective: To accurately prepare stock and working standard solutions of this compound for use as calibrants in analytical assays.

Materials:

  • This compound certified reference material

  • High-purity acetonitrile (HPLC or analytical grade)[3][4]

  • Class A volumetric flasks and calibrated pipettes[3]

  • Analytical balance

  • Sonicator and vortex mixer

  • Amber glass storage vials with Teflon-lined screw caps[3]

Methodology:

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Allow the sealed container of solid this compound to equilibrate to ambient laboratory temperature before opening.

    • Accurately weigh approximately 5 mg of the standard into a 5 mL volumetric flask.[3][4]

    • Add about 3-4 mL of acetonitrile to the flask.

    • Vortex and sonicate the flask until the solid material is completely dissolved.[3][4]

    • Allow the solution to return to room temperature.

    • Carefully add acetonitrile to the calibration mark on the neck of the flask.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled amber vial and store under refrigeration (~4°C).[3]

  • Working Standards Preparation:

    • Prepare intermediate and working standards through serial dilution of the stock solution.

    • For example, to prepare a 10 µg/mL intermediate standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.

    • Use this intermediate standard to prepare a calibration curve by diluting it further to achieve the desired concentration range for your analytical method.

    • Store all working solutions under the same conditions as the stock solution.

Visualizations

troubleshooting_workflow start Inconsistent Analytical Results check_solution_age Are working solutions freshly prepared? start->check_solution_age prepare_fresh Prepare fresh working solutions check_solution_age->prepare_fresh No check_stock_age Is stock solution within stability period (95 days)? check_solution_age->check_stock_age Yes prepare_fresh->check_stock_age prepare_new_stock Prepare new stock solution check_stock_age->prepare_new_stock No check_storage Verify proper storage (refrigerated, protected from light) check_stock_age->check_storage Yes prepare_new_stock->check_storage check_equipment Verify equipment calibration (pipettes, balance) check_storage->check_equipment resolve Problem Resolved check_equipment->resolve

Caption: Troubleshooting workflow for inconsistent analytical results.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Equilibrate and accurately weigh solid standard dissolve 2. Dissolve in solvent within volumetric flask weigh->dissolve mix 3. Vortex and sonicate until fully dissolved dissolve->mix dilute 4. Dilute to final volume mix->dilute store_stock 5. Transfer to amber vial and store at ~4°C dilute->store_stock serial_dilute 6. Perform serial dilutions from stock solution store_stock->serial_dilute store_working 7. Store working solutions under same conditions serial_dilute->store_working

Caption: Experimental workflow for preparing standard solutions.

degradation_pathway parent This compound metabolite Quizalofop-d3 Acid parent->metabolite Hydrolysis

References

Technical Support Center: Troubleshooting Poor Recovery of Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of Quizalofop-ethyl-d3 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound?

Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include:

  • Suboptimal Extraction: Inefficient extraction from the sample matrix is a primary cause. This can be due to the wrong choice of solvent, improper pH, or an unsuitable extraction technique.

  • Degradation of the Analyte: Quizalofop-ethyl is susceptible to degradation under certain conditions. For instance, it can hydrolyze to its acid form, quizalofop acid, particularly in alkaline environments.[1][2]

  • Matrix Effects: Components of the sample matrix (e.g., soil, plant tissue, biological fluids) can interfere with the extraction and detection of the analyte, leading to suppression or enhancement of the analytical signal.

  • Improper Sample Preparation: Inadequate homogenization, incorrect sample weight, or improper storage can all contribute to low recovery rates.

  • Instrumental Issues: Problems with the analytical instrument, such as a contaminated column, detector malfunction, or incorrect method parameters, can lead to inaccurate quantification.

Q2: Which extraction solvents are recommended for this compound?

The choice of extraction solvent is critical for achieving good recovery. Acetonitrile is a commonly used and effective solvent for extracting Quizalofop-ethyl from various matrices like soil and agricultural products.[1][3][4][5] Other solvents that have been used include:

  • Dichloromethane[4]

  • Methanol[4]

  • Ethyl acetate[4]

For some matrices, using acidified acetonitrile (e.g., with 1% acetic acid) can improve recovery, especially since Quizalofop-ethyl is more stable in acidic conditions.[1]

Q3: How does pH affect the stability and recovery of this compound?

Quizalofop-ethyl is known to be more stable in acidic to neutral conditions and can degrade in alkaline environments.[1] Therefore, maintaining an acidic pH during extraction can prevent hydrolysis to quizalofop acid and improve recovery.[1] For soil samples, extraction with a mixture of acetonitrile and 6% phosphoric acid in water has been shown to be effective.[3][5]

Troubleshooting Guide

Problem: Low recovery of this compound in spiked samples.

This is a common issue that indicates a problem with the analytical method. The following steps can help identify and resolve the cause.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Recovery of this compound check_standards 1. Verify Standard and Spiking Solution Integrity start->check_standards check_extraction 2. Evaluate Extraction Procedure check_standards->check_extraction Standards OK resolve Problem Resolved check_extraction->resolve Recovery Improved degradation Suspect Degradation check_extraction->degradation Recovery Still Low check_cleanup 3. Assess Clean-up Step check_cleanup->resolve Recovery Improved matrix_effects Consider Matrix Effects check_cleanup->matrix_effects Recovery Still Low check_instrument 4. Investigate Instrumental Performance check_instrument->resolve Recovery Improved degradation->check_cleanup Adjust pH/Solvent matrix_effects->check_instrument Use Matrix-Matched Standards

Caption: Troubleshooting workflow for poor this compound recovery.

Step-by-Step Troubleshooting:

  • Verify Standard and Spiking Solution Integrity:

    • Question: Are your standard and spiking solutions fresh and correctly prepared?

    • Action: Prepare fresh standard and spiking solutions from a reliable source of this compound. Use a different solvent to dissolve the standard to rule out solvent degradation.

    • Rationale: Old or improperly stored standards can degrade, leading to inaccurate spiking levels and the appearance of low recovery.

  • Evaluate Extraction Procedure:

    • Question: Is your extraction method efficient for your sample matrix?

    • Action:

      • Review your choice of extraction solvent. Consider switching to or optimizing the concentration of acetonitrile.

      • Ensure the pH of your extraction solvent is acidic.[1] For soil, a mixture of acetonitrile and phosphoric acid is recommended.[3][5]

      • Optimize the extraction time and agitation method (e.g., shaking, sonication).

    • Rationale: The analyte must be efficiently partitioned from the sample matrix into the solvent.

  • Assess Clean-up Step:

    • Question: Is the clean-up step causing a loss of the analyte?

    • Action: Analyze the waste fractions from your clean-up procedure (e.g., solid-phase extraction washings) to see if the analyte is being discarded.

    • Rationale: A clean-up step that is too aggressive or not selective enough can remove the target analyte along with the interferences.

  • Investigate Instrumental Performance and Matrix Effects:

    • Question: Are there instrumental issues or matrix effects suppressing the signal?

    • Action:

      • Prepare matrix-matched standards and compare the response to solvent-based standards. A significant difference suggests matrix effects.

      • Inject a known concentration of the standard directly into the instrument to verify its performance.

      • Clean the instrument's injection port, column, and detector.

    • Rationale: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer, leading to a lower-than-expected signal.

Quantitative Data Summary

The following table summarizes expected recovery rates based on different extraction methods and matrices.

MatrixExtraction MethodKey ParametersAverage Recovery (%)Reference
Adzuki Bean & SoilQuEChERSAcetonitrile extraction88.7 - 116.2[4]
BeansModified QuEChERSAcetonitrile:acetic acid (99:1, v/v)92.4 - 117.8[1]
SoilShakingAcetonitrile - 6% phosphoric acid in water (80:20, v/v)>85 (implied)[3][5]
Onion & SoilNot specifiedNot specified>85[6]

Experimental Protocols

1. Sample Extraction from Soil (based on EPA method) [3][5]

  • Weigh 5 g of the soil sample into a centrifuge tube.

  • Add 20 mL of an extraction solvent mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v).

  • Shake vigorously for a specified period (e.g., 30 minutes).

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant for analysis.

2. QuEChERS Method for Plant Material (Optimized) [1][4]

  • Homogenize 5-10 g of the plant sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).

  • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed for 5-10 minutes.

  • Take an aliquot of the supernatant for clean-up or direct analysis.

Potential Degradation Pathway

Quizalofop-ethyl can degrade through hydrolysis of the ethyl ester to form quizalofop acid. Further degradation can involve cleavage of the ether bond.

DegradationPathway Quizalofop_ethyl Quizalofop-ethyl Quizalofop_acid Quizalofop acid Quizalofop_ethyl->Quizalofop_acid Hydrolysis Phenolic_compounds Phenolic Compounds Quizalofop_acid->Phenolic_compounds Cleavage

References

Enhancing extraction efficiency of Quizalofop-ethyl-d3 from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Quizalofop-ethyl-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analytical experiments?

A1: this compound is a deuterated form of the herbicide Quizalofop-ethyl. In analytical chemistry, deuterated compounds are frequently used as internal standards.[1][2] Because they are chemically almost identical to the analyte of interest (the non-deuterated form), they exhibit very similar behavior during sample extraction, cleanup, and chromatographic analysis.[3] The key difference is their higher mass, which allows them to be distinguished by a mass spectrometer. Using this compound as an internal standard helps to correct for analyte loss during sample preparation and to compensate for matrix effects, which can suppress or enhance the instrument's signal.[4][5] This leads to more accurate and precise quantification of Quizalofop-ethyl in the sample.[3]

Q2: Which extraction techniques are most effective for Quizalofop-ethyl from complex matrices?

A2: The most commonly reported and effective techniques for extracting Quizalofop-ethyl and similar herbicides from complex matrices like soil, water, and agricultural products are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for its simplicity, speed, and low solvent consumption.[6][7] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][8]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for extracting and cleaning up analytes from liquid samples.[9][10] It allows for high recovery and concentration of the target compound, making it suitable for trace-level analysis.[9][11]

  • Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples, combining extraction and cleanup into a single step.[12]

Q3: What are "matrix effects," and how can they affect my results?

A3: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[13][14] These effects can manifest as either signal suppression (lower analyte response) or signal enhancement (higher analyte response), leading to inaccurate quantification.[14] The complexity of the matrix (e.g., high content of fats, pigments, or organic acids) often correlates with the severity of matrix effects.[13] Using a deuterated internal standard like this compound is a primary strategy to compensate for these effects, as the standard is affected in the same way as the analyte.[4][5]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and analysis of this compound.

Issue 1: Low Analyte Recovery

Q: I am experiencing low recovery of this compound and the target analyte. What are the potential causes and solutions?

A: Low recovery can stem from several factors throughout the experimental workflow.[15] Use the following decision tree and table to diagnose and resolve the issue.

G start Start: Low Recovery Observed extraction Is the extraction solvent appropriate for the analyte and matrix? start->extraction ph Is the sample pH optimized? extraction->ph Yes sol_extraction Solution: - Switch to a solvent of appropriate polarity (e.g., Acetonitrile). - Add acid to improve extraction from soil/plant matrices. - Increase solvent volume or perform multiple extractions. extraction->sol_extraction No cleanup Is the cleanup step causing analyte loss? ph->cleanup Yes sol_ph Solution: - Adjust sample pH to ensure Quizalofop-ethyl is in a neutral state for better partitioning into organic solvents. ph->sol_ph No evaporation Is the analyte degrading during solvent evaporation? cleanup->evaporation Yes sol_cleanup Solution: - Check SPE sorbent type and elution solvent. - For d-SPE, ensure sorbent is not too strong. - Reduce amount of cleanup sorbent. cleanup->sol_cleanup No end Problem Resolved evaporation->end Yes sol_evaporation Solution: - Use a gentle stream of nitrogen. - Avoid excessive heat during evaporation. - Add a keeper solvent if necessary. evaporation->sol_evaporation No sol_extraction->ph sol_ph->cleanup sol_cleanup->evaporation sol_evaporation->end

Caption: Troubleshooting workflow for low analyte recovery.

Potential Cause Recommended Solution Explanation
Inappropriate Extraction Solvent Use acetonitrile, especially for QuEChERS. For soil, an acidified acetonitrile solution (e.g., with 1% acetic acid or 6% phosphoric acid) can improve efficiency.[8][16]Quizalofop-ethyl is soluble in moderately polar organic solvents. Adding acid can help desorb the analyte from active sites in soil and plant matrices and ensure it remains in its ethyl form, as it can decompose in alkaline conditions.[8]
Suboptimal pH For liquid-liquid or solid-phase extraction from water samples, adjust the pH to be neutral or slightly acidic.The analyte's charge state affects its solubility and interaction with SPE sorbents. Maintaining a neutral form is crucial for efficient extraction with reversed-phase sorbents.
Analyte Loss During Cleanup If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte. For d-SPE, sorbents like graphitized carbon black (GCB) can sometimes remove planar analytes like Quizalofop-ethyl. Use with caution or choose an alternative like Z-Sep.[7]Insufficient conditioning prevents proper interaction between the sorbent and sample. An elution solvent that is too weak will result in incomplete recovery. Some cleanup sorbents have strong affinity for certain analyte structures.
Analyte Degradation Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen and a water bath set to a moderate temperature (e.g., <40°C).Quizalofop-ethyl can be susceptible to thermal degradation.[15] Aggressive evaporation can lead to significant loss of the analyte before analysis.
Issue 2: High Variability in Results and Poor Reproducibility

Q: My results are not consistent between replicate samples. What could be causing this variability?

A: Poor reproducibility is often linked to inconsistent sample processing or significant, uncorrected matrix effects.

G start Start: High Variability Observed is_check Are you using a deuterated internal standard (IS)? start->is_check is_add Is the IS added at the very beginning of sample preparation? is_check->is_add Yes sol_is_check Solution: Incorporate this compound as an internal standard to correct for variations in extraction and matrix effects. is_check->sol_is_check No homogenization Is the sample thoroughly homogenized before taking a subsample? is_add->homogenization Yes sol_is_add Solution: Add the IS before any extraction or cleanup steps to ensure it experiences the same conditions and potential losses as the analyte. is_add->sol_is_add No end Problem Resolved homogenization->end Yes sol_homogenization Solution: Ensure solid samples are finely ground and well-mixed. Ensure liquid samples are vortexed or shaken before aliquoting. homogenization->sol_homogenization No sol_is_check->is_add sol_is_add->homogenization sol_homogenization->end

Caption: Troubleshooting workflow for high result variability.

Potential Cause Recommended Solution Explanation
No Internal Standard (IS) Always use a stable isotope-labeled internal standard, such as this compound.[4]An IS is crucial for high-quality quantitative analysis. It co-elutes with the analyte and helps normalize variations from sample to sample, including injection volume inconsistencies and matrix-induced signal fluctuations.[3]
Inconsistent Sample Homogeneity For solid samples (soil, tissues), ensure they are finely ground and thoroughly mixed before weighing. For liquid samples, vortex or shake well before taking an aliquot.If the analyte is not evenly distributed throughout the matrix, different subsamples will contain different concentrations, leading to high relative standard deviations (RSDs).
Variable Matrix Effects Prepare matrix-matched calibration standards. This involves spiking known concentrations of the analyte and IS into a blank matrix extract.If the matrix effect is not consistent across different samples (e.g., from different sources), a simple solvent-based calibration curve will be inaccurate. Matrix-matched calibrants help to mimic the analytical conditions of the actual samples.[16]

Quantitative Data Summary

The following tables summarize typical performance data for Quizalofop-ethyl extraction from various matrices. These values can serve as a benchmark for your own experiments.

Table 1: Recovery of Quizalofop-ethyl using Different Extraction Methods

Matrix Extraction Method Extraction Solvent Average Recovery (%) RSD (%) Reference
Adzuki Bean, SoilQuEChERSAcetonitrile88.7 - 116.20.82 - 4.39[6]
Agricultural ProductsQuEChERS (EN)Acetonitrile70 - 120<20[7]
BeansModified QuEChERSAcetonitrile with Acetic Acid92.4 - 117.80.35 - 4.36[17]
WaterSolid-Phase ExtractionDichloromethane-Methanol90 - 98N/A[9]
Tobacco LeafMSPDAcetonitrile89.0 - 91.62.9 - 3.9[12]
TeaMSPDAcetonitrile88.1 - 95.01.7 - 5.4[12]

Table 2: Method Detection and Quantification Limits

Matrix Analyte LOD (mg/kg) LOQ (mg/kg) Reference
Adzuki Bean, Plant, SoilQuizalofop-p-ethyl0.005 - 0.0080.015 - 0.02[6]
Agricultural ProductsQuizalofop-ethyl0.00750.01[7]
SoilQuizalofop-p-ethyl0.0010.005[18]
BeansQuizalofop-p-ethyl0.003N/A[17]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for Soil and Agricultural Products

This protocol is adapted from established methods for Quizalofop-ethyl analysis.[6][7][8]

  • Sample Preparation:

    • Homogenize 10-15 g of the sample (e.g., soil, ground produce).

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Spike the sample with an appropriate volume of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of water (if the sample is dry, like soil).

    • Add 10 mL of acetonitrile (preferably containing 1% acetic acid).[8]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7]

    • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add d-SPE sorbent (e.g., 75 mg Z-Sep or a combination of 150 mg MgSO₄ and 25 mg PSA).[7]

    • Vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_cleanup 3. d-SPE Cleanup cluster_final 4. Final Preparation prep1 Homogenize 10-15 g Sample prep2 Weigh 5 g into 50 mL Tube prep1->prep2 prep3 Spike with IS (this compound) prep2->prep3 ext1 Add 10 mL Water (if needed) prep3->ext1 ext2 Add 10 mL Acetonitrile (1% Acetic Acid) ext1->ext2 ext3 Add QuEChERS Salts ext2->ext3 ext4 Shake 1 min, Centrifuge 5 min ext3->ext4 clean1 Take 1.5 mL Supernatant ext4->clean1 clean2 Add d-SPE Sorbent (e.g., Z-Sep) clean1->clean2 clean3 Vortex 1 min, Centrifuge 5 min clean2->clean3 final1 Filter Supernatant (0.22 µm) clean3->final1 final2 Transfer to Vial final1->final2 final3 LC-MS/MS Analysis final2->final3

Caption: General workflow for QuEChERS extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guide based on methods for extracting aryloxyphenoxypropionate herbicides from water.[9]

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.

    • Adjust the sample pH to ~7.0.

    • Spike the sample with the this compound internal standard.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., 500 mg).

    • Condition the cartridge sequentially with 5 mL of elution solvent (e.g., dichloromethane-methanol), 5 mL of methanol, and 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the entire water sample through the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).

  • Washing and Elution:

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10-20 minutes.

    • Elute the analytes with 8-10 mL of an appropriate solvent (e.g., dichloromethane-methanol, 80:20, v/v).[9]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 1 mL) of mobile phase or a suitable solvent for LC-MS/MS analysis.

References

Dealing with Quizalofop-ethyl-d3 peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing for Quizalofop-ethyl-d3 in chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian curve. Peak tailing is a common distortion where the peak's trailing edge is broader than its leading edge.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method.[2]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The calculation, as defined by the USP, involves measuring the peak width at 5% of its height.[3]

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf > 1.0: The peak is tailing.

  • Tf > 1.2: Indicates significant tailing that may require troubleshooting.[2]

  • Tf < 1.0: The peak is "fronting."

Q2: Why is my this compound peak tailing? What is the primary chemical cause?

The most common cause of peak tailing for this compound is a secondary chemical interaction between the analyte and the stationary phase.[1] Quizalofop-ethyl contains basic nitrogen atoms in its quinoxaline structure.[4][5] In reversed-phase chromatography using silica-based columns (like C18 or C8), the silica surface contains residual silanol groups (Si-OH).[6]

At a mid-range pH, these silanol groups can become ionized (Si-O⁻), creating negatively charged, highly active sites.[3] The positively charged (protonated) basic sites on the this compound molecule can then interact strongly with these ionized silanols.[7] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and elute more slowly, resulting in a tailing peak.[1]

Below is a diagram illustrating this unwanted interaction.

Figure 1. Interaction between basic analyte and active silanol sites.
Q3: How can I use the mobile phase to fix peak tailing for this compound?

Optimizing the mobile phase is one of the most effective ways to reduce peak tailing for basic compounds.[6]

  • Lower the pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to lower the pH to around 3.0 is a highly effective strategy. At this low pH, the residual silanol groups are protonated (Si-OH) and thus electrically neutral, which prevents the strong ionic interaction with the analyte.

  • Use a Buffer: Incorporating a buffer, such as 10-25 mM ammonium formate or ammonium acetate, can help control the pH and mask the activity of silanol groups.[7][8] The positively charged ammonium ions can also compete with the analyte for interaction with any ionized silanols, further improving peak shape.[7]

Q4: What column and hardware parameters should I investigate?

If mobile phase adjustments are insufficient, the column and HPLC/UHPLC system hardware are the next areas to check.

  • Column Choice:

    • Use End-capped Columns: Modern, high-purity silica columns that are "end-capped" are designed to minimize peak tailing.[1][8] End-capping treats the silica surface to chemically convert most of the active silanol groups into less reactive ones.[8]

    • Consider Alternative Phases: For persistent issues, columns with alternative stationary phases like polar-embedded or charged surface hybrid (CSH) phases offer better shielding against silanol interactions.[2]

  • Column Condition:

    • Degradation: Columns degrade over time, especially when exposed to harsh pH conditions or complex sample matrices. An old or contaminated column can exhibit increased peak tailing.[2] Consider flushing it with a strong solvent or replacing it.[2]

    • Voids/Blockages: A void at the column inlet or a blocked frit can distort peak shape. This is often accompanied by a change in backpressure.[1] Using a guard column can help extend the life of the analytical column.

  • System Hardware (Extra-Column Effects):

    • Tubing and Connections: Excessive dead volume in the system can cause band broadening and tailing.[1] Ensure all fittings are secure and use tubing with the shortest length and smallest inner diameter practical for your system.[3]

Troubleshooting Workflow

If you observe peak tailing for this compound, follow this systematic troubleshooting guide to identify and resolve the root cause.

start Peak Tailing Observed (Tf > 1.2) check_mobile_phase 1. Check Mobile Phase start->check_mobile_phase is_acidic Is pH low (~3) and/or buffer present? check_mobile_phase->is_acidic add_acid Action: Add 0.1% Formic Acid or Ammonium Formate is_acidic->add_acid No check_column 2. Check Column is_acidic->check_column Yes resolved Problem Resolved add_acid->resolved is_endcapped Is column end-capped and in good condition? check_column->is_endcapped flush_column Action: Flush with strong solvent. Consider replacing if old. is_endcapped->flush_column No / Poor Condition check_sample 3. Check Sample & Injection is_endcapped->check_sample Yes use_bds_column Action: Switch to a base-deactivated (BDS) or polar-embedded column. flush_column->use_bds_column use_bds_column->resolved is_overloaded Is concentration too high? Is injection solvent matched? check_sample->is_overloaded dilute_sample Action: Dilute sample or reduce injection volume. Match solvent to mobile phase. is_overloaded->dilute_sample Yes check_system 4. Check System Hardware is_overloaded->check_system No dilute_sample->resolved has_dead_volume Are there loose fittings or long/wide tubing? check_system->has_dead_volume fix_fittings Action: Check all fittings. Use shorter, narrower ID tubing. has_dead_volume->fix_fittings Yes has_dead_volume->resolved No fix_fittings->resolved

Figure 2. A step-by-step workflow for troubleshooting peak tailing.

Data & Protocols

Quantitative Data: Effect of Mobile Phase Additives

The choice of mobile phase additive can have a significant impact on peak shape for basic compounds like this compound. The table below illustrates typical results when analyzing a basic compound on a standard C18 column.

Mobile Phase CompositionTailing Factor (Tf)Resolution (Rs) with a Neighboring PeakComments
50:50 Acetonitrile:Water2.11.3Severe tailing observed due to strong silanol interactions. Poor resolution.[1]
50:50 Acetonitrile:Water + 0.1% Formic Acid 1.22.1Significant improvement. Silanols are protonated, reducing secondary interactions.[8]
50:50 Acetonitrile:Water + 10mM Ammonium Formate 1.12.3Excellent peak symmetry. The buffer controls pH and masks residual silanol activity effectively.[7][9]
Example Experimental Protocol: LC-MS/MS Analysis

This protocol provides a typical starting point for the analysis of this compound, consistent with methods used for its non-deuterated analogue.[10][11][12]

  • Sample Preparation:

    • Extract the sample using a QuEChERS-based method or solid-liquid extraction with acetonitrile.[10][12]

    • Dilute the final extract in a solvent that matches the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[2] This prevents peak distortion caused by solvent mismatch.[2]

  • LC-MS/MS System & Conditions:

    • LC System: UHPLC or HPLC system capable of binary gradient elution.

    • Column: A high-quality, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[11]

    • Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 10% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 10% B

      • 12.0 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole MS.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[13]

    • MRM Transitions (Example):

      • This compound: Since the deuterium label is on the ethyl group, the precursor ion mass will be +3 compared to the unlabeled compound. A possible transition would be m/z 376 -> 302 (This is an illustrative transition; it must be optimized experimentally). For the non-deuterated form, a common transition is m/z 373 -> 299.[11]

References

Minimizing degradation of Quizalofop-ethyl-d3 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Quizalofop-ethyl-d3 during sample preparation and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Presence of Quizalofop-acid-d3 Peak in a Freshly Prepared Standard Solution

Question: I have prepared a fresh standard solution of this compound, but I am observing a significant peak corresponding to Quizalofop-acid-d3 in my chromatogram. What could be the cause?

Answer: The premature hydrolysis of this compound to its acid form can occur due to several factors during standard preparation. Here are the potential causes and solutions:

  • Alkaline Conditions: Quizalofop-ethyl is an ester and is highly susceptible to hydrolysis under alkaline conditions[1]. The presence of any basic residue in your glassware or solvents can catalyze this degradation.

    • Solution: Ensure all glassware is thoroughly rinsed with a slightly acidic solution (e.g., 0.1% formic acid in a suitable solvent) and then with the solvent used for standard preparation. Use high-purity, neutral, or slightly acidic solvents.

  • Contaminated Solvents: The solvent used for preparing the standard may be contaminated with water or have a basic pH.

    • Solution: Use fresh, HPLC-grade or MS-grade solvents. If preparing aqueous solutions, use freshly prepared, deionized water and buffer it to a slightly acidic pH (e.g., pH 3-6).

  • Storage of Stock Solutions: Even in high-purity solvents, gradual hydrolysis can occur over time, especially if the solution is not stored properly.

    • Solution: Prepare fresh stock solutions regularly. Store stock solutions in a refrigerator at approximately 4°C[2]. For longer-term storage, keep them in a freezer at or below -16°C[3].

Issue 2: Low Recovery of this compound in Spiked Samples

Question: I am getting consistently low recovery for my internal standard, this compound, when I spike it into my sample matrix before extraction. What are the likely reasons for this?

Answer: Low recovery of this compound during sample preparation is often due to degradation. The two primary degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis during Extraction: The pH of your extraction solvent and sample matrix can significantly impact the stability of the ester.

    • Solution: Acidify your extraction solvent. A common and effective extraction solvent for Quizalofop-ethyl in soil is a mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v)[4]. The acidic conditions help to keep the analyte in its protonated form and minimize hydrolysis.

  • Photodegradation: Quizalofop-ethyl is unstable to light, with a reported half-life (DT50) of 10-30 days under light exposure[5]. Laboratory lighting can contribute to this degradation during sample processing.

    • Solution: Work with amber-colored vials or wrap your glassware in aluminum foil to protect the samples from light. Minimize the exposure of samples and extracts to direct light.

  • Elevated Temperature: Higher temperatures can accelerate the rate of both hydrolysis and other degradation pathways.

    • Solution: Keep your samples and extracts cool during the entire sample preparation process. Use refrigerated centrifuges and avoid leaving samples at room temperature for extended periods.

Issue 3: Inconsistent Results and Poor Peak Shape

Question: My analytical results for this compound are not reproducible, and I am observing peak tailing in my chromatograms. What could be the problem?

Answer: Inconsistent results and poor peak shape, such as tailing, can be indicative of on-column degradation, issues with the chromatographic system, or the presence of co-eluting matrix components.

  • On-Column Degradation: If the mobile phase is not sufficiently acidic, hydrolysis can occur on the analytical column, leading to peak tailing and the appearance of the Quizalofop-acid-d3 peak.

    • Solution: Ensure your mobile phase is adequately acidified. For example, using a mobile phase of water and acetonitrile both containing 0.1% formic acid is a common practice for the analysis of similar compounds[1].

  • Chromatographic System Issues: Peak tailing can also be caused by problems with the HPLC/UHPLC system itself.

    • Solution: Check for and resolve any of the following common issues:

      • Partially blocked column frit.

      • Column contamination.

      • Improperly installed column.

      • Mismatched solvent strength between the injection solvent and the mobile phase[6].

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to inconsistent results.

    • Solution: Incorporate a clean-up step after extraction. Dispersive solid-phase extraction (dSPE) with C18 sorbent can be used to remove interfering matrix components[7].

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound?

A1: The primary degradation product of this compound is its corresponding carboxylic acid, Quizalofop-acid-d3, which is formed through the hydrolysis of the ethyl ester group. Other potential degradation products that have been identified for the non-deuterated form in water include dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA)[7]. The degradation pathways for the deuterated analog are expected to be the same.

Q2: What is the expected stability of this compound in standard solutions?

A2: Stock solutions of Quizalofop-p-ethyl in acetonitrile or methanol, when stored refrigerated at 4°C, have been shown to be stable for up to 95 days. Calibration solutions are stable for at least one month under the same refrigerated conditions[2]. It is best practice to store standards at -20°C for long-term stability[3].

Q3: How can I minimize photodegradation during sample preparation?

A3: To minimize photodegradation, it is crucial to protect your samples from light. Use amber glass vials or tubes for sample collection, extraction, and storage. If amber glassware is not available, wrap your containers with aluminum foil. Perform sample preparation steps in an area with subdued lighting, avoiding direct sunlight or strong fluorescent lighting.

Q4: What are the ideal pH conditions for sample extraction and analysis?

A4: Quizalofop-ethyl is stable at a pH range of 3-7[5]. During extraction, it is recommended to use an acidified solvent to maintain a pH below 7. For LC-MS analysis, a mobile phase with an acidic modifier like formic acid is recommended to ensure good peak shape and prevent on-column hydrolysis.

Q5: Are there alternative extraction methods if I suspect degradation with my current protocol?

A5: If you suspect that your current extraction method is causing degradation, you could explore milder techniques. Pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) are alternative methods that can use less harsh solvents and lower temperatures[8][9]. However, the standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with acidified acetonitrile is a well-established and validated method for the extraction of Quizalofop-ethyl and its metabolites from various matrices[7].

Data Summary

Table 1: Stability of Quizalofop-ethyl and its Metabolites in Solution

AnalyteSolution TypeStorage ConditionDurationStabilityReference
Quizalofop-p-ethylStock Solution (Acetonitrile)Refrigerated (4°C)95 daysStable[2]
Quizalofop-pStock Solution (Acetonitrile)Refrigerated (4°C)95 daysStable[2]
3-OH-quizalofop-acidStock Solution (Methanol)Refrigerated (4°C)95 daysStable[2]
Quizalofop-p-ethylCalibration SolutionRefrigerated (4°C)1 monthStable[2]
Quizalofop-p-ethylSample ExtractRefrigerated (4°C)7 daysStable[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil

This protocol is based on a validated method for the extraction of Quizalofop-p-ethyl and its metabolites from soil[4].

  • Weigh 5 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add the desired amount of this compound internal standard.

  • Add 20 mL of the extraction solvent (acetonitrile:6% phosphoric acid in water, 80:20 v/v).

  • Cap the tube and shake vigorously for 1 minute.

  • Place the tube on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 3-7) with another 20 mL of the extraction solvent.

  • Combine the supernatants.

  • Take an aliquot of the combined extract and dilute with an appropriate solvent (e.g., acetonitrile:water, 90:10 v/v) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Soil Sample (5g) add_is Add this compound Internal Standard sample->add_is add_solvent Add 20 mL Acidified Acetonitrile/Water add_is->add_solvent shake Shake (1 min) & Mechanical Shake (30 min) add_solvent->shake centrifuge Centrifuge (4000 rpm, 5 min) shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction combine_extracts Combine Supernatants repeat_extraction->combine_extracts dilute Dilute for Analysis combine_extracts->dilute lcms LC-MS/MS Analysis dilute->lcms

Caption: Experimental workflow for the extraction of this compound from soil samples.

degradation_pathway QPE_d3 This compound QA_d3 Quizalofop-acid-d3 QPE_d3->QA_d3 Hydrolysis (pH > 7) Other_DPs Other Degradation Products (e.g., CHQ, PPA) QPE_d3->Other_DPs Photodegradation (Light Exposure)

Caption: Primary degradation pathways of this compound.

References

Selecting the right internal standard for Quizalofop-ethyl analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Quizalofop-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable internal standard for the quantitative analysis of Quizalofop-ethyl?

A1: The ideal internal standard should be a compound that is structurally and chemically similar to Quizalofop-ethyl but does not interfere with its detection. The best choice is an isotopically labeled version of the analyte, such as Quizalofop-ethyl-d3 . This is because it will have nearly identical chromatographic retention times and ionization efficiencies, effectively compensating for matrix effects and variations in sample preparation and instrument response.

For Gas Chromatography (GC) analysis, di-n-octyl phthalate has been successfully used as an internal standard. For High-Performance Liquid Chromatography (HPLC), dibutyl phthalate has been employed. However, for LC-Mass Spectrometry (LC-MS/MS), an isotopically labeled standard is highly recommended for the most accurate results.

Q2: What are the key physicochemical properties to consider when selecting an internal standard for Quizalofop-ethyl analysis?

A2: When selecting a suitable internal standard, it is crucial to match its physicochemical properties as closely as possible to those of Quizalofop-ethyl. Key properties to consider include:

  • Molecular Weight: To ensure similar behavior during extraction and chromatography.

  • Solubility: The internal standard should have similar solubility in the extraction and mobile phase solvents as Quizalofop-ethyl.

  • Chromatographic Retention Time: The internal standard should elute near the analyte of interest without co-eluting.

  • Ionization Efficiency (for MS-based methods): The internal standard should have a similar ionization response to the analyte in the mass spectrometer source.

  • Chemical Stability: The internal standard must be stable throughout the entire analytical process.

Data Presentation: Comparison of Physicochemical Properties

PropertyQuizalofop-ethylDi-n-octyl phthalateDibutyl phthalate
Molecular Weight ( g/mol ) 372.80[1]390.56278.35
Water Solubility 0.4 mg/L at 20°CInsolubleSlightly soluble
Solubility in Organic Solvents Soluble in acetone, ethanol, xyleneSoluble in oilSoluble in most organic solvents
logP (Octanol-Water Partition Coefficient) 4.288.10~4.5

Q3: What are the common analytical techniques for Quizalofop-ethyl analysis?

A3: The most common analytical techniques for the determination of Quizalofop-ethyl residues are:

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Ultraviolet (UV) detection.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity.[4][5][6]

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (MS).[7][8][9]

LC-MS/MS is often preferred for its ability to provide confirmation of the analyte's identity and achieve low detection limits in complex matrices.[4][5][6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Quizalofop-ethyl.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and active sites on the column packing material. This can be pronounced for the acidic metabolite of Quizalofop-ethyl.- Mobile Phase Modification: Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase to reduce secondary interactions.[10] - Column Choice: Use a column with end-capping or a different stationary phase that is less prone to secondary interactions. - Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lower elution strength than the mobile phase.
Peak Fronting Column overload due to injecting too high a concentration of the analyte.- Dilute the Sample: Reduce the concentration of the sample injected onto the column. - Check Injection Volume: Ensure the injection volume is appropriate for the column dimensions and capacity.
Split Peaks A void or channel in the column packing material, or a partially blocked column frit.- Column Flushing: Try back-flushing the column to remove any blockage from the inlet frit. - Replace Column: If the problem persists, the column may be damaged and require replacement.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptom Possible Cause Recommended Solution
High Variability in Results (High %RSD) Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of Quizalofop-ethyl in the MS source, leading to inaccurate quantification.[11][12]- Use a Suitable Internal Standard: An isotopically labeled internal standard is the most effective way to compensate for matrix effects.[13] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[6] - Sample Preparation: Employ a robust sample clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.[6]
Low Analyte Recovery Inefficient extraction of Quizalofop-ethyl from the sample matrix or analyte loss during sample preparation steps.- Optimize Extraction: Ensure the extraction solvent is appropriate for the sample matrix and that the extraction time and technique are sufficient. - Check pH: The pH of the extraction solvent can influence the recovery of acidic analytes. - Minimize Evaporation Steps: If solvent evaporation is necessary, perform it at a low temperature to prevent analyte degradation.
Issue 3: Chromatographic Problems (Shifting Retention Times, Pressure Issues)
Symptom Possible Cause Recommended Solution
Retention Time Shifts - Mobile Phase Composition: Inconsistent mobile phase preparation or degradation. - Column Temperature: Fluctuations in the column oven temperature. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. - Use a Column Oven: Maintain a constant and stable column temperature. - Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run.
High Backpressure - Blocked Column Frit: Particulate matter from the sample or mobile phase blocking the column inlet frit. - Precipitation in the System: Buffer precipitation due to high organic solvent concentration.- Use a Guard Column: A guard column will protect the analytical column from particulates. - Filter Samples and Mobile Phase: Filter all samples and mobile phases before use. - Flush the System: Flush the system with a solvent that can dissolve the potential precipitate.
Low Backpressure A leak in the system.- Check Fittings: Inspect all fittings for leaks and tighten as necessary. - Inspect Pump Seals: Worn pump seals can cause leaks and pressure fluctuations.

Experimental Protocols

Detailed LC-MS/MS Method for Quizalofop-ethyl in Soil

This protocol is based on a validated method for the determination of Quizalofop-ethyl and its metabolites in soil.[4][5]

1. Sample Preparation (QuEChERS-based)

  • Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add the internal standard solution.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing MgSO₄ and PSA (Primary Secondary Amine).

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Analysis

  • LC System: Agilent 1260 Infinity II or equivalent.[11]

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Quizalofop-ethyl from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quizalofop-ethyl (Quantifier): m/z 373.0 → 299.0[4]

    • Quizalofop-ethyl (Qualifier): m/z 375.0 → 300.9[4]

Data Presentation: Typical Analytical Performance

ParameterTypical ValueReference
Retention Time ~8.00 min (HPLC-DAD)[2]
Recovery 88.7 - 116.2%[11]
Precision (%RSD) 0.82 - 4.39%[11]
Limit of Quantification (LOQ) 0.005 - 0.04 mg/kg[2][4]

Visualizations

Logical Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for Quantitative Analysis of Quizalofop-ethyl ideal_is Ideal Internal Standard: Isotopically Labeled Analyte (e.g., this compound) start->ideal_is check_availability Check Commercial Availability and Cost-Effectiveness ideal_is->check_availability alternative_is Alternative Internal Standard: Structurally Similar Compound check_availability->alternative_is Not Available or Cost-Prohibitive validation Method Validation: - Linearity - Accuracy - Precision - Specificity check_availability->validation Available & Feasible properties_match Match Physicochemical Properties: - Molecular Weight - Solubility - Retention Time - Ionization Efficiency alternative_is->properties_match properties_match->validation end End: Reliable Quantitative Method validation->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable internal standard for Quizalofop-ethyl analysis.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample_collection 1. Sample Collection (e.g., Soil, Water, Crop) sample_prep 2. Sample Preparation - Homogenization - Weighing sample_collection->sample_prep extraction 3. Extraction (QuEChERS) - Add Internal Standard - Add Solvents & Salts - Shake & Centrifuge sample_prep->extraction cleanup 4. d-SPE Cleanup - Transfer Supernatant - Add Sorbents - Vortex & Centrifuge extraction->cleanup analysis 5. LC-MS/MS Analysis - Injection - Chromatographic Separation - Mass Spectrometric Detection cleanup->analysis data_processing 6. Data Processing - Peak Integration - Calibration Curve - Quantification analysis->data_processing reporting 7. Reporting - Final Concentration - Quality Control Data data_processing->reporting

Caption: A diagram showing the sequential steps involved in a typical experimental workflow for the analysis of Quizalofop-ethyl by LC-MS/MS.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Quizalofop-ethyl-d3 Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Quizalofop-ethyl and its deuterated analog, Quizalofop-ethyl-d3, is paramount for a variety of applications, from environmental monitoring to pharmacokinetic studies. This compound is commonly employed as an internal standard in mass spectrometry-based methods to ensure high accuracy. This guide provides a comprehensive comparison of the leading analytical methodologies for the detection of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparing Analytical Techniques

The choice of an analytical method for this compound detection is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrincipleTypical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-DAD High-Performance Liquid Chromatography with Diode-Array Detection0.01 - 0.03 mg/kg[1]Cost-effective, robust, widely availableLower sensitivity and selectivity compared to MS methods
LC-MS/MS Liquid Chromatography with Tandem Mass Spectrometry0.001 - 0.05 mg/kg[2]High sensitivity, high selectivity, suitable for complex matricesHigher equipment and operational costs
GC-MS/MS Gas Chromatography with Tandem Mass Spectrometry~0.00025 mg/kg[3]Excellent sensitivity and selectivity, suitable for volatile compoundsMay require derivatization for non-volatile analytes

Deep Dive: Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols for the most prominent techniques used for Quizalofop-ethyl and its deuterated analog.

Sample Preparation: QuEChERS Method

A popular and effective method for extracting pesticides from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample (e.g., soil, plant tissue).

  • Extraction: To a 50 mL centrifuge tube, add the homogenized sample, 10 mL of acetonitrile, and internal standards (including this compound). Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by HPLC-DAD, LC-MS/MS, or GC-MS/MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a cost-effective option for the quantification of Quizalofop-ethyl in less complex matrices.[1][4]

Instrumentation:

  • HPLC system with a diode-array detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis of Quizalofop-ethyl and its deuterated internal standard in complex samples.[2]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

Chromatographic Conditions:

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Parameters:

For the detection of Quizalofop-ethyl and this compound, Multiple Reaction Monitoring (MRM) is employed.

  • Quizalofop-ethyl:

    • Precursor Ion (m/z): 373.1

    • Product Ions (m/z): 299.0 (Quantifier), 271.0 (Qualifier)[5]

  • This compound (Inferred):

    • Precursor Ion (m/z): 376.1

    • Product Ions (m/z): 299.0 (Quantifier), 271.0 (Qualifier) (Note: The product ions for the deuterated standard are inferred based on the fragmentation of the non-deuterated compound, as specific literature values were not available. The fragmentation is expected to occur on a part of the molecule that does not contain the deuterium labels.)

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers an alternative with high sensitivity, particularly after a derivatization step to convert the analyte into a more volatile form.[3]

Instrumentation:

  • GC-MS/MS system.

  • A suitable capillary column (e.g., HP-5ms).

Derivatization and Analysis:

  • A common approach involves the hydrolysis of Quizalofop-ethyl to its corresponding acid, followed by methylation to form a more volatile derivative for GC analysis.[3]

  • The specific MRM transitions would be determined for the derivatized analyte.

Visualizing the Workflow

To better understand the logical flow of a typical analytical process for this compound detection, the following diagram illustrates the key stages from sample collection to data analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (DAD or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound detection.

Signaling Pathways and Logical Relationships

The primary mode of action for Quizalofop-ethyl is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. This enzyme is critical for fatty acid biosynthesis. The following diagram illustrates this inhibitory pathway.

Signaling_Pathway Q_ethyl Quizalofop-ethyl Inhibition Inhibition Q_ethyl->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) Fatty_Acid_Synth Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synth Disruption Disruption ACCase->Disruption Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synth->Membrane_Integrity Cessation Cessation Fatty_Acid_Synth->Cessation Plant_Growth Plant Growth Membrane_Integrity->Plant_Growth Inhibition->ACCase Disruption->Fatty_Acid_Synth Cessation->Plant_Growth

Caption: Inhibitory pathway of Quizalofop-ethyl on plant growth.

By carefully considering the performance characteristics and experimental requirements of each method, researchers can select the most appropriate approach for the reliable detection and quantification of this compound in their specific application.

References

Cross-Validation of Quizalofop-ethyl Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Quizalofop-ethyl is paramount for residue analysis, environmental monitoring, and formulation development. This guide provides a comprehensive cross-validation of common analytical methodologies for the quantification of Quizalofop-ethyl, with a special focus on the benefits of using a stable isotope-labeled internal standard, Quizalofop-ethyl-d3.

This document outlines and compares the performance of various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The inclusion of this compound as an internal standard in LC-MS/MS assays significantly enhances accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for Quizalofop-ethyl quantification depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of different validated methods.

MethodInternal StandardLinearity (r²)Accuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ)
LC-MS/MS This compound >0.99995-105%<15%0.0075 mg/kg[1]
HPLC-UVDi-n-octyl phthalate>0.9994.4-99.9%[2]<5%[2]0.04 mg/kg[2]
GC-FIDDi-n-octyl phthalateNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation in your laboratory.

Method 1: LC-MS/MS with this compound Internal Standard

This method is highly sensitive and selective, making it ideal for trace-level quantification in complex matrices.

Sample Preparation (QuEChERS Method) [1]

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add QuEChERS EN salts and shake vigorously.

  • Centrifuge and take an aliquot of the supernatant.

  • Add the internal standard, this compound.

  • Purify the extract using a suitable sorbent such as Z-SEP.[1]

  • The final extract is then diluted and injected into the LC-MS/MS system.

Chromatographic Conditions

  • Column: A C18 reversed-phase column is typically used.[3]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is common.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Injection Volume: 5 µL.[4]

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • MRM Transitions:

    • Quizalofop-ethyl: m/z 373.0 → 299.0 (quantifier), m/z 375.0 → 300.9 (qualifier).[5]

    • This compound: Specific transitions would be monitored to ensure no crosstalk with the unlabeled analyte.

Method 2: HPLC-UV

A robust and cost-effective method suitable for the analysis of formulations and samples with higher concentrations of Quizalofop-ethyl.

Sample Preparation

  • Extract the sample with a suitable solvent like acetonitrile.

  • Filter the extract to remove particulate matter.

  • Add the internal standard, for example, Di-n-octyl phthalate.[6]

  • Dilute the sample to fall within the calibration range.

Chromatographic Conditions [3][7]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and distilled water (4:1 v/v).[3][7]

  • Flow Rate: 1.5 mL/min.[3][7]

  • Detection: UV at 260 nm.[3][7][8]

Visualizing the Workflow and Cross-Validation Logic

To further clarify the experimental process and the logic behind cross-validation, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction IS_Spike Spike with this compound Extraction->IS_Spike Cleanup QuEChERS Cleanup IS_Spike->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Experimental workflow for this compound quantification by LC-MS/MS.

cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Method Selection LC_MS_IS LC-MS/MS with IS Linearity Linearity LC_MS_IS->Linearity Accuracy Accuracy LC_MS_IS->Accuracy Precision Precision LC_MS_IS->Precision LOQ LOQ LC_MS_IS->LOQ Selectivity Selectivity LC_MS_IS->Selectivity HPLC_UV HPLC-UV HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->LOQ HPLC_UV->Selectivity GC_FID GC-FID GC_FID->Linearity GC_FID->Accuracy GC_FID->Precision GC_FID->LOQ GC_FID->Selectivity Decision Optimal Method Linearity->Decision Accuracy->Decision Precision->Decision LOQ->Decision Selectivity->Decision

Figure 2: Logical framework for cross-validation of Quizalofop-ethyl quantification assays.

References

Inter-Laboratory Comparison of Quizalofop-ethyl Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the determination of Quizalofop-ethyl, with a focus on the principles of inter-laboratory comparison and method validation. While specific inter-laboratory comparison data for Quizalofop-ethyl-d3 is not publicly available, the data presented for Quizalofop-p-ethyl, the active enantiomer, is directly applicable to the analytical approaches for its deuterated analog, which is commonly used as an internal standard. The methodologies and validation data from collaborative studies serve as a benchmark for laboratories involved in the analysis of this herbicide.

Data from Collaborative Studies

Inter-laboratory studies, such as those organized by the Collaborative International Pesticides Analytical Council (CIPAC), provide a robust assessment of the performance of analytical methods across different laboratories. The following tables summarize the statistical evaluation of Quizalofop-p-ethyl determination in various formulations from a CIPAC collaborative study.[1][2] These studies are crucial for establishing the reliability and reproducibility of analytical methods.[3]

Table 1: Summary of Statistical Evaluation for Quizalofop-p-ethyl in Technical Concentrate (TC) [2]

ParameterTC-1TC-2
Number of Laboratories44
Mean Value (%)98.592.3
Repeatability Std. Dev. (Sr)0.40.3
Repeatability Rel. Std. Dev. (RSDr)0.4%0.3%
Reproducibility Std. Dev. (SR)0.90.7
Reproducibility Rel. Std. Dev. (RSDR)0.9%0.8%
Horwitz Value for RSDR1.4%1.5%

Table 2: Summary of Statistical Evaluation for Quizalofop-p-ethyl in Emulsifiable Concentrate (EC) [2]

ParameterEC-1EC-2
Number of Laboratories44
Mean Value (%)5.1210.2
Repeatability Std. Dev. (Sr)0.030.05
Repeatability Rel. Std. Dev. (RSDr)0.6%0.5%
Reproducibility Std. Dev. (SR)0.080.12
Reproducibility Rel. Std. Dev. (RSDR)1.6%1.2%
Horwitz Value for RSDR3.1%2.7%

These results demonstrate that the relative reproducibility standard deviation (RSDR) is below the calculated acceptable value based on the Horwitz curve, indicating the method's suitability for its intended purpose.[1][2]

Experimental Protocols

The following are outlines of established analytical methods for the determination of Quizalofop-p-ethyl. These methods can be adapted for the quantification of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Quizalofop-p-ethyl in Formulations [1][2]

  • Principle: The content of Quizalofop-p-ethyl is determined by normal phase HPLC on a chiral column, with UV detection at 237 nm, using external standardization.[1][2]

  • Apparatus:

    • High-performance liquid chromatograph with a UV detector.

    • Chiral column (e.g., CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm).[2]

  • Reagents:

    • Mobile phase: A suitable mixture of n-hexane and isopropanol.

    • Quizalofop-p-ethyl analytical standard.

  • Procedure:

    • Prepare standard solutions of Quizalofop-p-ethyl of known concentrations.

    • Accurately weigh a portion of the sample and dissolve it in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for the Quizalofop-p-ethyl peak in the sample solution should not deviate by more than 1.5% from that of the standard solution.[2]

    • Calculate the content of Quizalofop-p-ethyl in the sample by comparing the peak areas with those of the standard solutions.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis in Soil [4]

  • Principle: Residues of Quizalofop-p-ethyl and its metabolites are extracted from soil and quantified by LC-MS/MS. This method provides high selectivity and sensitivity.

  • Apparatus:

    • Liquid chromatograph coupled to a tandem mass spectrometer.

  • Extraction:

    • Soil samples (5 g) are extracted with a suitable solvent mixture.

  • LC-MS/MS Conditions:

    • The analysis is performed in multiple reaction monitoring (MRM) mode.

    • For Quizalofop-p-ethyl, the primary quantification transition is m/z 373.0 -> 299.0 in positive mode.[4] A confirmation transition is also monitored.[4]

  • Validation: Method validation demonstrates acceptable recoveries and no significant matrix effects. The limit of quantitation (LOQ) for Quizalofop-p-ethyl in soil is typically around 0.005 mg/kg.[4]

Alternative and Confirmatory Methods

For residue analysis, various sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed, followed by analysis using LC-MS/MS or gas chromatography-mass spectrometry (GC-MS).[5] The choice of method often depends on the matrix and the required sensitivity.

Visualizations

Inter_Laboratory_Comparison_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase A Selection of Test Material B Homogeneity and Stability Testing A->B C Distribution of Samples to Participating Labs B->C D Analysis of Samples by Participating Laboratories C->D E Collection of Results D->E F Statistical Analysis (e.g., ISO 5725) E->F G Identification of Outliers/Stragglers F->G H Final Report and Method Validation G->H Analytical_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing A Weighing of Sample B Dissolution/Extraction A->B C Dilution to Working Concentration B->C D Injection into HPLC/LC-MS C->D E Chromatographic Separation D->E F Detection (UV or MS/MS) E->F G Peak Integration and Identification F->G H Quantification using Calibration Curve G->H I Reporting of Results H->I

References

Navigating the Analytical Landscape of Quizalofop-ethyl: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Quizalofop-ethyl is paramount. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

The analysis of Quizalofop-ethyl, a selective post-emergence herbicide, and its metabolites is crucial for environmental monitoring, food safety, and metabolism studies. The accuracy and precision of the analytical methods employed are of utmost importance for reliable data. This guide delves into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), highlighting the impact of internal standards, including the deuterated analogue Quizalofop-ethyl-d3, on method performance.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Quizalofop-ethyl determination depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance of commonly employed techniques.

Analytical MethodMatrixInternal StandardAccuracy (% Recovery)Precision (RSD%)Key Advantages
HPLC-UV Commercial FormulationNone (External Standard)98.5 - 101.2< 1.5Cost-effective, simple, and rapid for high-concentration samples.[1]
HPLC-UV Commercial FormulationDibutyl phthalateNot explicitly stated, but method uses an internal standard for improved accuracy.[2]Not explicitly statedInternal standard compensates for injection volume variability.[2]
LC-MS/MS OnionNot specified94.4 - 99.9Intra-day: 0.1 - 2.3, Inter-day: 1.7 - 3.0High sensitivity and selectivity, suitable for complex matrices and residue analysis.
LC-MS/MS SoilNone (Matrix-matched standards)90 - 110< 15Capable of determining parent compound and metabolites simultaneously.[3]
LC-MS/MS Agricultural ProductsNone (Matrix-matched external calibration)70 - 120< 20Simultaneous determination of multiple herbicides.[4]
LC-MS/MS with this compound (Inferred) VariousThis compoundExpected to be high (>95%)Expected to be low (<10%)Mitigates matrix effects and compensates for analyte loss during sample preparation, leading to superior accuracy and precision.

Note: The performance of LC-MS/MS with this compound is inferred based on the established benefits of using stable isotope-labeled internal standards in mass spectrometry. While direct comparative studies were not identified in the search, the availability of a D3-Quizalofop-ethyl certified reference material underscores its intended use for achieving the highest level of accuracy.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for quantitative analysis. This approach, known as isotope dilution mass spectrometry, offers significant advantages over external standard and other internal standard methods.

Key Benefits:

  • Enhanced Accuracy: this compound behaves almost identically to the non-labeled analyte throughout sample extraction, cleanup, and chromatographic separation. This co-elution allows for the correction of analyte loss at every step, leading to highly accurate results.

  • Improved Precision: By normalizing the response of the analyte to that of the internal standard, variations in injection volume and instrument response are effectively canceled out, resulting in excellent precision.

  • Mitigation of Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. As the deuterated internal standard is similarly affected by the matrix, its use effectively compensates for these effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Quizalofop-ethyl.

HPLC-UV Method for Commercial Formulations

This method is suitable for the determination of Quizalofop-p-ethyl in its technical form and emulsion concentrate (EC) formulations.[1]

  • Sample Preparation:

    • Accurately weigh an amount of the sample equivalent to 50 mg of Quizalofop-p-ethyl.

    • Dissolve the sample in acetonitrile and dilute to a final volume of 25 mL.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with UV detector.

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and distilled water (80:20 v/v).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 20 µL.

LC-MS/MS Method for Residue Analysis in Soil

This method is designed for the sensitive determination of Quizalofop-p-ethyl and its metabolites in soil samples.[3][5]

  • Sample Extraction:

    • Weigh 5 g of the soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the remaining solid.

    • Combine the supernatants.

  • Sample Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.

  • LC-MS/MS Conditions:

    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Quizalofop-ethyl: e.g., m/z 373.1 → 299.1

      • Quizalofop-acid: e.g., m/z 345.1 → 299.1

      • This compound: (Hypothetical transition, would be slightly higher m/z than the parent compound)

Metabolic Pathway of Quizalofop-ethyl

Understanding the metabolic fate of Quizalofop-ethyl is essential for comprehensive residue analysis. In biological systems, Quizalofop-ethyl is rapidly hydrolyzed to its active metabolite, Quizalofop-acid.

Quizalofop-ethyl Metabolic Pathway Quizalofop-ethyl Quizalofop-ethyl Quizalofop-acid Quizalofop-acid Quizalofop-ethyl->Quizalofop-acid Hydrolysis Further_Metabolites Further Metabolites (e.g., conjugates) Quizalofop-acid->Further_Metabolites Conjugation LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection Homogenization 2. Homogenization Sample_Collection->Homogenization Spiking 3. Spiking with This compound Homogenization->Spiking Extraction 4. Extraction Spiking->Extraction Cleanup 5. Cleanup (SPE) Extraction->Cleanup LC_Separation 6. LC Separation Cleanup->LC_Separation MSMS_Detection 7. MS/MS Detection LC_Separation->MSMS_Detection Quantification 8. Quantification (Analyte/IS Ratio) MSMS_Detection->Quantification Reporting 9. Reporting Quantification->Reporting

References

A Comparative Guide to the Analysis of Quizalofop-ethyl: Isotope Dilution Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Quizalofop-ethyl, a selective post-emergence herbicide. We will delve into the principles and performance of Isotope Dilution Mass Spectrometry (IDMS) using Quizalofop-ethyl-d3 and compare it with established techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This objective analysis, supported by experimental data from various studies, aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with this compound

Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision. The core principle involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this instance).

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the determination of Quizalofop-ethyl, based on data from published studies. It is important to note that performance can vary depending on the sample matrix, instrumentation, and specific method parameters.

Parameter Isotope Dilution MS (IDMS) with this compound (Expected) LC-MS/MS HPLC-UV/DAD GC-MS/MS
Principle Mass spectrometry with a stable isotope-labeled internal standard.Liquid chromatography separation followed by mass spectrometric detection.Liquid chromatography separation with UV/Diode Array detection.Gas chromatography separation followed by mass spectrometric detection.
Linearity (r²) >0.99>0.99[1][2]>0.99[3][4][5]Not explicitly stated, but good linearity is a prerequisite for quantification.
Limit of Quantification (LOQ) Potentially lower due to reduced matrix effects.0.005 - 0.05 mg/kg[1][6]0.01 - 0.04 mg/kg[3][4]0.01 mg/kg
Limit of Detection (LOD) Potentially lower.0.001 - 0.0225 mg/kg[1][6]0.003 - 0.008 mg/kg[4]0.00025 mg/kg
Accuracy (Recovery %) Expected to be high and consistent across matrices.70-120%[2]88.7 - 117.8%[4][5]80-93%
Precision (RSD %) Expected to be very low.<20%[2]0.35 - 4.39%[4][5]1-7%
Matrix Effect Compensation ExcellentProne to matrix effects, may require matrix-matched standards.[1]Susceptible to interferences from co-eluting compounds.Can be affected by matrix components, but often less than LC-MS.
Selectivity Very HighHighModerateHigh
Internal Standard This compoundOften a structurally similar compound or none.Typically an external standard or a non-isotopic internal standard.[7]A non-isotopic internal standard is typically used.

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) using this compound (Generalized Protocol)

This protocol is a generalized representation of a typical IDMS workflow, as a specific validated method for this compound was not found in the available literature.

  • Sample Preparation:

    • Weigh a homogenized sample into a centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add extraction solvent (e.g., acetonitrile).

    • Homogenize and centrifuge the sample.

  • Sample Clean-up (e.g., QuEChERS or SPE):

    • Take an aliquot of the supernatant.

    • Add appropriate salts for partitioning (e.g., magnesium sulfate, sodium chloride).

    • Vortex and centrifuge.

    • The upper acetonitrile layer is further cleaned using a dispersive solid-phase extraction (d-SPE) sorbent.

  • LC-MS/MS Analysis:

    • Inject the final extract into the LC-MS/MS system.

    • Chromatographic separation is typically performed on a C18 column.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Quizalofop-ethyl and this compound.

    • Quantification is based on the ratio of the peak area of the native analyte to that of the isotopically labeled internal standard.

LC-MS/MS Method for Quizalofop-ethyl in Soil[1]
  • Sample Extraction:

    • Weigh 5 g of soil into a tube.

    • Extract by shaking with acetonitrile/6% phosphoric acid in water (80:20, v/v).[1]

    • Centrifuge and collect the supernatant.

  • Sample Dilution:

    • Dilute an aliquot of the extract with acetonitrile/water (90:10, v/v).[1]

  • Instrumental Analysis:

    • Instrument: Agilent 1290 LC system with an AB Sciex 6500 Q-Trap MS/MS detector.

    • Column: C18 column.

    • Mobile Phase: Gradient of water and acetonitrile with formic acid.

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: For Quizalofop-p-ethyl, the primary quantification transition is m/z 373.0 → 299.0, with a confirmation transition of m/z 375.0 → 300.9.[1]

HPLC-DAD Method for Quizalofop-p-ethyl in Beans[5]
  • Sample Extraction (Modified QuEChERS):

    • Homogenize 5 g of bean sample with water.

    • Add acetonitrile with 1% acetic acid and homogenize.

    • Add magnesium sulfate and sodium chloride, vortex, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the supernatant to a tube containing PSA and C18 sorbents.

    • Vortex and centrifuge.

  • Instrumental Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

    • Column: C18 column.

    • Mobile Phase: Acetonitrile and acidified water.[5]

    • Detection Wavelength: Optimized for Quizalofop-p-ethyl.

GC-MS/MS Method for Quizalofop-ethyl in Foods
  • Sample Preparation:

    • Samples are refluxed with methanolic potassium hydroxide to convert Quizalofop-ethyl and its metabolites to a common moiety.

    • The solution is acidified and the analyte is extracted with hexane.

  • Clean-up:

    • The extract is cleaned up using primary secondary amine (PSA) and silica gel cartridges.

  • Instrumental Analysis:

    • Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

    • Column: A suitable capillary column for pesticide analysis.

    • Ionization: Electron Ionization (EI).

    • Detection: MRM mode monitoring specific transitions for the derivatized analyte.

Visualizing the Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Spike Add this compound (Internal Standard) Sample->Spike Extraction Extraction Spike->Extraction Cleanup Clean-up (SPE/QuEChERS) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Concentration Calculate Concentration Ratio->Concentration

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry.

ACCase_Inhibition cluster_herbicide Herbicide Action cluster_plant Plant Cell Quizalofop Quizalofop-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes PlantGrowth Plant Growth Membrane Cell Membrane Integrity FattyAcid->Membrane Essential for Membrane->PlantGrowth Maintains

References

Performance of Quizalofop-ethyl-d3 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Performance of Quizalofop-ethyl Analysis

The following tables summarize the performance characteristics of various LC-MS/MS methods for the determination of Quizalofop-ethyl. The data is compiled from studies utilizing different triple quadrupole mass spectrometers. While not all studies explicitly mention the use of Quizalofop-ethyl-d3, the use of a deuterated internal standard is a common and recommended practice for such analyses to compensate for matrix effects and variations in sample processing.

Table 1: Performance of Quizalofop-ethyl Analysis on Different Mass Spectrometers

Mass SpectrometerMatrixLOQ (mg/kg)Linearity (r²)Recovery (%)Precision (RSD %)Internal Standard Mentioned
AB Sciex 6500 Q-TrapSoil0.005>0.9991-104<10Not specified
Waters Micromass Quattro MicroAgricultural Products0.01≥0.99970-120<20Not specified
AB Sciex 5000Water0.001>0.9995-105Not specifiedNot specified
Shimadzu 8060CannabisNot specified for Quizalofop-ethylNot specifiedNot specified<20 (for other pesticides)Yes (Deuterated analogues)

Table 2: MRM Transitions for Quizalofop-ethyl

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
373.1299.0Not specifiedQuantifier
373.1271.0Not specifiedQualifier

Experimental Protocols

Detailed experimental protocols are essential for replicating and comparing results. Below are summaries of typical methodologies employed in the analysis of Quizalofop-ethyl.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

  • Extraction: A homogenized sample (e.g., 10-15 g of soil or food product) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken or vortexed vigorously.

  • Salting Out: A salt mixture (commonly containing anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is filtered and ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The final extract is injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography: A C18 reversed-phase column is typically used for chromatographic separation. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. The instrument is tuned for the specific precursor-to-product ion transitions of Quizalofop-ethyl and its internal standard.

Mandatory Visualization

Experimental Workflow for Quizalofop-ethyl Analysis

The following diagram illustrates a typical experimental workflow for the analysis of Quizalofop-ethyl using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add Internal Standard (this compound) Cleanup Dispersive SPE Cleanup (e.g., PSA) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Processing Data Processing (Quantification) MS_Detection->Data_Processing

Figure 1: General workflow for Quizalofop-ethyl analysis.
Logical Relationship of Internal Standard Use

The use of an internal standard is fundamental to achieving accurate quantification in mass spectrometry. The diagram below outlines the logical relationship.

internal_standard_logic Analyte Analyte Signal (Quizalofop-ethyl) Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Figure 2: Role of the internal standard in quantification.

Comparison with Alternatives

While this compound is the ideal internal standard due to its close structural and chemical similarity to the analyte, other compounds have been used in herbicide analysis. However, for isotope dilution mass spectrometry, a stable isotope-labeled analog of the analyte is always the preferred choice. The use of a deuterated standard like this compound helps to:

  • Correct for Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components can significantly impact the analyte signal. A deuterated internal standard experiences similar matrix effects, allowing for accurate correction.

  • Account for Variations in Sample Preparation: Losses during extraction, cleanup, and transfer steps are compensated for as the internal standard behaves similarly to the analyte.

  • Improve Method Robustness and Reproducibility: By minimizing the impact of experimental variations, the use of a deuterated internal standard leads to more reliable and consistent results.

Alternative internal standards, such as structurally similar but non-isotopically labeled compounds, may not co-elute perfectly with the analyte and may respond differently to matrix effects, potentially leading to less accurate quantification.

A Comparative Analysis of Quizalofop-ethyl and Quizalofop-ethyl-d3 Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of the herbicide Quizalofop-ethyl and its deuterated analog, Quizalofop-ethyl-d3. Understanding the fragmentation of these molecules is crucial for their unambiguous identification and quantification in various matrices, a critical aspect in residue analysis, environmental monitoring, and metabolism studies. The inclusion of a deuterated internal standard like this compound is a common practice in quantitative mass spectrometry to improve accuracy and precision. This document outlines the expected fragmentation pathways and provides a foundational experimental protocol for their analysis.

Chemical Structures

Quizalofop-ethyl is a selective post-emergence herbicide. Its deuterated form, this compound, is labeled with three deuterium atoms on the terminal methyl group of the ethyl ester moiety. This isotopic labeling results in a predictable mass shift, which is fundamental for its use as an internal standard.

CompoundChemical StructureMolecular Formula
Quizalofop-ethyl[Image of Quizalofop-ethyl structure]C₁₉H₁₇ClN₂O₄
This compound[Image of this compound structure with deuterium on the terminal methyl of the ethyl group]C₁₉H₁₄D₃ClN₂O₄

Mass Spectrometric Fragmentation Comparison

The primary analytical technique for the sensitive and selective detection of these compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In positive ion mode electrospray ionization (ESI+), both molecules are readily protonated to form the precursor ions [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID), reveals characteristic product ions.

The key fragmentation event for Quizalofop-ethyl involves the cleavage of the ester bond, leading to the loss of the ethyl propionate group and the formation of a stable quinoxalinyl-oxy-phenoxy cation. For this compound, this same fragmentation occurs, but the resulting neutral loss is 3 Da heavier due to the deuterium atoms. This difference in mass is the basis for differentiating between the analyte and the internal standard.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of both compounds.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Neutral Loss (m/z)
Quizalofop-ethyl373.1299.074.1 (C₄H₆O₂)
This compound376.1299.077.1 (C₄H₃D₃O₂)

Experimental Protocol: LC-MS/MS Analysis

This section provides a representative methodology for the analysis of Quizalofop-ethyl and this compound.

1. Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction from complex matrices like soil or agricultural products.[1]

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex and centrifuge the mixture.

  • Take an aliquot of the supernatant for cleanup.

  • Cleanup is performed using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.

  • The final extract is filtered and diluted for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    • Quizalofop-ethyl: 373.1 → 299.0
    • This compound: 376.1 → 299.0

  • Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.

Fragmentation Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for Quizalofop-ethyl and this compound.

G Fragmentation Pathway of Quizalofop-ethyl parent Quizalofop-ethyl [M+H]⁺ m/z = 373.1 fragment Quinoxalinyl-oxy-phenoxy Cation m/z = 299.0 parent->fragment - C₄H₆O₂ neutral Neutral Loss Ethyl propionate m/z = 74.1 parent->neutral G Fragmentation Pathway of this compound parent_d3 This compound [M+H]⁺ m/z = 376.1 fragment_d3 Quinoxalinyl-oxy-phenoxy Cation m/z = 299.0 parent_d3->fragment_d3 - C₄H₃D₃O₂ neutral_d3 Neutral Loss Ethyl-d3 propionate m/z = 77.1 parent_d3->neutral_d3

References

Validation of Quizalofop-ethyl-d3 as a Surrogate Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in the realm of herbicide residue analysis, the accuracy of quantification is paramount. The use of surrogate standards is a cornerstone of robust analytical methodologies, helping to correct for variability during sample preparation and analysis. This guide provides a comprehensive overview of the validation of Quizalofop-ethyl-d3 as a surrogate standard for the analysis of Quizalofop-ethyl, a widely used herbicide.

The Role of Surrogate Standards in Analytical Accuracy

Surrogate standards are compounds that are chemically similar to the analyte of interest but are not naturally present in the samples being analyzed. They are added to samples at a known concentration before extraction and analysis. The recovery of the surrogate is then used to correct for the loss of the target analyte during the analytical process, thereby improving the accuracy and reliability of the results.

Isotopically labeled standards, such as this compound, are considered the gold standard for use as surrogates. This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the extraction, cleanup, and chromatographic analysis. This co-elution and similar ionization response in mass spectrometry allow for effective compensation of matrix effects, which are a common source of error in complex sample matrices like soil, water, and food products.

Performance Comparison: this compound vs. Alternative Standardization Techniques

While specific public data on the validation of this compound is limited, its performance can be inferred from the well-established principles of isotope dilution mass spectrometry. The following table compares the expected performance of this compound as a surrogate standard against other common standardization methods.

Validation ParameterThis compound (Surrogate Standard)Structural Analog (Internal Standard)External Standard
Compensation for Matrix Effects ExcellentGood to ModeratePoor
Correction for Extraction Inefficiencies ExcellentGoodPoor
Correction for Instrument Variability ExcellentExcellentModerate
Accuracy HighModerate to HighLow to Moderate
Precision HighModerate to HighLow to Moderate
Cost HighModerateLow
Availability Commercially available as a certified reference material.Varies depending on the selected analog.Readily available.

Experimental Protocol for Validation of this compound

The following protocol outlines the key experiments required to validate this compound as a surrogate standard for the analysis of Quizalofop-ethyl in a given matrix (e.g., soil, water, agricultural products). This protocol is based on established methodologies for Quizalofop-ethyl analysis.

Preparation of Standards
  • Stock Solutions: Prepare individual stock solutions of Quizalofop-ethyl and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing increasing concentrations of Quizalofop-ethyl. Each calibration standard should be fortified with a constant concentration of the this compound surrogate standard.

  • Fortification Solutions: Prepare solutions of Quizalofop-ethyl at various concentrations to be spiked into blank matrix samples for recovery and precision experiments.

Sample Preparation (Example: QuEChERS Method for Agricultural Products)
  • Weigh 10 g of a homogenized blank sample into a 50 mL centrifuge tube.

  • Add the appropriate volume of the Quizalofop-ethyl fortification solution and the this compound surrogate standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup using appropriate sorbents (e.g., PSA, C18).

  • Centrifuge and filter the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Monitor at least two MRM transitions for both Quizalofop-ethyl and this compound for quantification and confirmation.

Validation Experiments
  • Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / surrogate peak area) against the concentration of the analyte. The coefficient of determination (r²) should be >0.99.

  • Accuracy (Recovery): Analyze fortified blank matrix samples at a minimum of three different concentration levels (e.g., low, medium, and high). The average recovery should be within an acceptable range (typically 70-120%).

  • Precision (Repeatability and Intermediate Precision): Analyze multiple replicates of fortified blank matrix samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be <20%.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Matrix Effects: Compare the response of the analyte in a post-extraction spiked sample to the response in a pure solvent standard. The use of the isotopically labeled surrogate is expected to effectively compensate for any observed matrix effects.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process and the analytical workflow.

Validation_Workflow cluster_prep Preparation cluster_exp Validation Experiments cluster_analysis Analysis Stock Stock Solutions (Analyte & Surrogate) Cal Calibration Standards Stock->Cal Fort Fortification Solutions Stock->Fort SamplePrep Sample Preparation (Spiking & Extraction) Fort->SamplePrep Linearity Linearity Accuracy Accuracy (Recovery) Precision Precision LOQ LOQ Matrix Matrix Effects LCMS LC-MS/MS Analysis SamplePrep->LCMS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOQ LCMS->Matrix

Caption: Logical workflow for the validation of this compound.

Analytical_Workflow Sample Sample Homogenization Spike Spike with This compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing (Ratio Calculation) Analysis->Data

Caption: Experimental workflow for sample analysis using this compound.

Conclusion

The use of this compound as a surrogate standard offers significant advantages for the accurate and precise quantification of Quizalofop-ethyl residues in various complex matrices. Its ability to mimic the behavior of the target analyte throughout the analytical process effectively compensates for matrix effects and procedural losses. While this guide provides a framework for its validation, it is essential for each laboratory to perform a comprehensive in-house validation for their specific matrices and analytical conditions to ensure the reliability of their results. The commercial availability of this compound as a certified reference material facilitates its adoption in routine analytical testing, contributing to higher data quality and confidence in regulatory and research settings.

Comparative Analysis of Certified Reference Materials: Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical sciences, the selection of a suitable certified reference material (CRM) is a critical step to ensure the accuracy and reliability of experimental results. This guide provides a comparative overview of available Certified Reference Materials for Quizalofop-ethyl-d3, a deuterated internal standard for the analysis of the herbicide Quizalofop-ethyl. This document outlines key product specifications, provides a detailed experimental protocol for its use, and visualizes the analytical workflow.

Data Presentation: Comparison of this compound CRMs

The following table summarizes the specifications of this compound CRMs available from prominent suppliers. Data is compiled from publicly available information and Certificates of Analysis.

FeatureSupplier A: CDN IsotopesSupplier B: HPC Standards
Product Name (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3)D3-Quizalofop-ethyl solution
Catalogue No. D-7391687112
CAS Number 1398065-84-31398065-84-3
Format Neat SolidSolution
Concentration Not Applicable100 µg/ml
Solvent Not ApplicableAcetonitrile
Isotopic Enrichment 98 atom % DNot Specified
Chemical Purity >98%Not Specified
Storage Conditions Room temperatureNot Specified
Certificate of Analysis Available upon requestAvailable upon request

Experimental Protocols

A typical experimental protocol for the quantification of Quizalofop-ethyl in a sample matrix using this compound as an internal standard is detailed below. This method is based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a common technique for pesticide residue analysis.[1][2]

Objective

To accurately quantify the concentration of Quizalofop-ethyl in a given matrix (e.g., soil, water, agricultural products) using this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Materials and Reagents
  • Certified Reference Materials:

    • Quizalofop-ethyl (Pestanal®, analytical standard)

    • This compound (Internal Standard)

  • Solvents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (deionized or Milli-Q)

    • Formic acid (LC-MS grade)

  • Sample Matrix: As required for the analysis (e.g., blank soil, water).

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

    • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Primary Stock Solution of Quizalofop-ethyl (1000 µg/mL): Accurately weigh 10 mg of Quizalofop-ethyl CRM and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Primary Stock Solution of this compound (100 µg/mL): If using a neat standard, accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile. If using a pre-made solution, use as is.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Each calibration standard should be spiked with a constant concentration of the this compound internal standard.

Sample Preparation (Example for Soil)
  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 20 mL of acetonitrile and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Quizalofop-ethyl and this compound.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of Quizalofop-ethyl to the peak area of this compound against the concentration of the Quizalofop-ethyl calibration standards.

  • Determine the concentration of Quizalofop-ethyl in the samples by interpolating the peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Quizalofop-ethyl using a deuterated internal standard.

G Experimental Workflow for Quizalofop-ethyl Analysis cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh Sample B Spike with This compound (IS) A->B Add Internal Standard C Solvent Extraction B->C Extract Analytes D Centrifugation & Filtration C->D Purify Extract E HPLC Separation D->E Inject Sample F MS/MS Detection E->F Elution G Peak Integration F->G Generate Mass Spectra H Calibration Curve Construction (Analyte/IS Ratio vs. Conc.) G->H I Quantification of Quizalofop-ethyl H->I

Caption: Workflow for the quantification of Quizalofop-ethyl using an internal standard.

References

Enantioselective Degradation of Quizalofop-ethyl in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselective degradation of the herbicide Quizalofop-ethyl in soil. It is designed to offer researchers, scientists, and professionals in drug development an objective overview of the herbicide's environmental fate, supported by experimental data. The information presented herein is crucial for environmental risk assessment and the development of more effective and safer agricultural chemicals.

Quizalofop-ethyl is a chiral herbicide widely used for the post-emergence control of grass weeds in broadleaf crops. Its herbicidal activity is primarily attributed to the R-enantiomer, while the S-enantiomer is considered less active. Understanding the differential degradation of these enantiomers in the soil is essential for evaluating its efficacy and potential environmental impact.

Comparative Degradation Kinetics

Studies have consistently shown that the degradation of Quizalofop-ethyl in soil is enantioselective, with the S-enantiomer generally degrading at a faster rate than the R-enantiomer.[1][2] The primary degradation pathway involves the rapid hydrolysis of the ethyl ester to its corresponding acid, quizalofop-acid, which is also chiral and exhibits enantioselective degradation.[1][3][4][5]

The dissipation of Quizalofop-ethyl in soil often follows a two-phase pattern: an initial rapid degradation phase followed by a slower second phase.[1][2] Soil properties, such as pH, organic matter content, and microbial activity, significantly influence the degradation rates of both the parent compound and its metabolite. For instance, the degradation of quizalofop-acid has been observed to be faster in acidic soils compared to alkaline soils.[1][2]

Table 1: Comparative Half-lives (DT₅₀) of Quizalofop-ethyl and Quizalofop-acid Enantiomers in Soil

CompoundEnantiomerSoil TypeDT₅₀ (days)Reference
Quizalofop-ethylR-quizalofop-ethylAcidic Wuhan soilSlower than S-enantiomer[1]
S-quizalofop-ethylAcidic Wuhan soilFaster than R-enantiomer[1]
R-quizalofop-ethylAlkaline Baoding soilSlower than S-enantiomer[1]
S-quizalofop-ethylAlkaline Baoding soilFaster than R-enantiomer[1]
Quizalofop-acidR-quizalofop-acidAcidic Wuhan soil11[1]
S-quizalofop-acidAcidic Wuhan soilFaster degradation[1]
R-quizalofop-acidAlkaline Baoding soil21[1]
S-quizalofop-acidAlkaline Baoding soilSlower degradation[1]
Quizalofop-p-ethylNot specifiedLoamy soil (dark)2.9[6]
Not specifiedSilty loam soil (dark)3.5[6]
Not specifiedSilty clay loam soil (dark)3.9[6]
Not specifiedLoamy soil (sunlight)0.6[6]
Not specifiedSilty loam soil (sunlight)0.8[6]
Not specifiedSilty clay loam soil (sunlight)1.0[6]
Quizalofop-p-ethylNot specifiedHunan soil5.4[7]
Not specifiedHeilongjiang soil6.7[7]

Enantiomeric Fraction and Inversion

A significant phenomenon observed during the degradation of quizalofop-acid is the inversion of the S-(-)-enantiomer to the R-(+)-enantiomer in some soils.[3][4] This enantiomerization process can lead to an enrichment of the more persistent and herbicidally active R-enantiomer in the soil over time, a critical factor for assessing long-term bioactivity and potential carry-over effects.[1]

Experimental Protocols

The following section details the typical methodologies employed in studying the enantioselective degradation of Quizalofop-ethyl in soil.

Soil Sample Preparation and Fortification
  • Soil Collection: Collect topsoil (0-20 cm) from a location with no prior history of Quizalofop-ethyl application.

  • Sieving and Equilibration: Air-dry the soil, remove any plant matter and stones, and sieve it through a 2 mm mesh. Equilibrate the soil to a specific moisture content (e.g., 60% of water holding capacity) and pre-incubate in the dark at a controlled temperature (e.g., 25°C) for a set period (e.g., 7 days) to allow microbial activity to stabilize.

  • Fortification: Prepare a stock solution of racemic Quizalofop-ethyl or its individual enantiomers in a suitable solvent (e.g., acetone). Apply the solution to the soil samples to achieve a desired concentration (e.g., 1 mg/kg). Thoroughly mix to ensure uniform distribution.

Incubation and Sampling
  • Incubation: Place the fortified soil samples in incubation chambers under controlled conditions (e.g., 25°C in the dark). Maintain the soil moisture content throughout the experiment.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60 days). Store the samples at low temperatures (e.g., -20°C) until analysis to prevent further degradation.

Extraction of Analytes
  • Solvent Extraction: Extract the soil samples with an appropriate solvent mixture. A common method involves shaking the soil with a mixture of acetonitrile and a weak acid solution (e.g., 80:20 v/v acetonitrile:6% phosphoric acid in water).[8]

  • Centrifugation and Filtration: Centrifuge the mixture to separate the soil particles from the solvent. Filter the supernatant to remove any remaining particulate matter.

Chiral Separation and Quantification
  • Analytical Technique: Utilize High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS) for the enantioselective analysis.[8][9][10][11]

  • Chiral Column: Employ a chiral stationary phase column, such as a Lux Cellulose-2 or (R, R) Whelk-O 1 column, to separate the enantiomers of Quizalofop-ethyl and quizalofop-acid.[3][4][9][10]

  • Quantification: Quantify the concentration of each enantiomer by comparing the peak areas to those of certified reference standards.

Visualizing the Process

To better understand the experimental workflow and the degradation pathway, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Soil Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis soil_collection Soil Collection sieving Sieving & Equilibration soil_collection->sieving fortification Fortification with Quizalofop-ethyl sieving->fortification incubation Controlled Incubation fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction chiral_hplc Chiral HPLC-MS/MS Analysis extraction->chiral_hplc quantification Quantification chiral_hplc->quantification

Figure 1: Experimental workflow for studying the enantioselective degradation of Quizalofop-ethyl in soil.

Degradation_Pathway cluster_hydrolysis Rapid Hydrolysis cluster_degradation Slower Degradation rac_QE Racemic Quizalofop-ethyl (R- and S-enantiomers) R_QA R-quizalofop-acid rac_QE->R_QA S_QA S-quizalofop-acid rac_QE->S_QA degradation_products Degradation Products (e.g., hydroxy-quizalofop, dihydroxy-quinoxaline) R_QA->degradation_products S_QA->R_QA Enantiomerization S_QA->degradation_products

Figure 2: Proposed degradation pathway of Quizalofop-ethyl in soil, highlighting enantioselective processes.

Molecular Basis of Enantioselective Degradation

The enantioselective degradation of aryloxyphenoxypropionate (AOPP) herbicides like Quizalofop-ethyl is often mediated by specific enzymes produced by soil microorganisms. Aryloxyalkanoate dioxygenases (AADs) are a class of enzymes that have been identified to play a crucial role in the degradation of these herbicides.[12][13][14] These enzymes exhibit stereoselectivity, meaning they preferentially bind to and catalyze the degradation of one enantiomer over the other. For example, some AADs are specific to the (R)-enantiomer, while others target the (S)-enantiomer.[12][13][14] This enzymatic specificity is the molecular basis for the observed enantioselective degradation patterns in soil.

Conclusion

The degradation of Quizalofop-ethyl in soil is a complex process characterized by significant enantioselectivity. The S-enantiomer of both the parent ester and its acid metabolite tends to degrade more rapidly than the corresponding R-enantiomer. Furthermore, the potential for enantiomerization of quizalofop-acid can lead to an accumulation of the more herbicidally active R-enantiomer. These findings underscore the importance of conducting enantiomer-specific analysis in environmental fate studies of chiral pesticides. A thorough understanding of these processes is vital for accurate risk assessment and for the development of more environmentally benign and effective crop protection agents.

References

A Comparative Toxicological Profile of Quizalofop-ethyl and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the herbicide Quizalofop-ethyl and its principal metabolites, Quizalofop-p-ethyl and Quizalofop acid. The information is compiled from various toxicological studies to assist in risk assessment and further research. While direct comparative studies are limited, this guide synthesizes available data to offer a comparative overview.

Executive Summary

Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class. In biological systems, it is rapidly metabolized to its active form, Quizalofop acid. The herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid synthesis in susceptible grass species. This guide presents a comparative analysis of the acute, sub-chronic, and chronic toxicity of Quizalofop-ethyl and its key metabolites. The primary target organ for toxicity in mammals is the liver.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative toxicity data for Quizalofop-ethyl and its metabolites. It is important to note that the data presented is compiled from various studies and may not be from direct head-to-head comparative experiments.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRouteLD50/LC50Toxicity Category
Quizalofop-ethyl (racemic) RatOral1480-1670 mg/kg bw[1][2]III (Slightly Toxic)
RabbitDermal>5000 mg/kg bw[1]IV (Practically Non-toxic)
RatInhalation4.8-5.8 mg/L (4h)[1]III (Slightly Toxic)
Quizalofop-p-ethyl (R-enantiomer) Rat (male)Oral1210-1670 mg/kg bw[2]III (Slightly Toxic)
Rat (female)Oral1182-1480 mg/kg bw[2]III (Slightly Toxic)
Mouse (male)Oral1753-2350 mg/kg bw[2]III (Slightly Toxic)
Mouse (female)Oral1805-2360 mg/kg bw[2]III (Slightly Toxic)
RabbitDermal>2000 mg/kg bw[2]IV (Practically Non-toxic)
RatInhalation>5.8 mg/L (4h)[2]IV (Practically Non-toxic)
Quizalofop-ethyl (-)-enantiomer RatOralModerately toxic[3]-
Quizalofop acid --Data in mammalian models not readily available-

Table 2: Sub-chronic and Chronic Toxicity Data

CompoundTest SpeciesStudy DurationNOAEL (No-Observed-Adverse-Effect-Level)LOAEL (Lowest-Observed-Adverse-Effect-Level)Target Organ(s)
Quizalofop-ethyl Rat90-day2 mg/kg/day[1]-Liver
Mouse90-day<15 mg/kg/day[4]-Liver
Dog6-month2.5 mg/kg/day[1]-Liver
Rat2-year0.9 mg/kg/day[1]3.7 mg/kg/day[5]Liver, Mild anemia
Dog1-year10 mg/kg/day[2]--
Quizalofop-p-ethyl Rat90-day6.4 mg/kg/day (liver lesions)[2]-Liver
Rat120-day-59.2 mg/kg/day (hematological and biochemical changes)[6]Blood, Liver, Lungs, Ovary
Rat2-year5 mg/kg/day[2]--
Quizalofop acid --Data in mammalian models not readily available--

Experimental Protocols

The toxicity studies cited in this guide generally follow standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
  • Principle: A stepwise procedure using a minimum number of animals to obtain sufficient information on acute toxicity for classification.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally in a single dose via gavage.

  • Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose group determines the subsequent dose level for the next group of animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The study allows for the determination of the LD50 (median lethal dose) and classification of the substance according to its acute oral toxicity.

Sub-chronic Oral Toxicity (Following OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
  • Principle: To characterize the potential adverse effects of a substance following repeated daily oral administration over a 90-day period.

  • Test Animals: Typically, young adult rats of both sexes are used.

  • Dose Administration: The test substance is administered daily, seven days a week, for 90 days, usually mixed in the diet, dissolved in drinking water, or by gavage.

  • Dosage: At least three dose levels and a control group are used. Dose levels are selected based on the results of acute toxicity studies.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.

  • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: At termination, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of selected organs and tissues is conducted.

  • Endpoint: The study aims to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Chronic Toxicity (Following OECD Guideline 452: Chronic Toxicity Studies)
  • Principle: To determine the effects of a substance in a mammalian species following prolonged and repeated exposure over a major portion of the animal's lifespan.

  • Test Animals: Typically, rats of both sexes are used.

  • Dose Administration: The test substance is administered daily for 12 to 24 months, usually in the diet.

  • Dosage: At least three dose levels and a control group are used.

  • Observations: Similar to sub-chronic studies, with detailed clinical observations, body weight, and food consumption monitoring.

  • Clinical Pathology and Pathology: Performed at interim sacrifices and at the termination of the study.

  • Endpoint: The study is designed to identify target organs of toxicity and establish a NOAEL for chronic exposure.

Mandatory Visualizations

Metabolic Pathway of Quizalofop-ethyl

metabolic_pathway Q_ethyl Quizalofop-ethyl Q_acid Quizalofop acid (Active Metabolite) Q_ethyl->Q_acid Rapid Hydrolysis (in plants and animals) Phenol_metabolites Phenol Metabolites Q_acid->Phenol_metabolites Metabolism Conjugates Glucose Conjugates Q_acid->Conjugates Conjugation

Caption: Metabolic conversion of Quizalofop-ethyl.

Mechanism of Action: ACCase Inhibition

mechanism_of_action cluster_cell Plant Cell Q_acid Quizalofop acid ACCase Acetyl-CoA Carboxylase (ACCase) Q_acid->ACCase Inhibition Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Fatty_acids Fatty Acid Synthesis Malonyl_CoA->Fatty_acids Membranes Cell Membrane Formation & Repair Fatty_acids->Membranes Cell_death Cell Death Membranes->Cell_death Disruption leads to

Caption: Signaling pathway of Quizalofop acid's herbicidal action.

Experimental Workflow for Toxicity Testing

experimental_workflow start Test Substance (Quizalofop-ethyl or Metabolite) acute Acute Toxicity Study (e.g., OECD 423) start->acute subchronic Sub-chronic Toxicity Study (e.g., OECD 408) start->subchronic chronic Chronic Toxicity Study (e.g., OECD 452) start->chronic endpoints Toxicity Endpoints (LD50, NOAEL, LOAEL) acute->endpoints subchronic->endpoints chronic->endpoints risk_assessment Risk Assessment endpoints->risk_assessment

Caption: General workflow for toxicological evaluation.

References

The Relative Response Factor of Quizalofop-ethyl-d3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Quizalofop-ethyl, the use of a stable isotope-labeled internal standard such as Quizalofop-ethyl-d3 is a critical component for achieving accurate and reliable results. This guide provides a comprehensive comparison of this compound with other potential internal standards and details the experimental determination of its Relative Response Factor (RRF).

Understanding the Relative Response Factor (RRF)

In chromatographic analysis, the RRF is a crucial parameter used in conjunction with an internal standard for quantification. It corrects for differences in the analytical response between the analyte of interest and the internal standard. The use of an internal standard, particularly a stable isotope-labeled version like this compound, is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1][2]

The RRF is calculated using the following formula:

RRF = (Response of Analyte / Concentration of Analyte) / (Response of Internal Standard / Concentration of Internal Standard)

A key advantage of using a deuterated internal standard like this compound is that its chemical and physical properties are nearly identical to the unlabeled analyte.[3][4] This results in similar extraction efficiencies and chromatographic behavior, leading to an RRF value that is typically close to 1.0. However, even with a stable isotope-labeled standard, experimental determination of the RRF is essential for the highest accuracy.

Comparison of Internal Standards for Quizalofop-ethyl Analysis

The selection of an appropriate internal standard is paramount for robust analytical method development. While this compound is the ideal choice, other compounds have been utilized. The following table provides a comparison of potential internal standards for Quizalofop-ethyl analysis.

Internal StandardTypeAdvantagesDisadvantagesTypical Analytical Technique
This compound Stable Isotope-LabeledCo-elutes with the analyte, compensating for matrix effects and instrument variability.[1][4] High accuracy and precision.Higher cost compared to non-labeled standards.LC-MS/MS, GC-MS/MS
Dibutyl phthalate Structurally UnrelatedReadily available and lower cost.Different chemical and physical properties may lead to variations in extraction efficiency and chromatographic behavior. Susceptible to matrix effects that differ from the analyte.HPLC-UV, GC-FID[5]
Di-n-octyl phthalate Structurally UnrelatedLower cost and commercially available.Significant differences in chemical properties compared to Quizalofop-ethyl, potentially leading to inaccurate quantification if not carefully validated.GC-FID[6][7]

Experimental Determination of the Relative Response Factor for this compound

The following protocol outlines the key steps for the experimental determination of the RRF for this compound in relation to Quizalofop-ethyl. This procedure is based on standard analytical method validation principles.

Experimental Protocol

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of Quizalofop-ethyl and this compound of known purity in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • From these stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Quizalofop-ethyl. The concentration range for Quizalofop-ethyl should encompass the expected concentration in the samples to be analyzed.

2. Instrumental Analysis:

  • Analyze the calibration standards using a validated chromatographic method (e.g., LC-MS/MS or GC-MS/MS). The method should be optimized for the separation and detection of both Quizalofop-ethyl and this compound.

  • Acquire the peak areas or heights for both the analyte and the internal standard for each calibration standard.

3. Calculation of the Relative Response Factor:

  • For each calibration level, calculate the response ratio (Analyte Response / Internal Standard Response).

  • Plot the response ratio against the concentration of the Quizalofop-ethyl.

  • The slope of the resulting linear regression line represents the Relative Response Factor (RRF).

4. Data Presentation:

The following table illustrates how the experimental data for the determination of the RRF can be structured:

Calibration LevelQuizalofop-ethyl Conc. (ng/mL)This compound Conc. (ng/mL)Quizalofop-ethyl Response (Peak Area)This compound Response (Peak Area)Response Ratio
115010,500510,0000.0206
255052,000505,0000.1030
31050103,000508,0000.2028
42550255,000512,0000.4980
55050510,000509,0001.0020
6100501,020,000511,0001.9961

Calculation of RRF from the slope of the calibration curve (Response Ratio vs. Analyte Concentration).

Logical Workflow for RRF Determination and Use

The following diagram illustrates the logical workflow for determining and applying the RRF in a quantitative analysis.

RRF_Workflow cluster_determination RRF Determination cluster_quantification Sample Quantification prep_standards Prepare Calibration Standards (Known Analyte & IS Concentrations) instrument_analysis Instrumental Analysis (e.g., LC-MS/MS) prep_standards->instrument_analysis data_acquisition Acquire Peak Responses instrument_analysis->data_acquisition calculate_rr Calculate Response Ratios data_acquisition->calculate_rr plot_curve Plot Response Ratio vs. Analyte Conc. calculate_rr->plot_curve determine_rrf Determine RRF (Slope of the Curve) plot_curve->determine_rrf calculate_conc Calculate Analyte Concentration using RRF determine_rrf->calculate_conc Apply RRF prep_sample Prepare Sample with Known Amount of IS analyze_sample Instrumental Analysis of Sample prep_sample->analyze_sample acquire_responses Acquire Analyte & IS Responses analyze_sample->acquire_responses acquire_responses->calculate_conc

Caption: Workflow for the determination and application of the Relative Response Factor.

References

Navigating the Matrix: A Comparative Guide to Quizalofop-ethyl-d3 Performance in Diverse Sample Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding and mitigating the matrix effect is a critical challenge in achieving accurate and reliable analytical results. This guide provides a comprehensive comparison of the matrix effect on Quizalofop-ethyl analysis in various sample types and highlights the role of its deuterated internal standard, Quizalofop-ethyl-d3, in ensuring data integrity.

The accuracy of quantitative analysis of pesticides, such as Quizalofop-ethyl, in complex matrices like agricultural products, soil, and water can be significantly influenced by the sample matrix. Co-extractives can either suppress or enhance the analyte signal during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a phenomenon known as the matrix effect. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for these matrix-induced variations, as it exhibits similar physicochemical properties and chromatographic behavior to the target analyte.

Quantitative Comparison of Matrix Effects

The following table summarizes the observed matrix effects for Quizalofop-ethyl in different sample matrices, as reported in various studies. A positive value indicates signal enhancement, while a negative value indicates signal suppression. The use of this compound as an internal standard is intended to correct for these observed effects, leading to more accurate quantification.

Sample TypeMatrix Effect (%)Reference
Agricultural Products
Brown Rice-33 to +21[1]
Soybean+17 to +40[1]
Mandarin+10 to +44[1]
Pepper+7 to +41[1]
Potato+7 to +43[1]
Various VegetablesSignal Enhancement Observed
Environmental Samples
Soil (Silt Loam & Loamy Sand)± 0 to 14 (Not Significant)
Water (Drinking & Surface)± 0 to 12 (Not Significant)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are summarized experimental protocols for the analysis of Quizalofop-ethyl in agricultural products and environmental samples.

Analysis in Agricultural Products

This method is suitable for the determination of Quizalofop-ethyl residues in various agricultural commodities.[1]

  • Sample Preparation: A homogenized sample (e.g., 10 g) is subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile.

  • Extraction: The sample is extracted with acetonitrile and partitioning salts (e.g., magnesium sulfate, sodium chloride).

  • Cleanup: A dispersive solid-phase extraction (d-SPE) cleanup is performed using a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Internal Standard Spiking: A known concentration of this compound is added to the final extract before analysis.

  • LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for both Quizalofop-ethyl and this compound.

  • Quantification: The concentration of Quizalofop-ethyl is determined by comparing its peak area to that of the internal standard, this compound.

Analysis in Soil and Water

This method, based on EPA protocols, is designed for the determination of Quizalofop-p-ethyl and its metabolites in soil and water samples. Although the original method does not explicitly mention the use of a deuterated internal standard, its inclusion is a standard practice to mitigate potential matrix effects.

  • Sample Extraction (Soil): A 5 g soil sample is extracted by shaking with a mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v).

  • Sample Preparation (Water): A 10 g water sample is used directly.

  • Dilution: An aliquot of the soil extract or water sample is diluted with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Internal Standard Spiking: this compound is added to the diluted extract.

  • LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS.

  • Quantification: The analyte concentration is calculated based on the response relative to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of Quizalofop-ethyl in a given sample matrix, incorporating the use of this compound as an internal standard to correct for matrix effects.

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result cluster_correction Correction Principle Sample Sample Collection (e.g., Soil, Crop, Water) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Homogenization->Extraction Cleanup Cleanup (d-SPE, Filtration) Extraction->Cleanup IS_Spiking Internal Standard Spiking (this compound) Cleanup->IS_Spiking LCMS LC-MS/MS Analysis IS_Spiking->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing MatrixEffect Matrix Effect (Suppression/Enhancement) LCMS->MatrixEffect Result Accurate Quantification DataProcessing->Result Correction IS Compensates for Signal Variation MatrixEffect->Correction

Caption: Workflow for Quizalofop-ethyl analysis with matrix effect correction.

References

Navigating the Nuances: A Comparative Guide to Method Ruggedness Testing for Quizalofop-ethyl-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. Method ruggedness, a measure of a method's reproducibility under minor variations in experimental conditions, is a critical component of this assurance. This guide provides a comparative analysis of ruggedness testing for the determination of Quizalofop-ethyl-d3, a deuterated internal standard for the herbicide Quizalofop-ethyl, utilizing two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This guide delves into the experimental protocols for ruggedness testing, presents comparative data in clearly structured tables, and visualizes the workflow for a comprehensive understanding of the process. The data presented herein is representative of typical outcomes from such studies and is intended to illustrate the principles of method ruggedness evaluation.

The Critical Role of Ruggedness Testing

Method ruggedness testing is a validation parameter that assesses the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1][2][3] This process provides an indication of the method's reliability during normal usage and its transferability between different laboratories, instruments, and analysts.[4] By intentionally introducing minor changes to the analytical conditions, researchers can identify the parameters that have the most significant impact on the results and establish appropriate control measures.

Two common experimental designs for ruggedness testing are the Plackett-Burman design and the Youden-Steiner test.[5][6][7][8][9] These statistical approaches allow for the efficient evaluation of multiple parameters in a limited number of experiments.

Primary Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantitative analysis of pesticide residues.[10][11][12] Its ability to provide structural information through mass fragmentation makes it a robust tool for analyte identification and quantification, even in complex matrices.

Experimental Protocol for LC-MS/MS Ruggedness Testing

A ruggedness study for the LC-MS/MS analysis of this compound would typically involve the systematic variation of several key parameters. A Plackett-Burman design is often employed to assess the impact of these variations.

Sample Preparation: A consistent batch of a representative matrix (e.g., soil, water, or a crop extract) is spiked with a known concentration of this compound.

Ruggedness Parameters and Variations: Seven critical parameters are selected for evaluation, with deliberate, small variations from the nominal method conditions.

ParameterNominal ValueVariation (+)Variation (-)
Mobile Phase Composition (% Acetonitrile) 80%82%78%
Mobile Phase pH 3.03.22.8
Column Temperature (°C) 404238
Flow Rate (mL/min) 0.40.420.38
Injection Volume (µL) 55.54.5
Ion Source Temperature (°C) 500510490
Collision Energy (eV) 252723

Data Analysis: The peak area response of this compound is measured for each experimental run. The effect of each parameter variation is then calculated to determine its significance.

Comparative Data: LC-MS/MS Ruggedness Test Results

The following table summarizes the hypothetical results of a Plackett-Burman design experiment for the LC-MS/MS analysis of this compound. The data illustrates the percentage change in the peak area response relative to the nominal conditions.

Experiment RunMobile Phase Comp.Mobile Phase pHColumn Temp.Flow RateInjection Vol.Ion Source Temp.Collision EnergyPeak Area Response (% Change from Nominal)
1+++-+--+1.2%
2-+++-+--0.8%
3--+++-+-0.5%
4+--+++-+0.9%
5----+++-1.5%
6+----+++0.3%
7++----++1.8%
8-++-----1.1%

Interpretation: In this representative data, the variations in mobile phase composition and column temperature show a slightly more pronounced effect on the peak area response, although all variations result in a less than 2% change, indicating a robust method.

Alternative Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and cost-effective technique for the analysis of compounds that possess a UV chromophore, such as Quizalofop-ethyl.[13][14][15] While generally less sensitive and selective than LC-MS/MS, it can be a reliable alternative for certain applications.

Experimental Protocol for HPLC-UV Ruggedness Testing

Similar to the LC-MS/MS method, a ruggedness test for the HPLC-UV analysis of this compound would involve intentional variations of key parameters.

Ruggedness Parameters and Variations:

ParameterNominal ValueVariation (+)Variation (-)
Mobile Phase Composition (% Acetonitrile) 75%77%73%
Mobile Phase pH 3.53.73.3
Column Temperature (°C) 353733
Flow Rate (mL/min) 1.01.10.9
Injection Volume (µL) 10119
Detection Wavelength (nm) 280282278
Column from Different Lot Lot ALot B-
Comparative Data: HPLC-UV Ruggedness Test Results

The following table presents hypothetical results for the HPLC-UV ruggedness test, showing the percentage change in peak area response.

Experiment RunMobile Phase Comp.Mobile Phase pHColumn Temp.Flow RateInjection Vol.Detection WavelengthColumn LotPeak Area Response (% Change from Nominal)
1+++-+-A+3.5%
2-+++-+A-2.8%
3--+++-B-4.2%
4+--+++A+2.1%
5----++B-5.5%
6+----+A+1.9%
7++----B+4.8%
8-++---A-3.1%

Interpretation: This illustrative data suggests that the HPLC-UV method is more susceptible to small variations, particularly in mobile phase composition and when using a different column lot. The larger percentage changes in peak area indicate that these parameters would require stricter control to ensure method reliability.

Visualizing the Ruggedness Testing Workflow

To further clarify the process, the following diagrams illustrate the logical flow of a method ruggedness test.

Ruggedness_Testing_Workflow Method Ruggedness Testing Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase define_method Define Nominal Method identify_params Identify Critical Parameters define_method->identify_params define_variations Define Parameter Variations identify_params->define_variations select_design Select Experimental Design (e.g., Plackett-Burman) define_variations->select_design prep_samples Prepare Spiked Samples select_design->prep_samples run_experiments Execute Experimental Runs prep_samples->run_experiments collect_data Collect Analytical Data (e.g., Peak Area) run_experiments->collect_data calc_effects Calculate Parameter Effects collect_data->calc_effects stat_analysis Statistical Analysis calc_effects->stat_analysis identify_significant Identify Significant Factors stat_analysis->identify_significant assess_robustness Assess Method Robustness identify_significant->assess_robustness define_controls Define Control Strategies assess_robustness->define_controls document_results Document Findings define_controls->document_results

Caption: A flowchart illustrating the key phases and steps involved in a typical method ruggedness test.

Conclusion

This comparative guide highlights the importance of method ruggedness testing in the analysis of this compound. The illustrative data suggests that while both LC-MS/MS and HPLC-UV can be viable analytical techniques, the LC-MS/MS method demonstrates superior robustness to minor variations in experimental parameters. For methods demonstrating less robustness, such as the hypothetical HPLC-UV example, stricter control over critical parameters like mobile phase composition and the use of consistent column lots is essential to ensure the generation of reliable and reproducible data. Ultimately, a thorough ruggedness test is a cornerstone of method validation, providing confidence in the analytical results that underpin critical research and development decisions.

References

Safety Operating Guide

Proper Disposal of Quizalofop-ethyl-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Quizalofop-ethyl-d3, ensuring the safety of laboratory personnel and the protection of the environment.

Quizalofop-ethyl is classified as hazardous, being harmful if swallowed, inhaled, or absorbed through the skin, and it is very toxic to aquatic life.[1] Therefore, strict adherence to disposal protocols is critical.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] All handling should be conducted in a well-ventilated area.[1] Do not eat, drink, or smoke when handling this product.[1]

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, food, or feed.[1][2]

1. Unused or Waste Product:

  • Collection: Collect waste this compound in a suitable, clearly labeled, and closed container.[1]

  • Storage: Store the waste container in a cool, dry place, away from heat and open flames, until it can be collected by a licensed waste disposal service.[2]

  • Disposal: Arrange for the disposal of the waste through an approved waste disposal facility.[2] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

2. Spilled Material:

  • Containment: In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.[1] For small dry spills, use a clean shovel to place the material into a clean, dry container.[3] For liquid spills, use a non-combustible absorbent material like sand or sawdust to soak up the spill.[3]

  • Cleanup: Shovel or sweep up the contained material and place it into a suitable container for disposal. If the spill occurs on the ground near valuable plants, the top two inches of soil should be removed after the initial cleanup.

  • Disposal: The collected spill material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

3. Contaminated Packaging:

  • Decontamination: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

  • Disposal: If recycling is not an option, puncture the packaging to render it unusable for other purposes.[1] The empty and decontaminated container can then be disposed of in a sanitary landfill or by controlled incineration where permitted by state and local ordinances.[1][2]

Quantitative Data

Currently, publicly available safety data sheets and chemical information resources do not provide specific quantitative data, such as concentration thresholds for different disposal methods or numerical limits for environmental discharge. The guidance is procedural, emphasizing complete containment and destruction through authorized facilities.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start This compound for Disposal waste_type Identify Waste Type start->waste_type unused_product Unused Product / Waste waste_type->unused_product Product spilled_material Spilled Material waste_type->spilled_material Spill empty_container Empty Container waste_type->empty_container Packaging collect_waste Collect in Labeled, Closed Container unused_product->collect_waste contain_spill Contain Spill & Collect with Absorbent spilled_material->contain_spill triple_rinse Triple Rinse Container empty_container->triple_rinse store_safely Store in a Cool, Dry Place collect_waste->store_safely contain_spill->collect_waste recycle_container Offer for Recycling or Reconditioning triple_rinse->recycle_container landfill_incinerate Dispose in Sanitary Landfill or by Incineration (if permitted) triple_rinse->landfill_incinerate licensed_disposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration store_safely->licensed_disposal

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Quizalofop-ethyl-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Quizalofop-ethyl-d3, a deuterated analog of the herbicide Quizalofop-ethyl. The following procedural guidance is based on established safety protocols for Quizalofop-ethyl and chemically similar compounds.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid, white to light yellow powder, a comprehensive approach to personal protection is crucial to minimize exposure.[1] The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesUse durable, chemical-resistant gauntlet gloves that extend up the forearm.[2] Do not use leather, paper, or fabric gloves as they can absorb the chemical.[2] For added protection, consider wearing a light pair of disposable gloves underneath.[2] Always wash the outside of the gloves before removal and inspect them for any damage prior to use.[3][4]
Eyes/Face Safety goggles, chemical splash goggles, or face shieldUse flash-proof and dust-resistant goggles to prevent eye contact.[1] A face shield provides a broader range of protection.[1] Ensure that safety showers and eyewash stations are easily accessible.[1]
Body Chemical-resistant coveralls, apron, and closed-toe footwearWear cotton overalls buttoned to the neck and wrist.[1] A chemical-resistant apron and foot coverings should also be used.[1] Pant legs should be worn over boots to prevent pesticides from entering the footwear.[5]
Respiratory Respiratory protection equipmentAlways use respiratory protection with a universal filter type that includes a particle filter, especially in poorly ventilated areas or when dealing with dust.[1]

Health Hazard Information

Understanding the potential health effects of Quizalofop-ethyl is critical for safe handling. The following table summarizes its acute toxicity data.

Toxicity TypeLD50/LC50 ValueSpecies
Acute Oral LD50 1210 mg/kgRat[1]
Acute Dermal LD50 >2000 mg/kgRabbit[1]
Acute Inhalation LC50 2.6 mg/l (4 h)Rat[1]
Skin Irritation Moderate skin irritantRabbit[1]
Eye Irritation Slight irritating to eyesRabbit[1]
Skin Sensitization No sensitization reaction observedGuinea pigs[1]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if symptoms occur.[1]
Eye Contact Hold eyelids apart and flush the eyes with plenty of water for at least 15 minutes.[1] It is recommended to have the eyes examined by medical personnel.[1]
Inhalation Move the person to fresh air.[1] If the person is not breathing, give artificial respiration or oxygen by trained personnel and get immediate medical attention.[1]
Ingestion If the person is conscious, wash out their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1] Do not induce vomiting unless instructed to do so by a poison control center or doctor.

Operational and Disposal Plans

Handling and Storage:

  • Use appropriate impervious clothing, gloves, and closed footwear to prevent repeated skin contact.[1]

  • Use in a well-ventilated area; local exhaust ventilation may be necessary for some operations.[1]

  • Do not eat, drink, or apply cosmetics in areas where there is potential for exposure.[1]

  • Store the product in its original, tightly closed, and correctly labeled container.[1]

  • Store in a cool, dry, well-ventilated place under lock and key, away from children, animals, food, and animal feed.[1][6]

Spill and Leak Procedures:

  • Isolate the Area : Isolate the spill or leak area in all directions for at least 25 meters (75 feet) for solids.[7]

  • Containment : Prevent the material from entering sewers, waterways, or low areas.[3] Cover the spill with a plastic sheet or tarp to minimize spreading.[7]

  • Cleanup :

    • For dry spills, use a clean shovel to place the material into a clean, dry, and loosely covered container.[7]

    • For small spills, absorb with sand or other non-combustible absorbent material and place into containers for later disposal.[7]

    • Scrub the area with a hard water detergent.[1]

    • Pick up the wash liquid with additional absorbent and place it into a compatible disposal container.[1]

  • Disposal : Seal the container and arrange for disposition according to local, state, and federal environmental regulations.[1]

Disposal Plan:

  • Do not reuse product containers.[1][6]

  • Dispose of product containers, waste containers, and residues in accordance with local, state, and federal health and environmental regulations.[1][8]

  • Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

This compound Handling Workflow prep Preparation handling Handling & Weighing prep->handling Proceed with caution sub_prep1 Review SDS prep->sub_prep1 sub_prep2 Don PPE prep->sub_prep2 dissolving Dissolving handling->dissolving emergency Emergency Procedures handling->emergency In case of spill or exposure sub_handling Use in Ventilated Area handling->sub_handling cleanup Cleanup & Decontamination dissolving->cleanup dissolving->emergency In case of spill or exposure sub_dissolving Add to Solvent dissolving->sub_dissolving disposal Waste Disposal cleanup->disposal Properly contained cleanup->emergency In case of spill or exposure sub_cleanup Decontaminate Surfaces cleanup->sub_cleanup sub_disposal Segregate Waste disposal->sub_disposal

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.